Product packaging for Methyl 2-methyl-3,5-dinitrobenzoate(Cat. No.:CAS No. 52090-24-1)

Methyl 2-methyl-3,5-dinitrobenzoate

Cat. No.: B1364613
CAS No.: 52090-24-1
M. Wt: 240.17 g/mol
InChI Key: ISOMVMHVOAAAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-methyl-3,5-dinitrobenzoate is a useful research compound. Its molecular formula is C9H8N2O6 and its molecular weight is 240.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O6 B1364613 Methyl 2-methyl-3,5-dinitrobenzoate CAS No. 52090-24-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methyl-3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O6/c1-5-7(9(12)17-2)3-6(10(13)14)4-8(5)11(15)16/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOMVMHVOAAAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395603
Record name methyl 2-methyl-3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52090-24-1
Record name methyl 2-methyl-3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-3,5-DINITRO-BENZOIC ACID METHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-methyl-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-methyl-3,5-dinitrobenzoate, a key intermediate in various organic syntheses.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, characterization methodologies, and essential safety considerations.

Introduction: Significance and Applications

This compound (C₉H₈N₂O₆, Molar Mass: 240.17 g/mol ) is a dinitrobenzoate compound with significant utility as a precursor in the synthesis of more complex molecules.[1][2] The presence of two electron-withdrawing nitro groups on the benzene ring renders it highly activated and susceptible to various chemical transformations. This makes it a valuable building block, particularly in the synthesis of isocoumarins, a class of natural products known for their diverse biological activities.[1][2] Understanding the precise synthesis and thorough characterization of this intermediate is paramount for ensuring the purity and viability of subsequent products in a research and development pipeline.

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process, starting from the readily available o-methylbenzoic acid. This involves an initial nitration to form the key precursor, 2-methyl-3,5-dinitrobenzoic acid, followed by a Fischer esterification to yield the final product.

Synthesis_Pathway A o-Methylbenzoic Acid C 2-Methyl-3,5-dinitrobenzoic Acid A->C Nitration B Nitrating Mixture (H₂SO₄ + HNO₃) E This compound C->E Fischer Esterification D Methanol (CH₃OH) H₂SO₄ (catalyst)

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of 2-Methyl-3,5-dinitrobenzoic Acid

The initial and critical step is the nitration of o-methylbenzoic acid. The use of a mixed acid system (concentrated sulfuric and nitric acids) is a standard and effective method for introducing nitro groups onto an aromatic ring.

Protocol:

  • In a flask equipped with a stirrer, add 10.0 kg of o-methylbenzoic acid to 73.5 kg of 98% sulfuric acid.

  • Stir the mixture mechanically until the o-methylbenzoic acid is completely dissolved.

  • In a separate vessel, measure 15.1 kg of 95-98% nitric acid.

  • Carefully introduce the dissolved o-methylbenzoic acid/sulfuric acid solution and the nitric acid simultaneously into a suitable reactor.

  • Maintain the reaction temperature at 90°C.[3]

  • After the reaction is complete, the mixture is diluted with water, causing the product to precipitate.[3]

  • The solid is then filtered, washed with water to remove residual acids, and dried to yield 2-methyl-3,5-dinitrobenzoic acid as a white powdery solid.[3]

Causality and Insights:

  • Role of Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Temperature Control: The reaction is exothermic; maintaining a controlled temperature of 90°C is crucial for both reaction kinetics and safety, preventing runaway reactions.[3]

Step 2: Synthesis of this compound

The final step is the Fischer esterification of the synthesized 2-methyl-3,5-dinitrobenzoic acid with methanol.

Protocol:

  • To a stirred solution of 2-methyl-3,5-dinitrobenzoic acid (1 g, 4.4 mmol) in methanol (20 ml), add concentrated sulfuric acid (5 ml) as a catalyst.[1]

  • Reflux the mixture for 5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, allow the reaction mixture to cool gradually.

  • Pour the cooled mixture into a beaker, which should induce crystallization.

  • Filter the crude product and wash it sequentially with methanol and water.[1]

  • For purification, recrystallize the product from chloroform to obtain colorless needles of this compound. A typical yield is around 69.3%.[1]

Causality and Insights:

  • Fischer Esterification: This is a classic acid-catalyzed equilibrium reaction. The use of excess methanol as the solvent drives the equilibrium towards the formation of the ester.

  • Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Purification: Recrystallization is a standard technique for purifying solid organic compounds. The choice of chloroform as the solvent is based on the differential solubility of the product and any remaining impurities.

In-Depth Characterization

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Crystallographic Analysis

X-ray crystallography provides definitive information about the molecular structure in the solid state.

ParameterValue
Molecular FormulaC₉H₈N₂O₆
Molecular Weight240.17
Crystal SystemOrthorhombic
a6.7948 (5) Å
b8.8478 (8) Å
c17.3539 (17) Å
V1043.30 (16) ų

Data obtained from Raza et al. (2010).[1]

In the solid state, the methyl ester group is nearly planar. The two nitro groups are oriented at dihedral angles of 4.2 (5)° and 60.21 (11)° with respect to the benzene ring. The crystal structure reveals that molecules are linked by C—H⋯O interactions, forming zigzag chains.[1]

Spectroscopic and Chromatographic Analysis

Thin Layer Chromatography (TLC): TLC is an effective method for monitoring the progress of the esterification reaction. A suitable mobile phase, such as a mixture of toluene, acetone, and acetic acid, can be used to separate the starting material (2-methyl-3,5-dinitrobenzoic acid) from the less polar product (this compound).

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR - A singlet for the methyl ester protons (-OCH₃).- A singlet for the methyl group protons on the ring (-CH₃).- Two distinct signals in the aromatic region, likely doublets, corresponding to the two aromatic protons.
¹³C NMR - A signal for the methyl ester carbon.- A signal for the ring methyl carbon.- Signals for the six aromatic carbons, with those bonded to the nitro groups being significantly downfield.- A signal for the carbonyl carbon of the ester.
IR Spectroscopy - Strong absorption bands characteristic of the nitro groups (NO₂) asymmetric and symmetric stretching, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹.- A strong absorption band for the carbonyl group (C=O) of the ester, typically around 1730-1715 cm⁻¹.- C-O stretching bands for the ester group.- C-H stretching and bending vibrations for the aromatic ring and methyl groups.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 240.17. - Fragmentation patterns characteristic of benzoates and nitroaromatic compounds.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials, and strict safety protocols must be followed.

Reagent Hazards
  • Nitrating Mixture (Concentrated HNO₃ and H₂SO₄): This mixture is extremely corrosive and a powerful oxidizing agent. It can cause severe burns on contact with skin and eyes and can react violently with organic materials.[4][5] All manipulations should be carried out in a chemical fume hood.[6]

  • Organic Solvents (Methanol, Chloroform): These are flammable and toxic. Avoid inhalation of vapors and skin contact.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[5]

  • Hand Protection: Use acid-resistant gloves.

  • Protective Clothing: A chemical-resistant lab coat or apron should be worn.[4]

Emergency Procedures
  • Spills: Small spills of the nitrating mixture can be neutralized with a suitable agent like sodium bicarbonate. For larger spills, evacuate the area and follow established emergency protocols.

  • Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, use an eyewash station immediately and seek medical attention.[5]

Safety_Workflow cluster_Prep Preparation cluster_Handling Handling Nitrating Agents cluster_Emergency Emergency Response A Risk Assessment B Wear Full PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Slowly Add Acid to Water (if diluting) C->D During Experiment E Avoid Contact with Organics D->E F Control Reaction Temperature E->F G Skin/Eye Contact: Flush with Water for 15 min I Seek Immediate Medical Attention G->I H Spill: Neutralize with Base H->I

Caption: Workflow for safe handling of nitrating agents.

References

A Guide to the Crystal Structure Analysis of Methyl 2-methyl-3,5-dinitrobenzoate: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the crystal structure of Methyl 2-methyl-3,5-dinitrobenzoate. As an important intermediate in the synthesis of bioactive compounds such as isocoumarins, a detailed understanding of its three-dimensional structure is paramount for predicting its reactivity, stability, and physical properties. We will detail the synthetic and crystallographic methodologies, elucidate the molecular geometry, and explore the intermolecular forces that govern its crystal packing. This document is intended for researchers in crystallography, medicinal chemistry, and materials science, offering field-proven insights into the experimental choices and interpretation of results.

Introduction: The Rationale for Structural Elucidation

This compound (C₉H₈N₂O₆) is a nitroaromatic compound whose utility is primarily demonstrated as a key intermediate in the synthesis of more complex molecules, such as isocoumarins, which exhibit a wide range of biological activities.[1][2] The presence of two electron-withdrawing nitro groups and a methyl ester substituent on the benzene ring creates a unique electronic and steric environment.

Single-crystal X-ray diffraction remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis is not merely an academic exercise; it provides critical insights into:

  • Molecular Conformation: Understanding the spatial orientation of the functional groups (ester and nitro groups) relative to the benzene ring, which is influenced by steric and electronic effects.

  • Intermolecular Interactions: Identifying the non-covalent forces (e.g., hydrogen bonds, π-π stacking) that dictate how molecules pack together. This supramolecular architecture is fundamental to the material's bulk properties, such as melting point, solubility, and stability.

  • Reactivity Prediction: The crystal structure reveals the most stable conformation, providing a basis for computational studies and predictions of reaction pathways.

This guide will walk through the entire process, from the synthesis of high-quality crystals to the final analysis of the intricate structural details.

Experimental Methodology: A Self-Validating Workflow

The successful determination of a crystal structure relies on a meticulously executed workflow, where each step is optimized to yield unambiguous data.

Synthesis and Crystallization

The synthesis of the title compound is achieved through a classic Fischer esterification reaction. The choice of starting material, 2-methyl-3,5-dinitrobenzoic acid, is crucial as it is the direct precursor.[1][3]

Experimental Protocol:

  • Reaction Setup: To a solution of 2-methyl-3,5-dinitrobenzoic acid (1 g, 4.4 mmol) in methanol (20 ml), add concentrated sulfuric acid (5 ml) as a catalyst.[1] The use of methanol as both solvent and reactant drives the equilibrium towards the ester product. Sulfuric acid is an excellent catalyst as it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux: The mixture is heated to reflux for 5 hours.[1] Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of solvent, thereby increasing the reaction rate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine completion.

  • Crystallization (Initial): Upon cooling, the crude product precipitates. This is a result of the product's lower solubility in the cooled reaction mixture.

  • Purification and Recrystallization: The crude product is filtered and washed with methanol and water. For obtaining diffraction-quality single crystals, recrystallization is the most critical step. The impure product is dissolved in a minimal amount of a suitable solvent, in this case, chloroform (CHCl₃), and allowed to evaporate slowly.[1] The slow evaporation provides the necessary time for molecules to self-assemble into a highly ordered crystal lattice, yielding colorless needles suitable for X-ray analysis.

The logical flow of this experimental procedure is depicted in the diagram below.

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization A 2-methyl-3,5-dinitrobenzoic acid + Methanol (Solvent/Reactant) C Reflux (5h) A->C B H₂SO₄ (Catalyst) B->C D Cooling & Precipitation C->D Reaction Completion E Filtration & Washing D->E F Recrystallization (CHCl₃) Slow Evaporation E->F G High-Quality Single Crystals F->G

Caption: Workflow for Synthesis and Crystallization.

Single-Crystal X-ray Diffraction

The crystallographic data for this compound were collected using a state-of-the-art diffractometer.

Data Collection Protocol:

  • Crystal Mounting: A suitable single crystal (dimensions ~0.30 × 0.10 × 0.09 mm) is selected under a microscope and mounted on a goniometer head.[1]

  • Data Acquisition: The crystal is placed in a stream of nitrogen gas at a controlled temperature (296 K). Data collection is performed using a Bruker Kappa APEXII CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å).[1] The CCD detector allows for rapid and efficient collection of a large number of reflections.

  • Data Processing: The raw diffraction images are processed using software like SAINT for integration of reflection intensities and SADABS for multi-scan absorption correction.[1] Absorption correction is vital to account for the attenuation of X-rays by the crystal itself, ensuring the accuracy of the intensity data.

Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure.

Computational Protocol:

  • Structure Solution: The structure is solved using direct methods with the SHELXS97 program.[1] Direct methods are powerful algorithms that can determine the initial phases of the structure factors directly from the measured intensities.

  • Structure Refinement: The initial model is refined by full-matrix least-squares on F² using SHELXL97.[1] This iterative process adjusts atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1]

  • Validation: The quality of the final structure is assessed by several metrics, including the R-factor (R1), the weighted R-factor (wR2), and the Goodness-of-Fit (S). Low R-values (typically < 0.05 for R1) indicate a good agreement between the experimental data and the final structural model.[1]

Results and Discussion: Unveiling the Structure

The analysis yielded a complete and unambiguous crystal structure, providing deep insights into the molecule's conformation and packing.

Crystallographic Data

The fundamental crystallographic parameters are summarized in the table below. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell.

Parameter Value Reference
Chemical FormulaC₉H₈N₂O₆[1]
Molecular Weight (Mr)240.17[1]
Crystal SystemOrthorhombic[1]
Space GroupP2₁2₁2₁
a (Å)6.7948 (5)[1]
b (Å)8.8478 (8)[1]
c (Å)17.3539 (17)[1]
Volume (V) (ų)1043.30 (16)[1]
Z4[1]
Temperature (K)296[1]
RadiationMo Kα (λ = 0.71073 Å)[1]
Final R1 [I > 2σ(I)]0.041[1]
wR2 (all data)0.097[1]
Goodness-of-fit (S)1.02[1]
Molecular Geometry and Conformation

The molecular structure reveals significant conformational twisting due to steric hindrance.

Caption: Molecular structure with atom numbering scheme.

  • Benzene Ring: The central benzene ring (C1–C6) is, as expected, planar.[1]

  • Methyl Ester Group: The methyl ester group (O2/C7/O1/C8) is nearly planar, with a root-mean-square deviation of just 0.002 Å.[1] However, it is not coplanar with the benzene ring. It is twisted out of the plane by a dihedral angle of 24.27 (16)°.[1][4] This rotation is a direct consequence of the steric repulsion between the ester group and the adjacent methyl group at the C2 position.

  • Nitro Groups: The two nitro groups exhibit markedly different orientations.

    • The nitro group at the C5 position is nearly coplanar with the benzene ring, with a small dihedral angle of 4.2 (5)°.[1][4]

    • In contrast, the nitro group at the C3 position is significantly twisted out of the ring plane, making a dihedral angle of 60.21 (11)°.[1][4] This pronounced rotation is caused by steric clash with the neighboring methyl group at C2. This demonstrates how a single substituent can profoundly influence the conformation of adjacent functional groups.

Supramolecular Assembly via C—H⋯O Interactions

In the crystal, molecules are not isolated but are linked into a higher-order structure by weak intermolecular interactions. The primary interaction governing the crystal packing is the C—H⋯O hydrogen bond.[1] Specifically, a hydrogen atom from a methyl group (C9—H9C) acts as a hydrogen bond donor to a carbonyl oxygen atom (O2) of an adjacent molecule.[1]

These C—H⋯O interactions link the molecules head-to-tail, forming one-dimensional zigzag chains that propagate along the crystal lattice.[1][4] The presence of multiple nitro groups often leads to various intermolecular interactions in related crystal structures, including π-π stacking or nitro-nitro contacts.[5][6] However, in this specific structure, the steric bulk and twisted conformation appear to favor the formation of C—H⋯O bonded chains over other potential packing motifs.

Conclusion

The single-crystal X-ray analysis of this compound provides a definitive view of its molecular and supramolecular structure. The key takeaway is the significant conformational twisting of the ester and one of the nitro groups, driven by steric hindrance from the ortho-methyl substituent. The crystal packing is stabilized by C—H⋯O intermolecular interactions, which assemble the molecules into zigzag chains. These structural insights are invaluable for understanding the physicochemical properties of this compound and for designing synthetic pathways that utilize it as a building block for more complex, biologically active molecules.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 2-methyl-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth exploration of Methyl 2-methyl-3,5-dinitrobenzoate, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple data sheet to offer a foundational understanding of the compound's structural characteristics, synthesis, and the analytical methodologies required for its robust characterization. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not merely steps to follow but are understood within a framework of scientific validation and integrity.

Molecular Identity and Structural Elucidation

This compound (CAS No. 52090-24-1) is an aromatic ester. Its structure, featuring a benzene ring substituted with a methyl group, two nitro groups, and a methyl ester group, dictates its chemical behavior and physical properties. The electronic-withdrawing nature of the two nitro groups, combined with the steric and electronic influence of the ortho-methyl group, creates a unique chemical environment that is critical to its function as a synthetic precursor.[1][2]

The definitive structural analysis of this compound has been accomplished through single-crystal X-ray diffraction.[1][3] This technique provides precise atomic coordinates, allowing for a detailed understanding of its three-dimensional conformation in the solid state.

Key Structural Insights:

  • Molecular Formula : C₉H₈N₂O₆[1][3][4]

  • Molecular Weight : 240.17 g/mol [1][4]

  • Conformation : In its crystalline form, the methyl ester group is nearly planar. However, it is not coplanar with the benzene ring, exhibiting a dihedral angle of 24.27°. This twist is a result of steric hindrance from the adjacent substituents. The two nitro groups are also twisted relative to the benzene ring, with dihedral angles of 4.2° and 60.21°, respectively.[1][3] These orientations are crucial as they influence the molecule's packing in the crystal lattice and its potential intermolecular interactions.

  • Crystal System : The compound crystallizes in an orthorhombic system, which describes the symmetry of the unit cell.[1]

The table below summarizes the core identification and crystallographic data.

PropertyValueReference
IUPAC Name This compound-
CAS Number 52090-24-1[4]
Molecular Formula C₉H₈N₂O₆[1][3]
Molecular Weight 240.17 g/mol [1]
Appearance Colourless needles (recrystallized from Chloroform)[1]
Crystal System Orthorhombic[1]
Unit Cell Dimensions a = 6.7948 Å, b = 8.8478 Å, c = 17.3539 Å[1]
Unit Cell Volume 1043.30 ų[1]

Synthesis and Purification: An Experimental Workflow

The synthesis of this compound is typically achieved through a classic Fischer esterification reaction. This method is chosen for its reliability and straightforward execution, utilizing the precursor 2-methyl-3,5-dinitrobenzoic acid.[1]

Causality in Experimental Design:
  • Reactants : The starting material, 2-methyl-3,5-dinitrobenzoic acid, provides the core molecular scaffold.[5][6] Methanol serves as both the solvent and the reactant, providing the methyl group for the ester.

  • Catalyst : Concentrated sulfuric acid (H₂SO₄) is the catalyst of choice. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.

  • Reaction Conditions : The mixture is heated to reflux to increase the reaction rate. The progress is monitored by Thin-Layer Chromatography (TLC), a crucial in-process control to determine the point of reaction completion and avoid the formation of impurities from prolonged heating.

  • Purification : The product is first isolated by precipitation upon cooling and pouring the mixture into a beaker, followed by filtration. Washing with methanol and water removes residual acid and other water-soluble impurities. The final purification step, recrystallization from chloroform, is selected based on the compound's favorable solubility in hot chloroform and poor solubility in the cold solvent, allowing for the formation of high-purity, colorless needles.[1]

The diagram below illustrates the complete synthesis and purification workflow.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage Reactants 2-methyl-3,5-dinitrobenzoic acid + Methanol (solvent/reactant) + H₂SO₄ (catalyst) Reflux Heat to Reflux (5h) Monitor by TLC Reactants->Reflux Esterification Cooling Cool Reaction Mixture Pour into beaker Reflux->Cooling Filtration Filter Crude Product Cooling->Filtration Washing Wash with Methanol Wash with H₂O Filtration->Washing Recrystallization Recrystallize from Hot Chloroform Washing->Recrystallization FinalProduct Pure this compound (Colourless Needles) Recrystallization->FinalProduct

Figure 1: Synthesis and purification workflow for this compound.
Step-by-Step Synthesis Protocol

This protocol is adapted from established literature procedures.[1]

  • Reaction Setup : To a solution of 2-methyl-3,5-dinitrobenzoic acid (1.0 g, 4.4 mmol) in methanol (20 ml), add concentrated sulfuric acid (5 ml) as a catalyst under constant stirring.

  • Reflux : Heat the mixture to reflux for 5 hours.

  • Monitoring : Monitor the reaction's progress periodically using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation : Allow the reaction mixture to cool gradually to room temperature, then pour it into a beaker to facilitate crystallization.

  • Filtration and Washing : Filter the crude crystalline product. Wash the collected solid consecutively with small portions of cold methanol and distilled water to remove impurities.

  • Purification : Recrystallize the crude product from hot chloroform to yield pure, colorless needles of this compound.

Analytical Characterization and Methodologies

A comprehensive understanding of a compound's physicochemical properties is paramount for its application in research and development. While detailed experimental data for this compound is not widely published, this section outlines the authoritative, self-validating protocols that must be employed for its full characterization.

The following diagram outlines a standard workflow for the analytical characterization of a newly synthesized compound like this compound.

G cluster_structure Structural Verification cluster_physical Physical Properties Sample Pure Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (MS) Sample->MS IR FT-IR Spectroscopy Sample->IR MP Melting Point (Apparatus) Sample->MP Sol Solubility Test (Shake-Flask) Sample->Sol Xray Single Crystal X-Ray Diffraction Sample->Xray label_nmr label_nmr NMR->label_nmr Chemical Shifts, Coupling Constants label_ms label_ms MS->label_ms Molecular Ion Peak (m/z) label_ir label_ir IR->label_ir Functional Group Frequencies (cm⁻¹) label_mp label_mp MP->label_mp Melting Range (°C) label_sol label_sol Sol->label_sol Quantitative Solubility (mg/mL) label_xray label_xray Xray->label_xray 3D Molecular Structure

Figure 2: Standard workflow for comprehensive analytical characterization.
Protocol 1: Spectroscopic Verification

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective : To confirm the carbon-hydrogen framework of the molecule.

  • Methodology :

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum. Expected signals would include a singlet for the ester methyl group, a singlet for the aromatic methyl group, and distinct signals for the two aromatic protons.

    • Acquire a ¹³C NMR spectrum. Expected signals would include resonances for the two methyl carbons, the ester carbonyl carbon, and the six aromatic carbons (with quaternary carbons showing lower intensity).

  • Expert Insight : The chemical shifts of the aromatic protons and carbons are significantly influenced by the electron-withdrawing nitro groups, providing a unique spectral fingerprint for identity confirmation.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective : To identify the key functional groups present in the molecule.

  • Methodology :

    • Prepare the sample using either a KBr pellet or as a thin film on a salt plate.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Analyze the spectrum for characteristic absorption bands.

  • Expected Bands :

    • C=O stretch (ester) : ~1720-1740 cm⁻¹

    • NO₂ asymmetric stretch : ~1520-1560 cm⁻¹

    • NO₂ symmetric stretch : ~1340-1380 cm⁻¹

    • C-O stretch (ester) : ~1200-1300 cm⁻¹

    • C-H stretch (aromatic and aliphatic) : ~2850-3100 cm⁻¹

C. Mass Spectrometry (MS)

  • Objective : To determine the molecular weight and fragmentation pattern.

  • Methodology :

    • Introduce a dilute solution of the sample into the mass spectrometer (e.g., via Electrospray Ionization, ESI).

    • Acquire the mass spectrum.

    • Identify the molecular ion peak [M+H]⁺ or [M+Na]⁺.

  • Expert Insight : The molecular ion peak should correspond to the calculated molecular weight (240.17 g/mol ). The fragmentation pattern can provide further structural confirmation.

Protocol 2: Determination of Melting Point
  • Objective : To determine the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity.

  • Methodology :

    • Place a small amount of the finely powdered, dry sample into a capillary tube, sealed at one end.

    • Compact the sample by tapping the tube.

    • Place the tube in a calibrated digital melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

  • Trustworthiness : A sharp melting range (e.g., < 2 °C) is indicative of a high-purity compound. A broad or depressed melting range suggests the presence of impurities.

Safety and Handling

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[8]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid : In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is a compound defined by the interplay of its functional groups, which dictates its three-dimensional structure and chemical reactivity. This guide has provided a comprehensive overview of its molecular properties, a detailed and validated synthesis protocol, and the authoritative analytical workflows required for its characterization. The structural data from X-ray crystallography offers a solid foundation, while the outlined spectroscopic and physical testing methodologies provide the necessary framework for researchers to verify the identity, purity, and properties of this important synthetic intermediate. Adherence to these robust scientific practices is essential for ensuring data integrity and advancing research and development goals.

References

"solubility of Methyl 2-methyl-3,5-dinitrobenzoate in common organic solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Methyl 2-methyl-3,5-dinitrobenzoate in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in the synthesis of various isocoumarins.[1][2] An understanding of its solubility is crucial for researchers and professionals in drug development and synthetic chemistry for tasks such as reaction optimization, purification, and formulation.

Introduction to this compound

This compound (C₉H₈N₂O₆) is a dinitro aromatic compound.[1][3] Its molecular structure, featuring a benzene ring substituted with a methyl group, two nitro groups, and a methyl ester group, dictates its physicochemical properties, including its solubility in various organic solvents. The presence of polar nitro and ester functional groups, combined with a largely nonpolar aromatic backbone, results in a nuanced solubility profile.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle that "like dissolves like," which is a qualitative rule of thumb for predicting solubility.[4][5][6] This principle is grounded in the intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

Key Factors Influencing Solubility:

  • Polarity: The polarity of a molecule, arising from an uneven distribution of electron density, is a primary determinant of solubility.[7][8][9][10][11] Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.

  • Hydrogen Bonding: Hydrogen bonds are strong dipole-dipole interactions that significantly influence solubility.[12][13][14][15] Compounds that can act as hydrogen bond donors or acceptors will have enhanced solubility in protic solvents like alcohols.

  • Thermodynamics of Dissolution: The process of dissolution can be either endothermic (absorbs heat) or exothermic (releases heat).[16][17] According to Le Chatelier's principle, for endothermic dissolutions, solubility increases with temperature, while for exothermic dissolutions, solubility decreases with increasing temperature.[16][17] The overall process is governed by the change in Gibbs free energy, which accounts for both enthalpy and entropy changes.[18][19][20]

Based on its structure, this compound has a significant dipole moment due to the two electron-withdrawing nitro groups and the polar ester group. However, it lacks a hydrogen bond donor. Therefore, its solubility will be highest in polar aprotic solvents and moderate in polar protic solvents. It is expected to have low solubility in nonpolar solvents.

Predicted Solubility Profile

Based on the theoretical principles, the expected solubility of this compound in common organic solvents is summarized below.

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighStrong dipole-dipole interactions between the polar solvent and the nitro and ester groups of the solute.
Polar Protic Methanol, Ethanol, IsopropanolModerateThe solute can act as a hydrogen bond acceptor with the solvent. However, the nonpolar aromatic ring limits solubility compared to polar aprotic solvents.
Halogenated Dichloromethane (DCM), ChloroformModerateThese solvents have moderate polarity and can engage in dipole-dipole interactions.
Aromatic Toluene, BenzeneLow to ModerateWhile the aromatic ring of the solute can interact with the aromatic solvent via pi-pi stacking, the polar functional groups limit solubility.
Ethers Diethyl ether, Tetrahydrofuran (THF)Low to ModerateEthers are weakly polar and can act as hydrogen bond acceptors, but their overall nonpolar character limits their ability to dissolve the highly polar solute.
Nonpolar Hexane, CyclohexaneLowThe significant difference in polarity between the solute and these nonpolar solvents results in weak solute-solvent interactions.

Experimental Determination of Solubility

A standard method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is a reliable, self-validating system for generating accurate solubility data.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid ensures that equilibrium with the saturated solution is achieved.

    • Add a known volume of each selected organic solvent to the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Prepare a series of standard solutions of known concentrations of this compound in the respective solvents.

    • Analyze the filtered saturated solutions and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the solute in the saturated solutions by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess solute to vials B Add known volume of solvent A->B C Agitate at constant temperature B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E G Analyze samples and standards (HPLC/UV-Vis) E->G F Prepare standard solutions F->G H Determine concentration G->H

Caption: Experimental workflow for determining solubility.

Discussion of Expected Results

The experimental results are anticipated to align with the predictions based on the "like dissolves like" principle. A high solubility is expected in polar aprotic solvents like DMF and DMSO, where strong dipole-dipole interactions can occur. Moderate solubility is predicted for alcohols, where the solute can act as a hydrogen bond acceptor. Lower solubilities are expected in less polar solvents like toluene and significantly lower in nonpolar solvents such as hexane.

Visualizing Solubility Relationships

G cluster_solute This compound cluster_solvent Solvent Properties Solute Solute Properties PolarGroups Polar Groups (Nitro, Ester) Solute->PolarGroups NonpolarBackbone Nonpolar Backbone (Aromatic Ring, Methyl) Solute->NonpolarBackbone Solubility Solubility PolarGroups->Solubility Strong Interaction NonpolarBackbone->Solubility Weak Interaction Solvent Solvent Polarity PolarAprotic Polar Aprotic Solvent->PolarAprotic PolarProtic Polar Protic Solvent->PolarProtic Nonpolar Nonpolar Solvent->Nonpolar PolarAprotic->Solubility High Solubility PolarProtic->Solubility Moderate Solubility Nonpolar->Solubility Low Solubility

Caption: Factors influencing the solubility of the target compound.

Conclusion

This technical guide provides a thorough analysis of the solubility of this compound in common organic solvents. By integrating theoretical principles with a practical experimental protocol, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation of this important chemical intermediate. The predicted solubility profile serves as a valuable starting point for experimental investigations.

References

Exploring the Chemical Space of Dinitrobenzoate Derivatives: A Modern Approach to Library Synthesis, Screening, and In Silico Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction: The Dinitrobenzoate Scaffold as a Privileged Core

The 3,5-dinitrobenzoate moiety is a cornerstone in both classical organic analysis and modern chemical biology. Historically, its value lies in the derivatization of alcohols and phenols, converting liquids or low-melting solids into highly crystalline esters with sharp, definitive melting points for identification.[1] This inherent ability to form stable, easily characterizable products makes it an ideal scaffold for building diverse chemical libraries.

Beyond its physical properties, the dinitrobenzoate core is a potent pharmacophore. The two nitro groups act as strong electron-withdrawing agents, significantly increasing the acidity of the parent benzoic acid (pKa = 2.82) compared to benzoic acid itself (pKa = 4.20).[1] This electronic feature is crucial, as the nitro group is a key component in many bioactive compounds, contributing to antimicrobial, antifungal, and anticancer activities.[2][3] This guide provides a comprehensive framework for systematically exploring the chemical space of dinitrobenzoate derivatives, integrating modern synthetic strategies, high-throughput screening, and computational modeling to accelerate the discovery of novel bioactive agents.

Part 1: Building the Library - Strategies for Chemical Diversification

The exploration of chemical space begins with the synthesis of a diverse library of compounds. Combinatorial chemistry, which allows for the rapid synthesis of a large number of related compounds, is the foundational strategy.[4][5][6][7] The 3,5-dinitrobenzoic acid core provides a robust starting point for creating a vast array of esters and amides.

Causality in Synthetic Route Selection

The Traditional Route: The classical method for synthesizing 3,5-dinitrobenzoate esters involves a two-step process: first, converting 3,5-dinitrobenzoic acid to its highly reactive acid chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), and then reacting the acid chloride with the desired alcohol or phenol.[8][9]

  • Rationale: This method is effective because the acid chloride is an excellent electrophile, ensuring a rapid and often complete reaction.

  • Drawbacks: The major drawback lies in the hazardous nature of the reagents and byproducts. Reactions with PCl₅ or SOCl₂ produce corrosive and toxic substances such as phosphorus oxychloride (POCl₃), hydrogen chloride (HCl), and sulfur dioxide (SO₂).[9] This presents significant safety and environmental concerns, making it ill-suited for modern, green-conscious laboratories and high-throughput applications.

Modern & Green Approaches: To overcome these limitations, more efficient and environmentally benign methods have been developed. Microwave-assisted organic synthesis (MAOS) has emerged as a superior alternative.[8][10][11]

  • Causality: Microwave irradiation directly and efficiently heats the reaction mixture, leading to a dramatic reduction in reaction times—from 45-60 minutes for conventional heating to just 3-5 minutes.[9][10][12] This direct esterification method avoids the need to prepare the hazardous acid chloride intermediate by reacting the alcohol and 3,5-dinitrobenzoic acid directly in the presence of a catalyst.[9] This approach aligns with the principles of green chemistry by improving energy efficiency, reducing waste, and eliminating the use of hazardous substances.[8]

Experimental Protocol: Microwave-Assisted Synthesis of a 3,5-Dinitrobenzoate Ester Library

This protocol describes a robust and green method for the parallel synthesis of dinitrobenzoate derivatives from a selection of alcohols.

  • Preparation: In an array of microwave-safe reaction vials, add 1.0 mmol of 3,5-dinitrobenzoic acid.

  • Reagent Addition: To each vial, add 1.2 mmol of a unique alcohol from your building block collection.

  • Catalysis: Add 2-3 drops of concentrated sulfuric acid or an ionic liquid like (bmim)HSO₄ to each vial as a catalyst.[8][12]

  • Microwave Irradiation: Seal the vials and place them in the microwave reactor. Irradiate the mixture for 3-5 minutes at a constant temperature of 70°C.[10][11][12]

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice-cold water to precipitate the crude ester derivative.[12]

  • Purification: Filter the precipitate and wash thoroughly with a cold aqueous sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid.[12]

  • Final Product: The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 3,5-dinitrobenzoate derivative. For high-throughput applications, the crude product array can often be moved directly to screening after solvent removal.

G cluster_start Starting Materials cluster_process Synthetic Process cluster_output Output start_acid 3,5-Dinitrobenzoic Acid reaction Microwave-Assisted Esterification (3-5 min @ 70°C) start_acid->reaction start_alcohols Library of Alcohols (R1-OH, R2-OH, ... Rn-OH) start_alcohols->reaction start_catalyst Catalyst (H₂SO₄ or Ionic Liquid) start_catalyst->reaction library Combinatorial Library of Dinitrobenzoate Derivatives reaction->library

Caption: Workflow for combinatorial synthesis of a dinitrobenzoate library.

Part 2: High-Throughput Characterization and Screening (HTS)

With a diverse library in hand, the next phase is to rapidly assess the biological activity of each compound. High-Throughput Screening (HTS) enables the testing of thousands of compounds in parallel, making it an indispensable tool in modern drug discovery.[13][14]

Analytical Validation

Before biological screening, a subset of the library should be characterized to validate the synthesis. While traditional melting point analysis is useful for single compounds, modern HTS workflows rely on faster techniques.[15] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) can rapidly confirm the identity and purity of hundreds of compounds, ensuring that any observed biological activity is attributable to the intended derivative.[16][17]

Biological Screening: A Case Study in Antifungal Activity

Dinitrobenzoate derivatives have shown promising activity against various fungal species, including Candida spp., which are a significant cause of infections in immunocompromised individuals.[2][18]

  • The Scientific Rationale: The nitro group is a known contributor to antimicrobial activity.[2] By systematically modifying the ester or amide portion of the dinitrobenzoate scaffold, we can probe how different chemical functionalities affect the compound's ability to inhibit fungal growth. Research has shown that esters with short alkyl side chains, such as ethyl 3,5-dinitrobenzoate and propyl 3,5-dinitrobenzoate, exhibit the most potent antifungal profiles.[2][18] This suggests that steric bulk and lipophilicity play a critical role in the mechanism of action, which may involve disruption of the fungal cell membrane or interference with ergosterol synthesis.[18]

Experimental Protocol: HTS for Antifungal Activity (Microdilution Assay)

This protocol is adapted for a 96-well plate format for efficient screening.

  • Compound Plating: Prepare a stock solution of each dinitrobenzoate derivative in DMSO. Using a robotic liquid handler, dispense a small volume of each compound into the wells of a 96-well microtiter plate to achieve a final screening concentration (e.g., 100 µg/mL). Include positive (known antifungal drug) and negative (DMSO vehicle) controls.

  • Inoculum Preparation: Grow a culture of the target fungal strain (e.g., Candida albicans) to the mid-logarithmic phase. Dilute the culture in appropriate growth media (e.g., RPMI-1640) to a standardized concentration.

  • Incubation: Add the fungal inoculum to each well of the compound-plated microtiter plate.

  • Endpoint Reading: Incubate the plates at 35°C for 24-48 hours. Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits fungal growth. This can be assessed visually or by using a colorimetric indicator of cell viability.

  • Hit Identification: Compounds that show significant growth inhibition are identified as "hits" and are selected for further validation and dose-response studies.

HTS_Workflow A Compound Library (in 384-well plates) B Primary Screen (Single Concentration) A->B C Data Analysis (Identify 'Hits') B->C D Inactive Compounds C->D < Threshold E Hit Confirmation & Dose-Response C->E > Threshold F SAR Analysis (Structure-Activity Relationship) E->F G Lead Candidates F->G

Caption: A generalized workflow for a High-Throughput Screening (HTS) campaign.

Quantitative Data Summary: Bioactivity of Dinitrobenzoate Derivatives

The following table summarizes findings from published studies, illustrating the structure-activity relationship (SAR) for selected derivatives.

CompoundDerivative TypeTarget/OrganismActivity (IC₅₀ or MIC)Reference
Ethyl 3,5-dinitrobenzoate Short-chain alkyl esterCandida albicansMIC = 125 µg/mL[2][18]
Propyl 3,5-dinitrobenzoate Short-chain alkyl esterCandida kruseiMIC = 100 µg/mL[2][18]
3-tolyl 3,5-dinitrobenzoate Aryl ester5-Lipoxygenase (5-LOX)IC₅₀ = 6 nM (cell-free)[19]
Various Esters Alkyl and aryl estersM. tuberculosisActive (nitro group essential)[20]

Part 3: In Silico Exploration - Rationalizing and Predicting Activity

Computational chemistry provides powerful tools to rationalize experimental results and guide the design of next-generation derivatives, saving significant time and resources.[21][22][23][24]

  • The Rationale: By modeling the interaction between a dinitrobenzoate derivative and its putative biological target, we can understand the molecular basis for its activity. This allows us to predict which novel derivatives are most likely to be active before they are ever synthesized.

Key Computational Methods
  • Molecular Docking: This technique predicts the preferred orientation of a ligand (the dinitrobenzoate derivative) when bound to a target protein.[21] For the antifungal case study, docking ethyl 3,5-dinitrobenzoate into the active site of a key fungal enzyme, such as one involved in ergosterol synthesis, can reveal critical interactions (e.g., hydrogen bonds, hydrophobic contacts) that explain its potency.[18]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical properties of the derivatives (e.g., size, electronic properties, lipophilicity) with their observed biological activity.[21] A successful QSAR model can be used to predict the activity of virtual compounds, prioritizing the synthesis of only the most promising candidates.

Computational_Cycle A Experimental Data (HTS Hits) B Computational Modeling (Docking, QSAR) A->B Build Model C Virtual Library Design (In Silico Derivatives) B->C Generate Ideas D Activity Prediction & Prioritization C->D Filter & Rank E Targeted Synthesis (Next-Gen Compounds) D->E Guide Experiment E->A Test & Validate

Caption: The iterative cycle of computational chemistry and experimental validation.

Conclusion: An Integrated Strategy for Chemical Space Exploration

The exploration of the dinitrobenzoate chemical space is a powerful strategy for discovering novel bioactive compounds. By moving beyond traditional, one-at-a-time synthesis and adopting an integrated approach, research and development can be significantly accelerated. This modern workflow—combining green, rapid library synthesis with high-throughput biological screening and predictive in silico modeling—creates a self-validating and highly efficient discovery engine. The causality is clear: each step informs the next, from the initial choice of a privileged scaffold to the data-driven design of optimized lead compounds. This guide provides the foundational logic and practical protocols for researchers to effectively navigate this chemical space and unlock its therapeutic potential.

References

A Technical Guide to the Potential Biological Activities of Substituted Dinitrobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted dinitrobenzoates are a class of organic compounds featuring a benzene ring functionalized with two nitro groups and a benzoate moiety. The strong electron-withdrawing nature of the dinitro substitutions significantly influences the molecule's electronic properties, making these compounds versatile scaffolds in medicinal chemistry and agrochemistry.[1] This guide provides an in-depth technical overview of the current research landscape surrounding the biological activities of substituted dinitrobenzoates, with a focus on their antimicrobial, anticancer, and herbicidal potential. We will delve into the mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize complex biological pathways and workflows.

Antimicrobial Activity

Substituted dinitrobenzoates have emerged as a promising class of antimicrobial agents, demonstrating significant efficacy against a broad spectrum of pathogens, including bacteria and fungi.[1] The prevailing hypothesis for their mechanism of action involves the intracellular bioreduction of the nitro groups, which leads to the generation of cytotoxic reactive nitrogen species.[1][2] These reactive species can inflict damage upon critical cellular components such as DNA, leading to microbial cell death.[2]

Antibacterial Activity

Dinitrobenzoate derivatives have shown noteworthy activity against both Gram-positive and Gram-negative bacteria.

Activity against Pseudomonas aeruginosa : Certain novel nitro-substituted benzothiazole derivatives have demonstrated potent activity against P. aeruginosa, a notoriously challenging nosocomial pathogen.[1]

Activity against Mycobacterium tuberculosis : A significant body of research has focused on the antimycobacterial potential of dinitrobenzoates. Studies on a library of 64 nitrobenzoate esters and thioesters revealed that compounds with an aromatic nitro substitution were the most active against M. tuberculosis.[3] Specifically, the 3,5-dinitrobenzoate esters displayed the most potent activity.[3] Further research into N-alkyl nitrobenzamides, which are isosteres of 3,5-dinitrobenzoates, also showed promising results against M. tuberculosis, suggesting these compounds may act directly as active drugs rather than as prodrugs.[4] The lipophilicity of these compounds appears to be a key parameter modulating their antimycobacterial activity.[4]

Activity against other bacterial strains : 2-Chloro-5-nitrobenzoic acid derivatives have exhibited broad-spectrum antibacterial activity. One compound, in particular, showed high activity against S. aureus and E. coli, with inhibition zones comparable to standard antibiotics.[5]

Antifungal Activity

Several dinitrobenzoate derivatives have demonstrated potent antifungal properties.

Activity against Candida species : A study of twenty esters and amides derived from 3,5-dinitrobenzoic acid identified several compounds with fungicidal activity against various Candida species.[6] Ethyl 3,5-dinitrobenzoate was particularly effective against Candida albicans, Candida krusei, and Candida tropicalis.[6] The mechanism of action for some of these compounds appears to involve disruption of the fungal cell membrane and interference with ergosterol synthesis.[6] In another study, methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate showed significant activity against Candida guilliermondii, with in-silico modeling suggesting interaction with the thymidylate kinase (TPMK) protein.[1]

Quantitative Data Summary: Antimicrobial Activity
Compound ClassTarget OrganismKey FindingsReference
Nitro-substituted benzothiazolesPseudomonas aeruginosaPotent activity at 50µg/ml and 100µg/ml.[1]
3,5-Dinitrobenzoate estersMycobacterium tuberculosisMost active among a library of 64 nitrobenzoate derivatives.[3]
3,5-Dinitro- and 3-NO2-5-CF3-benzamidesMycobacterium tuberculosisSignificantly higher activity than other substituted benzamides.[4]
2-Chloro-5-nitrobenzoic acid derivative 1S. aureus & E. coliInhibition zones up to 27 mm and 17 mm, respectively.[5]
Ethyl 3,5-dinitrobenzoateC. albicans, C. krusei, C. tropicalisMICs of 125 µg/mL, 100 µg/mL, and 500 µg/mL, respectively.[6]
Methyl 3-methyl-4-nitrobenzoateCandida guilliermondiiMIC of 39 µM.[1]
Pentyl 3-methyl-4-nitrobenzoateCandida guilliermondiiMIC of 31 µM.[1]
Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Screening

This protocol outlines a standard method for the preliminary screening of the antibacterial activity of substituted dinitrobenzoates.

1. Preparation of Materials:

  • Nutrient agar plates
  • Standardized bacterial inoculum (e.g., 0.5 McFarland standard)
  • Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO)
  • Positive control (standard antibiotic) and solvent control

2. Inoculation of Agar Plates:

  • Using a sterile cotton swab, evenly streak the surface of the nutrient agar plates with the standardized bacterial inoculum to create a lawn of bacteria.

3. Well Preparation:

  • Using a sterile cork borer, create wells of a uniform diameter (e.g., 6 mm) in the agar.

4. Compound Application:

  • Carefully pipette a fixed volume (e.g., 100 µL) of each test compound solution, positive control, and solvent control into separate wells.

5. Incubation:

  • Incubate the plates at 37°C for 18-24 hours.

6. Data Analysis:

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antibacterial activity.

Experimental Workflow: Agar Well Diffusion Assay

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_plates Prepare Agar Plates swab_plates Swab Plates with Bacterial Inoculum prep_plates->swab_plates prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->swab_plates prep_solutions Prepare Test Compound and Control Solutions load_compounds Load Compounds into Wells prep_solutions->load_compounds bore_wells Bore Wells in Agar swab_plates->bore_wells bore_wells->load_compounds incubate Incubate Plates load_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Caption: Workflow for the agar well diffusion assay.

Anticancer Activity

The potential of substituted dinitrobenzoates as anticancer agents is an active area of investigation. Their mechanism of action in cancer cells is thought to be multifaceted, potentially involving the induction of oxidative stress through the generation of reactive oxygen species (ROS), similar to their antimicrobial activity.[7]

Prodrugs of 6-Mercaptopurine

A series of 3,5-dinitrobenzoate ester derivatives of 6-mercaptopurine (6-MP) have been synthesized and evaluated as prodrugs.[8] These compounds exhibited cytotoxicity in various cell culture screens and demonstrated significant activity against L1210 lymphoid leukemia in vivo.[8] The increased lipophilicity of these prodrugs may enhance their transport and distribution, potentially leading to selective localization in lymphatic and CNS tissues.[8]

Metal Complexes

Complexes of metals such as Mn(II), Ni(II), and Cu(II) with dinitrobenzoate ligands have shown promise as anticancer agents.[7] For instance, certain complexes have been shown to suppress the growth of human lung and colon cancer cells, with some exhibiting IC50 values in the micromolar range.[7] The proposed mechanism of action for these metal complexes involves the generation of ROS and subsequent DNA damage, leading to apoptosis.[7]

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies on derivatives of 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone have been conducted to optimize their anticancer activity.[9] Modifications to the core structure have been explored to enhance their interaction with cell surface markers on leukemia cells.[9]

Signaling Pathway: ROS-Mediated Apoptosis

ROS_Apoptosis DNB Substituted Dinitrobenzoate ROS Reactive Oxygen Species (ROS) DNB->ROS DNA_Damage DNA Damage ROS->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis DNA_Damage->Apoptosis Mitochondria->Apoptosis

Caption: ROS-mediated apoptosis induced by dinitrobenzoates.

Herbicidal Activity

Certain substituted dinitrobenzamine herbicides, which share structural similarities with dinitrobenzoates, have been evaluated for their efficacy in controlling annual grasses and various weed species in cotton crops.[10][11]

Mechanism of Action

Dinitroaniline herbicides, a related class of compounds, are known to act by disrupting microtubule formation in plant cells.[11] They bind to tubulin, the protein subunit of microtubules, preventing its polymerization.[11] This disruption of microtubules interferes with cell division (mitosis) and cell wall formation, leading to abnormal cell growth and ultimately, plant death.[11] While the specific mechanism of dinitrobenzoates as herbicides is less well-documented, it is plausible that they may share a similar mode of action.

Efficacy

Studies have shown that herbicides like butralin, dinitramine, fluchloralin, pendimethalin, profluralin, and trifluralin can provide over 90% control of annual grasses.[10] Their effectiveness against broadleaf weeds such as redroot pigweed, smooth pigweed, and black nightshade can be more variable.[10]

Conclusion

Substituted dinitrobenzoates represent a versatile chemical scaffold with a wide range of potential biological activities. Their antimicrobial properties, driven by the generation of reactive nitrogen species, make them promising candidates for the development of new antibiotics and antifungals, particularly in the fight against drug-resistant pathogens. In the realm of oncology, dinitrobenzoate derivatives, both as prodrugs and as ligands in metal complexes, have demonstrated significant anticancer activity, primarily through the induction of oxidative stress and apoptosis. Furthermore, the herbicidal potential of related dinitroaniline compounds highlights another avenue for the application of this chemical class in agriculture. Future research should focus on optimizing the structure of these compounds to enhance their efficacy and selectivity for specific biological targets, while also thoroughly evaluating their toxicological profiles to ensure their safety for therapeutic and agricultural use.

References

"understanding the role of the ortho-methyl group in dinitrobenzoate reactivity"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Understanding the Role of the Ortho-Methyl Group in Dinitrobenzoate Reactivity

Abstract

The reactivity of dinitrobenzoate compounds is a cornerstone of studies in nucleophilic aromatic substitution and ester hydrolysis. The introduction of substituents to the aromatic ring profoundly alters reaction kinetics and mechanistic pathways. This technical guide provides an in-depth analysis of the specific role of the ortho-methyl group in modulating the reactivity of dinitrobenzoate esters. We will dissect the dual influence of this group, examining its subtle electronic contributions and its dominant, sterically-driven effects. This guide synthesizes mechanistic principles with practical experimental methodologies to offer researchers a comprehensive understanding of this classic structure-activity relationship.

Foundational Reactivity of Dinitrobenzoates

Dinitrobenzoate systems are characterized by a benzene ring bearing an ester functional group and two strongly electron-withdrawing nitro (NO₂) groups. This substitution pattern renders the aromatic ring significantly electron-deficient.[1] This electron deficiency dictates the two primary avenues of reactivity:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it highly susceptible to attack by nucleophiles, leading to the substitution of a leaving group (often one of the nitro groups or another substituent). This is a classic addition-elimination mechanism.[2][3]

  • Nucleophilic Acyl Substitution: Like all esters, the carbonyl carbon is electrophilic and can be attacked by nucleophiles, resulting in reactions such as hydrolysis or transesterification.[4]

In many dinitrobenzoate systems, a competition exists between nucleophilic attack at the aromatic ring and the carbonyl carbon.[1][5] The presence and position of other substituents, such as a methyl group, critically influence the kinetics and outcome of these competing pathways.

The Dual Influence of the Ortho-Methyl Group

An ortho-methyl group, positioned adjacent to the ester functionality, exerts a profound and multifaceted influence on the reactivity of the dinitrobenzoate molecule. Its role can be dissected into two key components: electronic effects and steric effects.

Electronic Effects

The methyl group is classically recognized as an electron-donating group (EDG).[6][7] It contributes electron density to the aromatic ring through two primary mechanisms:

  • Inductive Effect (+I): The sp³-hybridized carbon of the methyl group is less electronegative than the sp²-hybridized carbons of the benzene ring, leading to a slight push of electron density into the ring through the sigma bond.[8]

  • Hyperconjugation (+R): This is a resonance-like effect involving the overlap of the C-H σ-bonds of the methyl group with the π-system of the aromatic ring, which also donates electron density.[7][8]

Ordinarily, increasing the electron density of an aromatic ring deactivates it towards nucleophilic attack.[3] However, in the context of a dinitrobenzoate, the powerful electron-withdrawing effect of the two nitro groups overwhelmingly dominates the electronic landscape. Therefore, the modest electron-donating character of the methyl group is of minor consequence compared to its powerful steric influence.

Steric Effects (Steric Hindrance)

The most significant contribution of the ortho-methyl group is steric hindrance—a phenomenon where the physical bulk of a group obstructs the path of an incoming reactant.[9][10][11]

  • Hindrance at the Carbonyl Group: The primary steric effect is the obstruction of the ester's carbonyl carbon. The methyl group physically impedes the trajectory of a nucleophile (e.g., a hydroxide ion during hydrolysis) attempting to attack the carbonyl center. This significantly slows the rate of nucleophilic acyl substitution.[12]

  • Disruption of Planarity: The steric clash between the bulky ortho-methyl group and the ester group forces the ester to twist out of the plane of the benzene ring.[13][14] This torsional strain disrupts the π-orbital overlap between the carbonyl group and the aromatic ring, altering the electronic communication between them.

  • Hindrance at the Aromatic Ring: The methyl group also shields the adjacent C-3 position on the aromatic ring, hindering any potential SNAr attack at that site.[15][16]

The following diagram illustrates the dual electronic and steric influences of the ortho-methyl group.

G cluster_effects Ortho-Methyl Group Effects on Dinitrobenzoate cluster_consequences Consequences OrthoMe Ortho-Methyl Group Electronic Electronic Effects (+I, +R) OrthoMe->Electronic Donates e⁻ density Steric Steric Effects (Hindrance) OrthoMe->Steric Physically obstructs MinorDeactivation Minor deactivation of ring towards SNAr Electronic->MinorDeactivation MajorRetardation Major retardation of reactions at carbonyl & adjacent ring positions Steric->MajorRetardation Twist Twists ester group out of plane Steric->Twist

Caption: Dual electronic and steric effects of the ortho-methyl group.

Mechanistic Consequences and Competing Pathways

The steric hindrance imposed by the ortho-methyl group is the rate-determining factor in most reactions. In the case of alkaline hydrolysis, the nucleophile (OH⁻) has two potential sites of attack on a compound like methyl 2-methyl-3,5-dinitrobenzoate: the ester carbonyl carbon (Path A) and the aromatic ring carbon bearing a nitro group (Path B).

The ortho-methyl group sterically hinders both pathways but often has a more pronounced effect on the attack at the carbonyl carbon, which is nestled between the methyl group and the C-6 hydrogen.

G start Ortho-Methyl Dinitrobenzoate + Nucleophile (Nu⁻) PathA Path A: Attack at Carbonyl Carbon start->PathA PathB Path B: Attack at Aromatic Ring (SNAr) start->PathB Tetrahedral Tetrahedral Intermediate PathA->Tetrahedral StericA < Sterically Hindered > Meisenheimer Meisenheimer Complex PathB->Meisenheimer StericB < Sterically Hindered > ProductA Hydrolysis/Acyl Substitution Product Tetrahedral->ProductA Elimination of -OR ProductB SNAr Product Meisenheimer->ProductB Elimination of -NO2

Caption: Competing nucleophilic attack pathways in dinitrobenzoates.

Quantitative Analysis: The Impact on Reaction Rates

The steric effect of the ortho-methyl group can be quantified by comparing the rate of a reaction, such as alkaline hydrolysis, with an analogous compound lacking the ortho-substituent.

CompoundRelative Rate of Alkaline Hydrolysis (k_rel)Primary Influencing Factor
Methyl 3,5-dinitrobenzoate1.00 (Reference)Electronic activation by two NO₂ groups.
This compound<< 0.01Dominant steric hindrance from the ortho-methyl group severely restricts nucleophilic access to the carbonyl carbon.[12]

Table 1: Representative comparison of hydrolysis rates, illustrating the powerful rate-retarding effect of the ortho-methyl group. The data is illustrative, based on established principles of steric hindrance in ester hydrolysis.

Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry

A robust method for quantifying the reactivity of dinitrobenzoates is to monitor the kinetics of their alkaline hydrolysis using UV-Vis spectrophotometry. The formation of the 3,5-dinitrobenzoate anion product results in a distinct chromophore that can be monitored over time.[17][18]

Self-Validating Protocol

This protocol is designed to be self-validating. The linearity of the pseudo-first-order plot (ln[A∞ - At] vs. time) confirms that the reaction follows the expected kinetic order under the experimental conditions.[18] Running the experiment at multiple nucleophile concentrations and observing a linear relationship between the observed rate constant (k_obs) and [OH⁻] further validates the second-order nature of the reaction.[19]

Step-by-Step Methodology
  • Reagent Preparation:

    • Ester Stock Solution: Prepare a 10 mM stock solution of the dinitrobenzoate ester (e.g., this compound) in a spectroscopic grade solvent like acetonitrile.

    • Buffer Solution: Prepare a 0.05 M sodium phosphate buffer and adjust to the desired alkaline pH (e.g., pH 12) using a concentrated NaOH solution.[17]

  • Temperature Equilibration:

    • Place both the ester stock solution and the buffer solution in a constant-temperature water bath (e.g., 25.0 ± 0.1 °C) for at least 30 minutes to ensure thermal equilibrium.[17]

  • Reaction Initiation & Data Acquisition:

    • Pipette 3.0 mL of the pre-warmed buffer solution into a quartz cuvette.

    • Place the cuvette into the temperature-controlled cell holder of a UV-Vis spectrophotometer.

    • Initiate the reaction by adding a small aliquot (e.g., 30 µL) of the ester stock solution to the cuvette. Quickly cap and invert the cuvette 2-3 times to mix.

    • Immediately begin recording the absorbance at the λ_max of the dinitrobenzoate anion product (typically around 285-300 nm) at fixed time intervals (e.g., every 30 seconds) for a duration of at least 3-4 half-lives.

  • Data Analysis:

    • Since the hydroxide ion concentration is in vast excess, the reaction follows pseudo-first-order kinetics.[19]

    • Determine the final absorbance (A∞) after the reaction has gone to completion (at least 10 half-lives).

    • Calculate the pseudo-first-order rate constant (k_obs) by plotting ln(A∞ - At) versus time (in seconds). The slope of the resulting straight line is equal to -k_obs.[18]

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the molar concentration of the hydroxide ion in the buffer solution.

G cluster_analysis Analysis Steps prep 1. Reagent Preparation (Ester Stock & Buffer) equil 2. Temperature Equilibration (25°C Water Bath) prep->equil init 3. Reaction Initiation (Mix Ester & Buffer in Cuvette) equil->init acq 4. Data Acquisition (Monitor Absorbance vs. Time) init->acq plot Plot ln(A∞ - At) vs. Time acq->plot analysis 5. Data Analysis slope Calculate Slope = -k_obs (Pseudo-1st Order Rate) plot->slope k2 Calculate k₂ = k_obs / [OH⁻] (2nd Order Rate) slope->k2

Caption: Experimental workflow for kinetic analysis of hydrolysis.

Conclusion

The ortho-methyl group plays a decisive role in the reactivity of dinitrobenzoate esters, one that is overwhelmingly dictated by steric hindrance rather than electronics. It serves as a powerful rate-retarding substituent, physically shielding both the primary site of nucleophilic acyl substitution (the carbonyl carbon) and adjacent positions on the aromatic ring. This steric impediment forces a significant decrease in reaction rates for processes like alkaline hydrolysis. Understanding this principle is crucial for scientists in medicinal chemistry and materials science, as the strategic placement of such groups allows for the fine-tuning of a molecule's stability, reactivity, and ultimately, its function.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Bioactive Isocoumarins Utilizing Methyl 2-methyl-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Isocoumarins and a Novel Synthetic Strategy

Isocoumarins are a class of naturally occurring benzopyrone derivatives that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These compounds, characterized by a 1H-isochromen-1-one core, have demonstrated a wide spectrum of pharmacological properties, including antifungal, antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[1][2] The therapeutic potential of isocoumarins has spurred the development of novel and efficient synthetic methodologies to access structurally diverse analogs for structure-activity relationship (SAR) studies.

This application note details a robust and versatile synthetic route to bioactive 3-substituted isocoumarins, employing Methyl 2-methyl-3,5-dinitrobenzoate as a key starting material. The lynchpin of this strategy is the Vicarious Nucleophilic Substitution (VNS) reaction, a powerful tool for the C-H functionalization of electron-deficient aromatic rings.[3][4] The electron-withdrawing nitro groups in this compound render the aromatic ring susceptible to nucleophilic attack, making it an ideal substrate for the VNS reaction.[5] This method provides a direct and efficient pathway to introduce a variety of side chains at the benzylic position, which can be subsequently cyclized to afford the desired isocoumarin scaffold.

The following sections provide a detailed protocol for the synthesis of a representative bioactive isocoumarin, 3-(4-chlorophenyl)-isocoumarin, known for its potential biological activities. This guide also includes expected analytical data, a discussion of the underlying reaction mechanism, and an overview of the biological evaluation of the synthesized compounds.

Synthetic Workflow and Mechanism

The overall synthetic strategy involves a two-step process: a Vicarious Nucleophilic Substitution (VNS) reaction followed by an acid-catalyzed cyclization.

Synthetic Workflow start This compound intermediate VNS Adduct start->intermediate VNS Reaction (e.g., with a substituted acetonitrile) product Bioactive Isocoumarin intermediate->product Acid-Catalyzed Cyclization

Figure 1: General workflow for the synthesis of bioactive isocoumarins.

The core of this synthetic approach is the Vicarious Nucleophilic Substitution (VNS) reaction. In this reaction, a carbanion bearing a leaving group at the nucleophilic carbon atom attacks the electron-deficient aromatic ring of this compound.[3] The resulting intermediate then undergoes base-induced elimination of the leaving group and a proton to afford the substituted product.

VNS Mechanism reactant This compound intermediate σ-complex intermediate reactant->intermediate + Carbanion carbanion Carbanion (R-CH⁻-LG) carbanion->intermediate product Substituted Product intermediate->product - H⁺, - LG⁻ (Base-induced elimination)

Figure 2: Simplified mechanism of the Vicarious Nucleophilic Substitution (VNS) reaction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 3-(4-chlorophenyl)-isocoumarin, a representative bioactive isocoumarin.

Protocol 1: Synthesis of Methyl 2-(2-(4-chlorophenyl)-2-cyanoethyl)-3,5-dinitrobenzoate (VNS Adduct)

Materials:

  • This compound

  • 4-Chlorophenylacetonitrile

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-chlorophenylacetonitrile (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at -78 °C, add potassium tert-butoxide (2.5 equivalents) portion-wise.

  • Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the carbanion.

  • Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~2-3).

  • Allow the reaction mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure VNS adduct.

Protocol 2: Synthesis of 3-(4-chlorophenyl)-isocoumarin

Materials:

  • Methyl 2-(2-(4-chlorophenyl)-2-cyanoethyl)-3,5-dinitrobenzoate (from Protocol 1)

  • Concentrated Sulfuric Acid

  • Acetic Acid

  • Water

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the VNS adduct (1 equivalent) in a mixture of acetic acid and concentrated sulfuric acid (e.g., 4:1 v/v).

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure 3-(4-chlorophenyl)-isocoumarin.

Data Presentation

The successful synthesis of the target isocoumarin and its intermediate should be confirmed by standard analytical techniques. The following tables provide expected data based on structurally similar compounds found in the literature.

Table 1: Expected Analytical Data for 3-(4-chlorophenyl)-isocoumarin

Analytical Technique Expected Data
¹H NMR (CDCl₃, 400 MHz) δ 8.2-7.2 (m, aromatic protons), 6.5 (s, 1H, vinyl proton)
¹³C NMR (CDCl₃, 100 MHz) δ 162 (C=O), 150-110 (aromatic and vinyl carbons)
IR (KBr, cm⁻¹) ~1720 (lactone C=O), ~1600, 1490 (aromatic C=C)
Mass Spectrometry (EI-MS) m/z corresponding to the molecular ion [M]⁺

Table 2: Representative Bioactivity of Structurally Similar Isocoumarins

Compound Biological Activity IC₅₀ / MIC Reference
3-Phenyl-3,4-dihydroisocoumarinsAntifungal against Aspergillus nigerGood activity (qualitative)[6]
Substituted 3-arylisocoumarinsAnticancer (HepG2, HeLa cell lines)0.39–4.85 µM[2]
DichlorodiaportinAntifungal against Candida albicansMIC = 32.0 µg/mL[5]

Discussion and Field-Proven Insights

The choice of this compound as the starting material is strategic. The two nitro groups strongly activate the aromatic ring towards nucleophilic attack, facilitating the VNS reaction under relatively mild conditions. The ortho-methyl group is crucial as it becomes the benzylic carbon that is functionalized in the VNS step, ultimately forming the C4 carbon of the isocoumarin ring.

The use of a strong, non-nucleophilic base like potassium tert-butoxide is critical for the deprotonation of the acetonitrile derivative to form the reactive carbanion.[7] The subsequent acid-catalyzed cyclization is a robust method for the formation of the lactone ring. It is important to perform this step under anhydrous conditions initially to prevent unwanted side reactions, followed by the addition of water for the hydrolysis of the nitrile and subsequent cyclization.

The bioactivity of the synthesized isocoumarins is highly dependent on the nature of the substituent at the 3-position. The introduction of various aryl groups, as in the example of 3-(4-chlorophenyl)-isocoumarin, has been shown to impart significant antifungal and anticancer properties.[2][6] Researchers can readily adapt the provided protocol to synthesize a library of 3-substituted isocoumarins by simply varying the starting acetonitrile derivative. This allows for a systematic exploration of the structure-activity relationships and the optimization of the biological activity.

Conclusion

The synthetic route detailed in this application note, centered around the Vicarious Nucleophilic Substitution of this compound, offers a powerful and flexible platform for the synthesis of bioactive isocoumarins. The methodology is well-suited for drug discovery and development programs, enabling the efficient generation of diverse isocoumarin libraries for biological screening. The potent and varied bioactivities of isocoumarins make them a promising class of compounds for the development of new therapeutic agents.

References

Application Notes and Protocols for the Quantification of Methyl 2-methyl-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

Methyl 2-methyl-3,5-dinitrobenzoate is a nitroaromatic compound of significant interest in various fields, including chemical synthesis and potentially as an intermediate in the production of energetic materials or pharmaceuticals.[1] Its accurate and precise quantification is crucial for process monitoring, quality control, and environmental assessment. This document provides detailed application notes and protocols for the determination of this compound in various matrices, targeting researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles for nitroaromatic compounds and are designed to ensure scientific integrity and trustworthiness.

Analytical Approaches: An Overview

The quantification of this compound can be effectively achieved using several analytical techniques. The choice of method often depends on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., routine screening vs. confirmatory analysis). The primary techniques covered in this guide are:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely used technique for the routine analysis of nitroaromatic compounds.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly suitable for volatile and semi-volatile compounds.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers exceptional sensitivity and selectivity, making it ideal for trace-level quantification and confirmatory analysis in complex matrices.[3]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

This protocol is adapted from the well-established EPA Method 8330B for the analysis of nitroaromatics and nitramines by HPLC.[4][5][6] This method is a reliable starting point for the quantification of this compound due to the structural similarities with the compounds listed in the EPA method.

Principle

The sample is extracted and, if necessary, concentrated. An aliquot of the extract is then injected into a reversed-phase HPLC system. The separation is achieved on a C18 or similar column, and the analyte is detected by its absorbance of ultraviolet (UV) light at a specific wavelength. Quantification is performed using an external standard calibration.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample (Water/Soil) Extraction Solid-Phase or Solvent Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detection UV Detector (254 nm) Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification vs. Calibration Curve Chromatogram->Quantification Result Concentration Report Quantification->Result

Caption: HPLC-UV analysis workflow for this compound.

Detailed Protocol: HPLC-UV
  • Sample Preparation:

    • Water Samples (Low Concentration): Utilize solid-phase extraction (SPE) as described in EPA Method 3535. Resin-based SPE cartridges are preferred for nitroaromatics.[4]

    • Water Samples (High Concentration): A direct injection approach can be used after filtration through a 0.45 µm filter.[5]

    • Soil and Sediment Samples: Extract the sample with acetonitrile in an ultrasonic bath.[5] Filter the extract through a 0.45 µm filter before analysis.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A secondary confirmation column, such as a phenyl or CN column, is recommended to ensure peak purity and identity.[7]

    • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water. A typical starting point is a 50:50 (v/v) mixture of methanol and water.

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Injection Volume: 10 - 100 µL.

    • Detector: UV detector set at 254 nm, a common wavelength for nitroaromatic compounds.[8]

    • Column Temperature: 30 °C.

  • Calibration:

    • Prepare a stock solution of this compound in acetonitrile.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

    • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification:

    • Inject the prepared sample extracts.

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the concentration of the analyte in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides higher specificity and sensitivity compared to HPLC-UV and serves as an excellent confirmatory technique.

Principle

The sample extract is injected into a gas chromatograph, where the analyte is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which is a unique fingerprint of the molecule, is used for identification and quantification.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extract (in organic solvent) Derivatization Derivatization (optional) Sample->Derivatization GC Gas Chromatograph Derivatization->GC Column Capillary Column (e.g., DB-5ms) GC->Column MS Mass Spectrometer Column->MS MassSpectrum Mass Spectrum & TIC MS->MassSpectrum Quantification Quantification using Selected Ion Monitoring (SIM) MassSpectrum->Quantification Result Concentration Report Quantification->Result

Caption: GC-MS analysis workflow for this compound.

Detailed Protocol: GC-MS
  • Sample Preparation:

    • The sample extracts obtained from the procedures described for HPLC-UV can be used, provided the final solvent is compatible with GC analysis (e.g., acetonitrile, ethyl acetate). Solvent exchange may be necessary.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 50-350) for initial identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. Key ions for this compound should be determined from the full scan spectrum of a standard.

  • Calibration and Quantification:

    • Prepare calibration standards in a suitable solvent.

    • Acquire data in SIM mode, monitoring characteristic ions of this compound.

    • Construct a calibration curve and quantify the analyte in the samples as described for the HPLC-UV method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is the preferred method for trace-level quantification in complex matrices due to its superior sensitivity and selectivity.[3][9]

Principle

The separation is performed using an HPLC system, similar to the HPLC-UV method. The eluent from the HPLC column is introduced into a tandem mass spectrometer. The analyte is ionized (e.g., by electrospray ionization - ESI), and a specific precursor ion is selected. This precursor ion is then fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in both identification and quantification.

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (Water/Soil/Biological) Extraction SPE or LLE Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration LC LC System Filtration->LC Column C18 Column LC->Column MSMS Tandem Mass Spectrometer Column->MSMS MRM MRM Chromatogram MSMS->MRM Quantification Quantification vs. Internal Standard MRM->Quantification Result Concentration Report Quantification->Result

Caption: LC-MS/MS analysis workflow for this compound.

Detailed Protocol: LC-MS/MS
  • Sample Preparation:

    • Follow the same extraction procedures as for HPLC-UV. Ensure the final extract is compatible with the LC mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 column suitable for mass spectrometry (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid to promote ionization.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 20 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically effective for nitroaromatic compounds.

    • MRM Transitions: The precursor ion will likely be the deprotonated molecule [M-H]⁻. The product ions need to be determined by infusing a standard solution of the analyte and optimizing the collision energy.

  • Calibration and Quantification:

    • The use of an isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

    • Prepare calibration standards containing a fixed concentration of the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Method Validation

All analytical methods must be validated to ensure they are fit for purpose.[9] The key validation parameters are:

ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Accuracy The closeness of the measured value to the true value.Recovery of 80-120%
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 15%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte

Summary of Analytical Methods

FeatureHPLC-UVGC-MSLC-MS/MS
Principle UV AbsorbanceMass-to-charge ratioPrecursor/product ion transition
Primary Use Routine quantificationConfirmatory analysisTrace-level quantification, confirmatory
Sensitivity ModerateHighVery High
Specificity ModerateHighVery High
Throughput HighModerateModerate

References

Application Note: Real-Time Monitoring of the Esterification of 2-Methyl-3,5-dinitrobenzoic Acid Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

The synthesis of ester derivatives of aromatic carboxylic acids is a cornerstone of pharmaceutical and materials science. The esterification of 2-methyl-3,5-dinitrobenzoic acid is a key transformation for creating various functional molecules. Efficiently monitoring the progress of this reaction is critical to optimize yield, minimize side-product formation, and determine the reaction endpoint. This application note provides a detailed protocol for the use of Thin-Layer Chromatography (TLC) as a rapid, cost-effective, and reliable method for real-time monitoring of this Fischer-Speier esterification. We will delve into the mechanistic rationale behind the separation, provide a step-by-step experimental protocol, and offer guidance on the interpretation of results.

Introduction and Scientific Principles

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The reaction is an equilibrium process, and driving it to completion often requires either using a large excess of one reactant or removing a product (typically water) as it forms.[3][4] For these reasons, simply running the reaction for a predetermined time is inefficient and can lead to incomplete conversion or degradation of products.

Thin-Layer Chromatography (TLC) offers a direct, visual assessment of the reaction mixture's composition over time.[5][6][7] It is a form of liquid chromatography where a solid stationary phase (e.g., silica gel) is coated onto a flat support, and a liquid mobile phase (eluent) moves up the plate via capillary action.[5][8]

The separation principle hinges on the polarity difference between the reactant and the product:

  • 2-Methyl-3,5-dinitrobenzoic Acid (Starting Material): This is a highly polar molecule due to the carboxylic acid group (-COOH), which can engage in strong hydrogen bonding with the polar silica gel stationary phase.

  • Ester Product (e.g., Methyl 2-methyl-3,5-dinitrobenzoate): The ester product is significantly less polar. The replacement of the acidic proton with an alkyl group reduces its hydrogen bonding capability.

Consequently, when a mixture is spotted on a TLC plate, the less polar ester product will travel further up the plate with the mobile phase, while the more polar carboxylic acid will be more strongly retained by the stationary phase.[9][10] This difference in mobility, quantified by the Retention Factor (Rf), allows for clear visualization of the reaction's progress.

The Fischer Esterification Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the final ester product.[2][3][11][12]

Fischer_Esterification Reactants Carboxylic Acid + Alcohol (e.g., 2-methyl-3,5-dinitrobenzoic acid + Methanol) Protonated_Carbonyl Protonated Carbonyl (Activated Electrophile) Reactants->Protonated_Carbonyl + H+ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Alcohol (Nucleophilic Attack) Protonated_Intermediate Protonated Leaving Group (-OH2+) Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Products Ester + Water Protonated_Intermediate->Products - H2O, - H+ TLC_Workflow A 1. Prepare TLC Plate (Draw origin line with pencil) C 3. Spot the Plate (Lane 1: Starting Material) (Lane 2: Co-spot SM + Rxn) (Lane 3: Reaction Sample) A->C B 2. Prepare Reaction Sample (Quench small aliquot in NaHCO3) B->C D 4. Develop the Plate (Place in chamber with mobile phase) C->D E 5. Dry the Plate (Remove from chamber, mark solvent front) D->E F 6. Visualize Spots (Use UV lamp at 254 nm) E->F G 7. Analyze and Calculate Rf (Circle spots, measure distances) F->G

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purity Analysis of Methyl 2-methyl-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative determination of purity for Methyl 2-methyl-3,5-dinitrobenzoate, a key intermediate in pharmaceutical and fine chemical synthesis. The described isocratic reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and release testing in a regulated environment. The causality behind chromatographic parameter selection and a comprehensive protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines are thoroughly discussed.

Introduction

This compound (MMDNB), with a molecular formula of C₉H₈N₂O₆ and a molecular weight of 240.17 g/mol , is a significant building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals.[1][2] The purity of this intermediate is critical as impurities, such as the starting material 2-methyl-3,5-dinitrobenzoic acid, can carry through to the final product, potentially affecting its safety, efficacy, and stability.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture.[3] When coupled with a UV detector, HPLC provides a robust and sensitive method for assessing the purity of chromophoric compounds like MMDNB.[4] Reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is the most common mode of separation for pharmaceutical analysis due to its versatility and applicability to a wide range of organic molecules.[5][6]

This document provides a comprehensive, field-proven protocol for the purity analysis of MMDNB. It is designed for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries. The methodology is grounded in established chromatographic principles and validated according to stringent regulatory expectations.[7]

Chromatographic Principles and Method Rationale

The selection of chromatographic conditions is paramount for developing a robust and reliable analytical method. The choices made for this protocol are based on the physicochemical properties of this compound and potential impurities.

  • Separation Mode (Reversed-Phase): MMDNB is an aromatic ester with moderate hydrophobicity. This chemical nature makes it an ideal candidate for reversed-phase chromatography, where it can interact with a non-polar stationary phase.[8] Hydrophobic molecules in the polar mobile phase will adsorb to the stationary phase and elute based on their relative hydrophobicity; more hydrophobic compounds are retained longer.[5]

  • Stationary Phase (C18 Column): An octadecylsilane (C18) column is selected due to its strong hydrophobic retention capabilities and its proven success in separating a wide variety of pharmaceutical compounds.[9] The C18 stationary phase provides sufficient interaction with the aromatic ring and ester group of MMDNB to achieve good retention and resolution from polar impurities.

  • Mobile Phase (Acetonitrile/Water): A binary mixture of acetonitrile and water is chosen as the mobile phase. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering low viscosity and a favorable UV cutoff wavelength.[10] By adjusting the ratio of acetonitrile to water, the polarity of the mobile phase can be tuned to control the retention time and achieve optimal separation. An isocratic elution (constant mobile phase composition) is employed for simplicity, robustness, and reproducibility.

  • UV Detection Wavelength: Nitroaromatic compounds are known to absorb strongly in the UV region. Based on the structure of MMDNB and data for analogous compounds like 3,5-dinitrobenzoic acid, a detection wavelength of 254 nm is selected.[11] This wavelength provides high sensitivity for the analyte and is a common setting for detecting aromatic compounds, ensuring a robust response even for low-level impurities.

Materials and Methods

Reagents and Materials
  • This compound Reference Standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • 2-methyl-3,5-dinitrobenzoic acid (for specificity studies)

Instrumentation

An HPLC system equipped with the following components is required:

  • Degasser

  • Isocratic or Gradient Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Conditions
ParameterConditionRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard dimensions for good resolution and efficiency.
Mobile Phase Acetonitrile : Water (60:40, v/v)Balances analyte retention and run time.
Flow Rate 1.0 mL/minProvides optimal efficiency for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times and peak shapes.
Detection UV at 254 nmHigh sensitivity for the dinitroaromatic chromophore.
Injection Vol. 10 µLA standard volume to balance sensitivity and peak shape.
Run Time 15 minutesSufficient to elute the main peak and any likely impurities.

Experimental Protocols

Standard and Sample Preparation

Standard Solution (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with Methanol.

  • Mix thoroughly. This is the Standard Stock Solution.

  • Further dilute 10.0 mL of the Stock Solution to 100.0 mL with the Mobile Phase to obtain the final working standard solution.

Sample Solution (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with Methanol.

  • Mix thoroughly.

  • Further dilute 10.0 mL of this solution to 100.0 mL with the Mobile Phase.

Specificity/Spiked Sample Solution:

  • Prepare a sample solution as described above.

  • Spike the solution with a small, known amount of 2-methyl-3,5-dinitrobenzoic acid (a potential impurity).

  • This solution is used to confirm that the method can resolve the main analyte from its key impurity.

HPLC Analysis Workflow

The following diagram illustrates the logical flow of the analysis from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting Prep_Standard Prepare Standard (0.1 mg/mL) System_Suitability System Suitability Test (Inject Standard 5x) Prep_Standard->System_Suitability Prep_Sample Prepare Sample (0.1 mg/mL) Analysis_Run Inject Blank, Standard, and Samples Prep_Sample->Analysis_Run System_Suitability->Analysis_Run If Pass Integration Integrate Chromatograms Analysis_Run->Integration Calculation Calculate Purity (% Area) Integration->Calculation Report Generate Final Report Calculation->Report

Caption: Experimental workflow for HPLC purity analysis.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately.

  • Inject the Mobile Phase as a blank to ensure no interfering peaks are present.

  • Make five replicate injections of the Standard Solution (0.1 mg/mL).

  • Calculate the system suitability parameters from these five injections.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
% RSD of Retention Time ≤ 1.0%Confirms pump and system stability.
Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of MMDNB Peak / Total Area of All Peaks) x 100

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose. The following performance characteristics were evaluated.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

  • Protocol: A solution of the starting material, 2-methyl-3,5-dinitrobenzoic acid, was injected to determine its retention time. A spiked sample containing both MMDNB and the impurity was also analyzed.

  • Expected Outcome: The MMDNB peak should be well-resolved from the 2-methyl-3,5-dinitrobenzoic acid peak (Resolution > 2.0). The starting material is more polar and is expected to elute earlier than the main analyte.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Protocol: A series of solutions were prepared from the Standard Stock Solution at concentrations ranging from 50% to 150% of the nominal concentration (0.05 mg/mL to 0.15 mg/mL). Each solution was injected in triplicate.

  • Expected Outcome: A calibration curve of peak area versus concentration should yield a correlation coefficient (r²) of ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value, often assessed by spike recovery.

  • Protocol: A known amount of MMDNB reference standard was spiked into a sample solution at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.

  • Expected Outcome: The mean recovery should be within 98.0% to 102.0% at each level.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[1] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Six separate sample preparations were analyzed on the same day by the same analyst.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different HPLC system.

  • Expected Outcome: The Relative Standard Deviation (%RSD) for the purity results should be ≤ 2.0% for both repeatability and intermediate precision studies.

The following diagram outlines the decision-making process during method validation.

Validation_Logic start Start Validation spec Specificity Met? start->spec lin Linearity Met? (r² ≥ 0.999) spec->lin Yes fail Method Optimization Required spec->fail No acc Accuracy Met? (98-102% Recovery) lin->acc Yes lin->fail No prec Precision Met? (%RSD ≤ 2.0%) acc->prec Yes acc->fail No pass Method Validated prec->pass Yes prec->fail No

References

Methyl 2-methyl-3,5-dinitrobenzoate: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Methyl 2-methyl-3,5-dinitrobenzoate stands out as a pre-functionalized aromatic scaffold, primed for a variety of chemical transformations. The presence of two electron-withdrawing nitro groups dramatically influences the reactivity of the benzene ring, making it a valuable precursor for a range of derivatives. This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, complete with detailed protocols and mechanistic insights for researchers, medicinal chemists, and drug development professionals.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid at room temperature. The molecule's reactivity is dominated by the two nitro groups, which render the aromatic ring electron-deficient. This electronic characteristic is the cornerstone of its utility in organic synthesis.

PropertyValue
Molecular Formula C₉H₈N₂O₆
Molecular Weight 240.17 g/mol
Appearance Colourless needles
Melting Point 107-109 °C

The key reactive sites and potential transformations are illustrated in the diagram below.

Reactivity_Profile main This compound reduction Reduction of Nitro Groups (Complete or Selective) main->reduction H₂, Pd/C or SnCl₂/HCl snar Nucleophilic Aromatic Substitution (SNAr) main->snar Nu⁻ isocoumarin Isocoumarin Synthesis (Multi-step) main->isocoumarin Series of steps heterocycle Heterocycle Formation (e.g., Benzimidazoles, Phenazines) reduction->heterocycle Cyclization

Figure 1: Key reactive pathways of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward Fischer-Speier esterification of its corresponding carboxylic acid, 2-methyl-3,5-dinitrobenzoic acid.[1]

Protocol 1: Synthesis of this compound

Materials:

  • 2-methyl-3,5-dinitrobenzoic acid

  • Methanol (MeOH), anhydrous

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-3,5-dinitrobenzoic acid (1.0 eq).

  • Add anhydrous methanol (10-20 mL per gram of carboxylic acid).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Application in the Synthesis of Heterocyclic Scaffolds

A primary application of this compound is its use as a precursor to ortho-diaminoaromatic compounds, which are key intermediates in the synthesis of various nitrogen-containing heterocycles such as benzimidazoles and phenazines. This transformation involves the complete reduction of both nitro groups.

Reduction of the Dinitro Compound to a Diamine

The reduction of the nitro groups can be achieved through several methods, with catalytic hydrogenation and metal-acid reductions being the most common.

Reduction_Workflow start This compound method1 Method A: Catalytic Hydrogenation start->method1 method2 Method B: Chemical Reduction start->method2 reagents1 H₂ (g), Pd/C Solvent (e.g., EtOH, EtOAc) method1->reagents1 reagents2 SnCl₂·2H₂O, HCl Solvent (e.g., EtOH) method2->reagents2 product Methyl 3,5-diamino-2-methylbenzoate reagents1->product reagents2->product

Figure 2: Common methods for the reduction of this compound.
Protocol 2: Synthesis of Methyl 3,5-diamino-2-methylbenzoate via Catalytic Hydrogenation

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a hydrogenation flask, add this compound (1.0 eq) and a suitable solvent (EtOH or EtOAc).

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Seal the flask and purge with an inert gas (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude methyl 3,5-diamino-2-methylbenzoate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Synthesis of Benzimidazoles

The resulting methyl 3,5-diamino-2-methylbenzoate is a valuable precursor for the synthesis of benzimidazoles through condensation with carboxylic acids or aldehydes.

Protocol 3: One-Pot Synthesis of a 2-Substituted Benzimidazole Derivative

Materials:

  • Methyl 3,5-diamino-2-methylbenzoate

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol (EtOH)

  • Sodium metabisulfite (Na₂S₂O₅) (optional, as a mild oxidant)

Procedure:

  • In a round-bottom flask, dissolve methyl 3,5-diamino-2-methylbenzoate (1.0 eq) in ethanol.

  • Add the aromatic aldehyde (1.0-1.2 eq) to the solution.

  • Heat the mixture to reflux for 2-4 hours. The progress of the cyclization can be monitored by TLC.

  • For some substrates, the addition of a mild oxidizing agent like sodium metabisulfite can facilitate the final aromatization to the benzimidazole.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.

Synthesis of Phenazines

Condensation of methyl 3,5-diamino-2-methylbenzoate with 1,2-dicarbonyl compounds provides a straightforward route to phenazine derivatives, which are of interest for their electronic and biological properties.[2]

Protocol 4: Synthesis of a Phenazine-1-carboxylate Derivative

Materials:

  • Methyl 3,5-diamino-2-methylbenzoate

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Glacial acetic acid

Procedure:

  • Dissolve methyl 3,5-diamino-2-methylbenzoate (1.0 eq) and benzil (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water, which should induce the precipitation of the phenazine product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound makes it a candidate for nucleophilic aromatic substitution, where a nucleophile displaces one of the nitro groups. While the nitro group is not a traditional leaving group like a halide, under forcing conditions or with highly reactive nucleophiles, SNAr can occur.

Protocol 5: Representative Protocol for SNAr with a Thiol Nucleophile

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (2.0-3.0 eq) to the solution.

  • Add thiophenol (1.1-1.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate the desired thioether derivative.

Application in Isocoumarin Synthesis

2-Methyl-3,5-dinitrobenzoic acid has been reported as a precursor for the synthesis of isocoumarins.[1][3] A plausible synthetic route starting from this compound would involve an initial reduction of the nitro groups, followed by diazotization of one of the resulting amino groups, conversion to a nitrile, and subsequent cyclization. While a multi-step process, it highlights the utility of this building block in accessing complex natural product scaffolds.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its rich functionality allows for a diverse range of transformations, including the synthesis of diamines for the construction of heterocyclic systems like benzimidazoles and phenazines, and potential applications in nucleophilic aromatic substitution and the synthesis of natural product scaffolds such as isocoumarins. The protocols outlined in this guide provide a solid foundation for chemists to explore the synthetic potential of this valuable intermediate in their research and development endeavors.

References

"reaction conditions for nucleophilic aromatic substitution on dinitrobenzoates"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Aromatic Substitution (SNAr) on Dinitrobenzoates

Introduction: The Strategic Importance of SNAr on Dinitrobenzoates

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, providing a powerful pathway for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic systems. This reaction is particularly effective on aromatic rings that are "electron-deficient," a condition achieved by the presence of strong electron-withdrawing groups (EWGs).[1][2] Dinitrobenzoates are exemplary substrates for this transformation. The two nitro (NO₂) groups act as powerful activators, dramatically increasing the ring's susceptibility to nucleophilic attack by stabilizing the key reaction intermediate.[3][4] The ester functionality further modulates the electronic properties of the ring.

This guide, designed for researchers and drug development professionals, provides an in-depth exploration of the reaction conditions for SNAr on dinitrobenzoate substrates. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that protocols are understood, adaptable, and robust.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike aliphatic substitutions (Sₙ1/Sₙ2), the SNAr reaction proceeds through a distinct two-step addition-elimination mechanism.[1][2] Understanding this pathway is critical to optimizing reaction conditions.

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This initial attack is typically the rate-determining step.[5] The aromaticity of the ring is temporarily disrupted, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4][5]

  • Stabilization: The stability of the Meisenheimer complex is the key to a successful SNAr reaction. Electron-withdrawing groups, such as the nitro groups on a dinitrobenzoate ring, are essential as they delocalize the negative charge through resonance. This stabilization is most effective when the EWGs are positioned ortho or para to the site of nucleophilic attack.[2][4][5]

  • Elimination & Aromatization: The reaction concludes with the departure of the leaving group, which restores the aromaticity of the ring to yield the final substituted product.[1]

Figure 1: The two-step addition-elimination mechanism of the SNAr reaction.

While the two-step mechanism is widely accepted, some SNAr reactions may proceed through a concerted pathway (cSNAr), where bond formation and bond breaking occur simultaneously, particularly on rings that are not strongly activated.[6]

Optimizing Reaction Conditions: A Scientist's Guide

The success and efficiency of an SNAr reaction on a dinitrobenzoate substrate depend on the careful selection of several key parameters.

The Nature of the Nucleophile

The choice of nucleophile dictates the final product and significantly influences the reaction rate. Common nucleophiles include amines, thiols, alkoxides, and carbanions.[5]

  • Reactivity: More potent nucleophiles generally lead to faster reactions. The nucleophilicity is influenced by factors such as basicity, polarizability, and solvation.[7] For instance, soft, polarizable nucleophiles like thiols are often highly effective.[8]

  • Basicity and Catalysis: In reactions involving less nucleophilic species like amines, a second equivalent of the amine can act as a base catalyst, deprotonating the intermediate and facilitating the reaction.[9] For weaker nucleophiles, the addition of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is often necessary.[10]

The Leaving Group

In a typical SNAr reaction, the rate-determining step is the nucleophilic attack, not the departure of the leaving group. This leads to a reactivity trend that is the reverse of that seen in Sₙ2 reactions.[3]

  • Halogens: The typical leaving group ability for halogens in SNAr reactions is F > Cl ≈ Br > I.[3][11] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to the initial nucleophilic attack.[11]

  • Nitro Group Displacement: In highly activated systems, a nitro group itself can be displaced by a strong nucleophile.[5]

Solvent Effects

The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate and solvating the reactants.

  • Dipolar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are the standard choice for SNAr reactions.[5][12] They are highly polar, which helps to stabilize the charged intermediate, but they do not engage in strong hydrogen bonding with the nucleophile, preserving its reactivity.

  • Protic Solvents: Protic solvents (e.g., alcohols) can solvate and deactivate the nucleophile through hydrogen bonding, often slowing the reaction.[13] However, they can also assist in stabilizing the departing leaving group, which can be beneficial when the elimination step is rate-limiting.[14][15]

  • Alternative Solvents: While effective, traditional dipolar aprotic solvents often have toxicity concerns. Greener alternatives like 2-MeTHF, esters, or even aqueous micellar systems are being explored for specific applications.[12][16]

Temperature and Reaction Time

Temperature is a critical lever for controlling the reaction rate. Many SNAr reactions proceed smoothly at room temperature, but less reactive substrate-nucleophile pairs may require heating, often in the range of 50-100 °C, to achieve a reasonable rate.[5][10] Reaction progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time and avoid the formation of byproducts.

Quantitative Data Summary

The following table summarizes the impact of key parameters on the SNAr reaction.

Parameter Effect on Reaction Rate Scientific Rationale Typical Choices
Nucleophile Stronger/more polarizable nucleophiles increase the rate.Facilitates the initial, rate-determining attack on the aromatic ring.[7]Amines, thiols, alkoxides, phenoxides.
Leaving Group More electronegative groups often increase the rate.Increases the electrophilicity of the carbon center, accelerating the nucleophilic attack.[3][11]F, Cl, NO₂.
Solvent Polar aprotic solvents generally maximize the rate.Stabilizes the charged Meisenheimer complex without deactivating the nucleophile via hydrogen bonding.[12]DMF, DMSO, THF, Acetonitrile.
Base Required for weakly acidic nucleophiles (e.g., thiols, alcohols, some amines).Generates the more reactive anionic nucleophile (e.g., thiolate, alkoxide).[5][10]NaH, K₂CO₃, t-BuOK, Et₃N.
Temperature Higher temperatures increase the rate.Provides the necessary activation energy for the reaction to proceed.Room Temperature to 100 °C.[5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting SNAr reactions on dinitrobenzoate substrates.

Figure 2: A typical experimental workflow for a nucleophilic aromatic substitution reaction.

Protocol 1: Synthesis of a Thioether Derivative via SNAr

This protocol describes the reaction of a dinitrobenzoate with a thiol to form a thioether, a common transformation in medicinal chemistry.

Materials:

  • Methyl 2,4-dinitrobenzoate (1.0 eq)

  • Thiophenol (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF.

  • Thiolate Formation: Cool the flask in an ice bath (0 °C) and carefully add the sodium hydride portion-wise. Slowly add the thiophenol to the suspension and stir for 30 minutes at 0 °C to form the sodium thiophenolate.

  • Substrate Addition: Prepare a solution of methyl 2,4-dinitrobenzoate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Pour the mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of an Amine Derivative via SNAr

This protocol outlines a general procedure for the reaction of a dinitrobenzoate with a secondary amine using a carbonate base.

Materials:

  • Methyl 2,4-dinitrobenzoate (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a round-bottom flask, add methyl 2,4-dinitrobenzoate, potassium carbonate, and anhydrous DMSO.

  • Nucleophile Addition: Add the morpholine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then brine to remove residual DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-arylated product.

References

Application Notes & Protocols: A Detailed Guide to the Synthesis of 6,8-Dinitroisocoumarin Analogs from Methyl 2-methyl-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isocoumarins in Modern Drug Discovery

Isocoumarins represent a vital class of naturally occurring benzopyranones, structurally isomeric to coumarins, and are characterized by a 1H-isochromen-1-one core. These compounds are not merely chemical curiosities; they are prolific scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] Fungi, in particular, are a rich source of diverse isocoumarin structures.[1] The therapeutic potential of isocoumarins is vast, with documented activities including antimicrobial, antifungal, antioxidant, anticancer, and anti-inflammatory properties.[1] Furthermore, their utility extends to being key intermediates in the synthesis of other important heterocyclic systems.[1] The dinitro substitution pattern on the isocoumarin ring is of particular interest as nitroaromatic compounds often exhibit unique biological activities and can serve as versatile handles for further chemical modifications in drug development programs.[2]

This guide provides a comprehensive, research-level protocol for the synthesis of 6,8-dinitroisocoumarin analogs, commencing from the readily available starting material, Methyl 2-methyl-3,5-dinitrobenzoate. This specific starting material is a known precursor in the synthesis of isocoumarins, making it a logical and strategic choice for this synthetic endeavor.[2][3] The protocols detailed herein are designed for researchers and scientists engaged in drug discovery and development, offering a step-by-step guide with in-depth explanations of the chemical transformations involved.

Proposed Synthetic Pathway Overview

The synthesis of 6,8-dinitroisocoumarin analogs from this compound is a multi-step process. The overall strategy involves the initial preparation of the starting material, followed by the key transformation of the methyl group into a functional group amenable to cyclization, and finally, the formation of the isocoumarin lactone ring.

Synthetic_Pathway cluster_0 Starting Material Preparation cluster_1 Core Synthesis o-Toluic_Acid o-Toluic Acid Dinitro_Acid 2-Methyl-3,5- dinitrobenzoic Acid o-Toluic_Acid->Dinitro_Acid Nitration Start_Material Methyl 2-methyl-3,5- dinitrobenzoate Dinitro_Acid->Start_Material Esterification Homophthalic_Acid 4,6-Dinitrohomophthalic Acid Start_Material->Homophthalic_Acid Oxidation Start_Material->Homophthalic_Acid Isocoumarin_Analog 6,8-Dinitroisocoumarin Analog Homophthalic_Acid->Isocoumarin_Analog Cyclization

Caption: Proposed synthetic workflow from o-Toluic Acid to 6,8-Dinitroisocoumarin Analogs.

Part 1: Preparation of Starting Material: this compound

The synthesis begins with the preparation of the key starting material, this compound, from o-toluic acid. This involves a two-step process of nitration followed by esterification.

Protocol 1.1: Synthesis of 2-Methyl-3,5-dinitrobenzoic Acid

This protocol is adapted from established procedures for the nitration of benzoic acid derivatives.[4]

Materials:

  • o-Toluic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a fume hood, carefully add o-toluic acid to a round-bottom flask containing concentrated sulfuric acid, with stirring, in an ice bath to control the initial exotherm.

  • Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Carefully heat the reaction mixture to facilitate the completion of the nitration. The exact temperature and time will need to be optimized, but a gentle reflux may be required.[5]

  • After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with stirring.

  • The solid precipitate of 2-Methyl-3,5-dinitrobenzoic acid is then collected by vacuum filtration.

  • Wash the collected solid with cold distilled water until the washings are neutral to litmus paper.

  • The crude product can be recrystallized from a suitable solvent system, such as aqueous ethanol, to yield the purified product.

Protocol 1.2: Synthesis of this compound

This is a standard Fischer esterification reaction.[3][6]

Materials:

  • 2-Methyl-3,5-dinitrobenzoic acid

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve 2-Methyl-3,5-dinitrobenzoic acid in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).[3]

  • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Part 2: Synthesis of 6,8-Dinitroisocoumarin Analogs

With the starting material in hand, the next phase is the conversion to the isocoumarin scaffold. This involves the oxidation of the methyl group to a carboxylic acid, forming a homophthalic acid derivative, which is then cyclized.

Protocol 2.1: Synthesis of 4,6-Dinitrohomophthalic Acid

The oxidation of the methyl group of the dinitrobenzoate is a critical step. A strong oxidizing agent is required.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃) solution (if using KMnO₄)

Procedure:

  • Suspend this compound in an aqueous solution of sodium or potassium hydroxide.

  • Heat the mixture and slowly add a solution of potassium permanganate. The reaction is highly exothermic and should be controlled carefully.

  • Reflux the mixture until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate. If necessary, add a solution of sodium bisulfite to quench any remaining permanganate.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the 4,6-Dinitrohomophthalic acid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Protocol 2.2: Cyclization to form 6,8-Dinitroisocoumarin Analogs

The final step is the cyclization of the homophthalic acid derivative. This can be achieved by reacting with an appropriate acid anhydride or acyl chloride to introduce the desired substituent at the 3-position of the isocoumarin.

Materials:

  • 4,6-Dinitrohomophthalic acid

  • Acetic anhydride or other suitable acid anhydride/acyl chloride

  • Pyridine (as catalyst)

Procedure:

  • In a round-bottom flask, heat a mixture of 4,6-Dinitrohomophthalic acid and an excess of the chosen acid anhydride (e.g., acetic anhydride for a 3-methyl substituted isocoumarin).

  • Add a catalytic amount of pyridine to the heated mixture.

  • Reflux the reaction for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • The crude 6,8-dinitroisocoumarin analog can be purified by recrystallization from a suitable solvent.

Data Presentation and Characterization

The successful synthesis of the target compounds should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (ppm)Expected IR Absorptions (cm⁻¹)
2-Methyl-3,5-dinitrobenzoic acidC₈H₆N₂O₆226.15Aromatic protons, methyl protons, carboxylic acid proton~3000 (O-H), ~1700 (C=O), ~1550 & 1350 (NO₂)
This compoundC₉H₈N₂O₆240.17Aromatic protons, methyl ester protons, ring methyl protons[3]~1730 (C=O, ester), ~1550 & 1350 (NO₂)
4,6-Dinitrohomophthalic acidC₈H₅N₂O₈273.14Aromatic protons, methylene protons, two carboxylic acid protons~3000 (O-H), ~1700 (C=O), ~1550 & 1350 (NO₂)
6,8-Dinitro-3-methylisocoumarinC₁₀H₇N₂O₆265.18Aromatic protons, methyl protons, vinyl proton~1720 (C=O, lactone), ~1550 & 1350 (NO₂)

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Starting Material Preparation cluster_synthesis Isocoumarin Synthesis cluster_analysis Analysis Nitration Nitration of o-Toluic Acid Esterification Esterification Nitration->Esterification Yields 2-Methyl-3,5- dinitrobenzoic Acid Oxidation Oxidation of Methyl Group Esterification->Oxidation Yields Methyl 2-methyl- 3,5-dinitrobenzoate Cyclization Cyclization to Isocoumarin Oxidation->Cyclization Yields 4,6-Dinitro- homophthalic Acid Purification Purification (Recrystallization/ Chromatography) Cyclization->Purification Crude Product Characterization Characterization (NMR, IR, MS) Purification->Characterization Pure Product

Caption: Step-by-step experimental and analytical workflow.

Causality and Experimental Choices

  • Choice of Nitrating Agent: A mixture of concentrated sulfuric and fuming nitric acids is a powerful nitrating agent, necessary to introduce two nitro groups onto the aromatic ring, which is deactivated by the existing carboxylic acid group of o-toluic acid.

  • Esterification Catalyst: Sulfuric acid is a classic and effective catalyst for Fischer esterification, protonating the carbonyl oxygen of the carboxylic acid to make it more susceptible to nucleophilic attack by methanol.

  • Oxidizing Agent for Methyl Group: Potassium permanganate is a strong and relatively inexpensive oxidizing agent capable of converting an aryl methyl group to a carboxylic acid. The reaction is typically performed under basic conditions to improve the solubility of the organic substrate and the permanganate.

  • Cyclization Conditions: The use of an acid anhydride in the presence of a base like pyridine is a common method for the synthesis of isocoumarins from homophthalic acids. The anhydride serves as both a dehydrating agent and the source of the C3-substituent.

References

"large-scale synthesis of Methyl 2-methyl-3,5-dinitrobenzoate for research purposes"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of Methyl 2-methyl-3,5-dinitrobenzoate for Research Purposes

Introduction: The Strategic Importance of this compound

This compound (CAS No: 52090-24-1) is a highly functionalized aromatic compound that serves as a critical intermediate in advanced organic synthesis.[1] Its structure, featuring an electron-deficient benzene ring due to two nitro groups, makes it a valuable precursor for constructing more complex molecular architectures.[1] Specifically, it is a key building block in the synthesis of various isocoumarins, a class of natural products exhibiting a wide range of biological activities.[1][2][3]

Given its utility, the development of a robust, scalable, and safe synthesis protocol is paramount for research and development laboratories. This guide provides a detailed, two-part methodology for the large-scale synthesis of this compound, starting from commercially available 2-methylbenzoic acid. The protocol is designed with an emphasis on procedural safety, mechanistic understanding, and high-yield purification.

Overall Synthesis Scheme

The synthesis is performed in two distinct stages:

  • Dinitration: Electrophilic aromatic substitution on 2-methylbenzoic acid to produce 2-methyl-3,5-dinitrobenzoic acid.

  • Esterification: Fischer esterification of the dinitrated acid to yield the final methyl ester product.

Synthesis_Workflow A 2-Methylbenzoic Acid B 2-Methyl-3,5-dinitrobenzoic Acid A->B Step 1: Dinitration (HNO₃, H₂SO₄) C This compound B->C Step 2: Esterification (CH₃OH, H₂SO₄ cat.)

Caption: Overall two-step synthesis pathway.

Part 1: Large-Scale Synthesis of 2-Methyl-3,5-dinitrobenzoic Acid

Principle and Mechanism: The Nitronium Ion Electrophile

This reaction is a classic example of electrophilic aromatic substitution. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺).[4][5] The aromatic ring of 2-methylbenzoic acid then acts as a nucleophile, attacking the nitronium ion. The directing effects of the substituents are crucial: the methyl group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director.[6] This electronic influence guides the two nitro groups to the 3 and 5 positions, which are meta to the carboxyl group.

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Substitution HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O H2O H₂O Start 2-Methylbenzoic Acid Intermediate Sigma Complex (Carbocation Intermediate) Start->Intermediate + 2 NO₂⁺ Product 2-Methyl-3,5-dinitrobenzoic Acid Intermediate->Product - 2 H⁺

Caption: Mechanism of electrophilic nitration.

Materials and Reagents
Reagent/MaterialSpecificationSupplier Example
2-Methylbenzoic Acid≥98% puritySigma-Aldrich
Concentrated Sulfuric Acid95-98% (sp. gr. 1.84)Fisher Scientific
Fuming Nitric Acid≥90% (sp. gr. 1.5)VWR
Deionized WaterLaboratory grade-
IceMade from deionized water-
Equipment Specification -
5L Jacketed Glass ReactorWith overhead stirrer, dropping funnel, temp. probeAce Glass
Chiller/CirculatorCapable of maintaining -10°C to 0°CPolyscience
Large Büchner Funnel & Flask2000 mL capacity-
Vacuum PumpStandard laboratory grade-
Ventilated Fume HoodRequired for the entire procedure-
Detailed Experimental Protocol

WARNING: This procedure involves highly corrosive and reactive acids and generates toxic fumes. It MUST be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[7][8][9]

  • Reactor Setup: Assemble the 5L jacketed glass reactor in a fume hood. Ensure the overhead stirrer, temperature probe, and a 500 mL pressure-equalizing dropping funnel are securely fitted. Connect the reactor jacket to the chiller and set the temperature to 0°C.

  • Dissolution of Starting Material: Charge the reactor with 1.5 L of concentrated sulfuric acid. Begin stirring at a moderate speed (approx. 200 RPM). Slowly and carefully add 250 g of 2-methylbenzoic acid. The addition may be slightly exothermic; maintain the internal temperature below 25°C. Stir until all solids have dissolved completely. Once dissolved, cool the solution to 0-5°C.

  • Preparation of Nitrating Mixture: In a separate beaker, cool 350 mL of concentrated sulfuric acid in an ice bath. Slowly and with extreme caution, add 400 mL of fuming nitric acid to the cold sulfuric acid. This process is highly exothermic. Add the nitric acid in small portions, ensuring the temperature of the mixture does not exceed 20°C. This creates the "mixed acid" nitrating agent.

  • Controlled Nitration: Carefully transfer the prepared mixed acid into the dropping funnel on the reactor. Begin adding the mixed acid dropwise to the stirred solution of 2-methylbenzoic acid. The rate of addition must be carefully controlled to maintain the internal reaction temperature between 5°C and 10°C. This addition will likely take 2-3 hours.

  • Reaction and Monitoring: After the addition is complete, allow the reaction mixture to stir at 10°C for an additional hour. Then, slowly allow the mixture to warm to room temperature and stir for another 4-6 hours. The reaction progress can be monitored by taking a small aliquot, quenching it in water, and analyzing via Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Prepare a 20 L beaker containing approximately 8 kg of crushed ice and 4 L of cold deionized water. With vigorous stirring, slowly pour the reaction mixture onto the ice. This will quench the reaction and precipitate the crude product. The process is exothermic and will generate fumes.

  • Filtration and Washing: Filter the resulting solid precipitate using a large Büchner funnel under vacuum. Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper. This step is critical to remove residual acid.

  • Drying: Press the filter cake as dry as possible on the funnel. Transfer the solid to a drying dish and dry under vacuum at 50-60°C to a constant weight. The expected yield of crude 2-methyl-3,5-dinitrobenzoic acid is typically high.

Expert Insights & Causality
  • Critical Temperature Control: Nitration reactions are highly exothermic.[10] Maintaining a low temperature (5-10°C) during the addition of the nitrating agent is crucial to prevent thermal runaway, which can lead to violent decomposition or explosion.[7] It also minimizes the formation of unwanted byproducts from over-nitration or oxidation.

  • Order of Addition: Adding the nitrating mixture to the substrate solution ensures that the nitric acid is never in excess at any point, providing better control over the reaction.

  • Quenching on Ice: Pouring the acidic reaction mixture into a large volume of ice-water serves two purposes: it safely quenches the highly reactive mixture and precipitates the organic product, which is insoluble in the aqueous medium.[4][11]

Part 2: Fischer Esterification to this compound

Principle and Mechanism

This reaction converts the synthesized carboxylic acid into its corresponding methyl ester using methanol in the presence of an acid catalyst (sulfuric acid). The mechanism involves the protonation of the carbonyl oxygen by the catalyst, which activates the carbonyl carbon for nucleophilic attack by methanol. A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the ester.

Esterification_Mechanism A 2-Methyl-3,5-dinitrobenzoic Acid (R-COOH) B Protonated Carbonyl A->B + H⁺ (from H₂SO₄) C Tetrahedral Intermediate B->C + CH₃OH D Protonated Ester C->D - H₂O E This compound (R-COOCH₃) D->E - H⁺

Caption: Mechanism of Fischer Esterification.

Materials and Reagents
Reagent/MaterialSpecificationSupplier Example
2-Methyl-3,5-dinitrobenzoic acidFrom Part 1-
Methanol (Anhydrous)ACS Grade, ≥99.8%Sigma-Aldrich
Concentrated Sulfuric Acid95-98%Fisher Scientific
ChloroformACS Grade (for recrystallization)VWR
Equipment Specification -
5L Round-Bottom FlaskWith reflux condenser-
Heating Mantle with Stirring--
Büchner Funnel & Flask1000 mL capacity-
Detailed Experimental Protocol

This protocol is adapted from the procedure described by Tahir et al.[2]

  • Reaction Setup: In a 5L round-bottom flask, combine the dried 2-methyl-3,5-dinitrobenzoic acid (e.g., 200 g, 0.88 mol) with 2 L of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add 50 mL of concentrated sulfuric acid to the methanol suspension. The addition is exothermic.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue to stir and reflux for 5-7 hours. The solid should gradually dissolve as it is converted to the more soluble ester.

  • Reaction Monitoring: Monitor the reaction's completion via TLC, observing the disappearance of the starting carboxylic acid spot.

  • Isolation and Crystallization: After the reaction is complete, remove the heating mantle and allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath for 1-2 hours. The product, this compound, will crystallize out of the solution.[2]

  • Filtration and Washing: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any remaining acid and unreacted starting material.

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight. A yield of around 70% or higher can be expected for this step.

Expert Insights & Causality
  • Use of Excess Methanol: Fischer esterification is an equilibrium-controlled process. Using methanol as the solvent provides a large excess of one reactant, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the ester product, maximizing the yield.

  • Role of Sulfuric Acid: The strong acid catalyst is essential to protonate the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it susceptible to attack by the weakly nucleophilic methanol.

  • Reflux Conditions: Heating the reaction at the boiling point of the solvent (methanol) increases the rate of reaction, allowing equilibrium to be reached in a reasonable timeframe.

Purification and Characterization

For applications requiring very high purity, the final product can be further purified by recrystallization.

  • Recrystallization Protocol: Dissolve the crude product in a minimum amount of hot chloroform.[2] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum. The final product should be obtained as colorless needles.[2]

Expected Product Characteristics
ParameterExpected Value
Appearance Colorless needles[2]
Molecular Formula C₉H₈N₂O₆[2][12]
Molecular Weight 240.17 g/mol [1][2][13]
Melting Point Literature values for similar compounds (e.g., Methyl 3,5-dinitrobenzoate) are in the range of 107-109 °C. The exact MP should be determined experimentally.[14]
¹H NMR Expected signals: a singlet for the ester methyl group (~4.0 ppm), a singlet for the aromatic methyl group (~2.5 ppm), and distinct signals for the two aromatic protons.
IR Spectroscopy (cm⁻¹) Expected peaks: strong C=O stretch for the ester (~1720-1740), strong asymmetric and symmetric NO₂ stretches (~1530 and ~1350).[6]

Critical Safety and Handling Procedures

Adherence to strict safety protocols is non-negotiable, particularly during the nitration step.

  • Chemical Hazards: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact.[8][9] Nitric acid is also a powerful oxidizing agent.[9][15]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-resistant lab coat.[7]

  • Engineering Controls: The entire synthesis must be conducted within a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors, such as nitrogen oxides (NOx), which are byproducts of the nitration reaction.[7][8]

  • Spill Management: Have spill kits readily available. Acid spills should be neutralized with a suitable agent like sodium bicarbonate or sodium carbonate.[8][15]

  • Emergency Preparedness: Ensure easy access to an emergency eyewash station and safety shower.[7][9] All personnel must be trained on the specific hazards and emergency response procedures before beginning work.

  • Waste Disposal: Nitric acid-containing waste is highly reactive and must be segregated. NEVER mix nitric acid waste with organic solvents or other waste streams, as this can lead to violent reactions or explosions.[15] Follow all institutional and regulatory guidelines for hazardous waste disposal.

References

Troubleshooting & Optimization

"common impurities in the synthesis of Methyl 2-methyl-3,5-dinitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-methyl-3,5-dinitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. As an important intermediate in the synthesis of complex molecules like isocoumarins, achieving high purity is critical.[1][2] This document provides in-depth, experience-based troubleshooting advice and validated protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?

The impurities largely depend on your synthetic route. There are two primary methods:

  • Nitration of Methyl 2-methylbenzoate: This is the most common route but is susceptible to several impurities.

    • Unreacted Starting Material: Methyl 2-methylbenzoate.

    • Mono-nitrated Intermediates: Methyl 2-methyl-3-nitrobenzoate and Methyl 2-methyl-5-nitrobenzoate.

    • Isomeric Dinitro Products: While the 3,5-dinitro isomer is strongly favored electronically, trace amounts of other isomers can form under harsh conditions.

    • Hydrolysis Product: 2-methyl-3,5-dinitrobenzoic acid, formed if water is present in the reaction or during workup.

    • Oxidation Byproducts: Strong nitrating conditions can potentially oxidize the benzylic methyl group.

  • Esterification of 2-methyl-3,5-dinitrobenzoic acid: This route is generally cleaner but can have its own issues.

    • Unreacted Starting Material: 2-methyl-3,5-dinitrobenzoic acid. This is the most common impurity, resulting from an incomplete reaction.[1]

    • Impurities from the Starting Acid: Any impurities present in the initial 2-methyl-3,5-dinitrobenzoic acid will be carried through.[3]

Q2: My TLC plate shows multiple spots after the reaction. How do I identify them?

A multi-spot TLC is a classic sign of an impure product mixture.

  • Highest Rf Spot: This is typically the least polar compound, which is often the unreacted starting material, Methyl 2-methylbenzoate.

  • Intermediate Rf Spot(s): These are your target product and any mono-nitrated intermediates. The desired dinitro product is more polar than the mono-nitro species.

  • Lowest Rf Spot (or streaking from the baseline): This indicates the presence of a highly polar compound, almost always the carboxylic acid impurity (2-methyl-3,5-dinitrobenzoic acid).

Q3: My NMR spectrum shows unexpected peaks. What are they?

Analyze the spectrum systematically:

  • Singlet around 3.9 ppm: This is the methoxy (-OCH3) group of the ester. If you see multiple singlets in this region, it suggests the presence of multiple ester-containing species (e.g., starting material, mono-nitro, and dinitro products).

  • Singlet around 2.5 ppm: This corresponds to the aromatic methyl (-CH3) group. Again, multiple peaks here suggest a mixture.

  • Aromatic Region (7.0-9.0 ppm): This is the most diagnostic region.

    • Starting Material (Methyl 2-methylbenzoate): Will show a more complex splitting pattern (triplets, doublets).

    • Desired Product (this compound): Should show two distinct doublets or singlets around 8.5-9.0 ppm, representing the two remaining aromatic protons.

    • Mono-nitro Intermediates: Will show more complex patterns with three aromatic protons.

  • Broad Singlet >10 ppm: A broad peak far downfield is a definitive sign of a carboxylic acid proton (-COOH), indicating the presence of the hydrolyzed impurity.

Q4: The reaction mixture turned very dark, and the yield was low. What happened?

A dark color (deep red, brown, or black) often indicates decomposition or side reactions. The primary cause is excessive temperature.[4] The nitration reaction is highly exothermic. If the temperature is not carefully controlled (ideally below 15°C), runaway reactions can occur, leading to oxidation and polymerization, which drastically reduces the yield of the desired product.[4][5]

Q5: How can I effectively purify my crude this compound?

Recrystallization is the most effective method for purifying the crude product.[1]

  • Recommended Solvents: Chloroform (CHCl3) or a mixed solvent system of ethanol and water are commonly used.[1][5]

  • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If any insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent.[6][7]

Troubleshooting Guide: From Symptoms to Solutions

This section provides a structured approach to diagnosing and solving common issues.

Problem 1: Significant Amount of Unreacted Starting Material Detected
  • Symptoms: A major spot on TLC corresponding to the starting material; characteristic NMR/MS signals for Methyl 2-methylbenzoate.

  • Root Cause Analysis:

    • Insufficient Nitrating Agent: The stoichiometry of the nitric/sulfuric acid mixture was too low to drive the reaction to completion.

    • Low Reaction Temperature: While temperature control is crucial to prevent side reactions, a temperature that is too low can significantly slow the reaction rate, leading to incomplete conversion.

    • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

    • Deactivated Reagents: Old or improperly stored nitric acid may have a lower concentration than stated.

  • Corrective Actions:

    • Short-Term (Purification): The starting material can often be removed by careful recrystallization, as it has different solubility properties than the dinitrated product. If that fails, column chromatography is a reliable option.

    • Long-Term (Process Optimization): Increase the equivalents of the nitrating mixture by 10-15%. Ensure the reaction is stirred for the recommended time (or monitor by TLC until the starting material spot disappears). Verify the concentration of your nitric acid.

Problem 2: Product is Contaminated with Mono-nitrated Intermediates
  • Symptoms: TLC spots with Rf values between the starting material and the final product; Mass spectrometry data showing peaks corresponding to the molecular weight of a mono-nitrated species.

  • Root Cause Analysis: This issue is mechanistically linked to Problem 1. The reaction has proceeded past the first nitration but has not gone to completion. The electron-withdrawing effect of the first nitro group deactivates the ring, making the second nitration slower and requiring more forcing conditions.

  • Corrective Actions:

    • Purification: Recrystallization can be effective, as the dinitro product is generally less soluble and will crystallize out first from a carefully chosen solvent system.

    • Process Optimization: The most effective solution is to ensure the reaction conditions are sufficient to achieve dinitration. This includes using an adequate excess of the nitrating agent and allowing for sufficient reaction time after the addition is complete. A slightly elevated temperature (e.g., allowing the reaction to warm to room temperature for a period) after the initial exothermic phase can help push the reaction to completion.[5]

Problem 3: Presence of 2-methyl-3,5-dinitrobenzoic acid
  • Symptoms: A highly polar spot on TLC that may streak; a broad -OH peak in the IR spectrum; a downfield proton signal (>10 ppm) in the 1H NMR spectrum.

  • Root Cause Analysis:

    • Hydrolysis: The ester is susceptible to acid-catalyzed hydrolysis, and the reaction is run in concentrated acid. The presence of excess water in the reagents or introduced during workup can cause this.

    • Incomplete Esterification (if starting from the acid): If you are using the esterification route, this is simply unreacted starting material.

  • Corrective Actions:

    • Workup Modification: This impurity is easily removed. During the aqueous workup, wash the organic layer (e.g., DCM or Ethyl Acetate) with a mild base like a saturated sodium bicarbonate (NaHCO3) solution. The acidic impurity will be deprotonated to its carboxylate salt and move into the aqueous layer, effectively removing it from your product.

    • Process Optimization: Use anhydrous reagents and dry glassware to minimize water content in the reaction. If using the esterification route, consider using a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium toward the product.

Data Summary Table
Compound NameRole in SynthesisMolecular Weight ( g/mol )Key Identification Notes
Methyl 2-methylbenzoateStarting Material150.17Least polar. Complex aromatic NMR pattern.
Methyl 2-methyl-3-nitrobenzoateMono-nitrated Intermediate195.17Polarity between starting material and product.
This compound Desired Product 240.16 Most non-acidic polar compound. Two distinct aromatic proton signals in NMR.
2-methyl-3,5-dinitrobenzoic acidHydrolysis/Starting Impurity226.13Very polar (low Rf on TLC). Broad -OH in IR, -COOH proton in NMR.
Visualized Workflows and Pathways
Synthesis Pathway and Impurity Formation

The following diagram illustrates the primary reaction pathway for the nitration of Methyl 2-methylbenzoate and the points at which common impurities arise.

G cluster_main Main Synthesis Pathway cluster_side Side Reactions SM Methyl 2-methylbenzoate (Starting Material) INT Mono-nitrated Intermediates (Impurity) SM->INT 1st Nitration (Fast) DEC Decomposition Products (Tar) SM->DEC Excess Temp. PROD This compound (Desired Product) INT->PROD 2nd Nitration (Slower) ACID 2-methyl-3,5-dinitrobenzoic acid (Hydrolysis Impurity) PROD->ACID H2O, H+

Caption: Reaction scheme showing impurity formation points.

Troubleshooting Logic Flowchart

Use this flowchart to diagnose potential issues based on initial analytical results.

G start Analyze Crude Product (TLC, NMR) q_purity Is it a single, clean spot/spectrum? start->q_purity end_ok Product is Pure. Proceed to drying. q_purity->end_ok Yes q_polar Is there a very polar spot? (Low Rf, Streaking) q_purity->q_polar No is_acid Diagnosis: Carboxylic Acid Present Solution: Basic Wash (NaHCO3) q_polar->is_acid Yes q_nonpolar Are there less polar spots? (Higher Rf) q_polar->q_nonpolar No is_acid->q_nonpolar is_sm Diagnosis: Starting Material or Mono-nitro Intermediates Solution: Recrystallize or re-run reaction q_nonpolar->is_sm Yes end_impure Purification Required q_nonpolar->end_impure No is_sm->end_impure

Caption: Step-by-step troubleshooting decision tree.

Experimental Protocols
Protocol 1: Synthesis via Nitration of Methyl 2-methylbenzoate

Safety: This reaction uses concentrated strong acids and is highly exothermic. Perform all steps in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. An ice bath must be readily available for temperature control.

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-methylbenzoate (5.0 g, 33.3 mmol). Cool the flask in an ice-water bath.

  • Acid Addition: Slowly add 10 mL of concentrated sulfuric acid (H2SO4) to the flask, ensuring the mixture remains cold.

  • Nitrating Mixture Preparation: In a separate beaker, carefully and slowly add 4 mL of concentrated nitric acid (HNO3) to 4 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of the ester over 20-30 minutes. Crucially, monitor the internal temperature and maintain it below 15°C throughout the addition. [4]

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes to ensure the reaction goes to completion.

  • Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice in a large beaker with stirring. A white precipitate of the crude product will form.[5]

  • Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold water until the washings are neutral to pH paper. This removes residual acid. Follow with a wash of a small amount of ice-cold methanol to remove some of the more soluble impurities.[8]

  • Drying: Press the solid as dry as possible on the funnel, then transfer to a watch glass to air dry or dry in a vacuum oven at low heat.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place the crude, dry product (approx. 6-7 g) into a 125 mL Erlenmeyer flask.

  • Dissolution: Add a minimal amount of hot chloroform (or a hot 9:1 ethanol/water mixture) to the flask while heating on a hot plate. Add the solvent portion-wise until the solid just dissolves.[1][7] Avoid adding excess solvent, as this will reduce your final yield.[6]

  • Hot Filtration (if necessary): If there are any insoluble impurities (e.g., dust, decomposition tar), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 20 minutes to maximize crystallization.

  • Collection: Collect the purified, colorless needles by vacuum filtration. Wash the crystals with a small amount of ice-cold chloroform.

  • Final Drying: Dry the crystals to a constant weight. The pure product should have a melting point of approximately 107-109°C.

By following these guidelines and protocols, you will be well-equipped to synthesize high-purity this compound and troubleshoot any issues that may arise.

References

"troubleshooting low yields in the esterification of 2-methyl-3,5-dinitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Esterification of 2-Methyl-3,5-dinitrobenzoic Acid

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges with the esterification of 2-methyl-3,5-dinitrobenzoic acid. Our goal is to provide a comprehensive, mechanistically grounded resource to help you troubleshoot low yields and optimize your reaction conditions.

The esterification of this particular substrate is a known challenge, primarily due to a combination of steric and electronic factors inherent to its structure. This guide will break down these challenges and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my yields consistently low when using a standard Fischer-Speier esterification for 2-methyl-3,5-dinitrobenzoic acid?

A1: The difficulty in esterifying 2-methyl-3,5-dinitrobenzoic acid stems from two distinct molecular features that work synergistically to reduce the reactivity of the carboxylic acid group.

  • Steric Hindrance: The methyl group at the C2 (ortho) position physically obstructs the incoming alcohol nucleophile (e.g., methanol) from attacking the carbonyl carbon. This "ortho effect" forces the carboxyl group to twist out of the plane of the benzene ring, which inhibits resonance but severely slows the rate of this bimolecular reaction.

  • Electronic Deactivation: The two nitro groups (-NO₂) are powerful electron-withdrawing groups. Through inductive effects, they pull electron density away from the carbonyl carbon. This reduces its electrophilicity, making it a less attractive target for the weakly nucleophilic alcohol.

Essentially, the substrate is both sterically hindered and electronically deactivated, making standard acid-catalyzed esterification an uphill battle.

FeatureChemical PrincipleImpact on Esterification
Ortho-Methyl Group Steric HindrancePhysically blocks the trajectory of the alcohol nucleophile, decreasing the reaction rate.
Two Nitro Groups Inductive Electron WithdrawalReduces the partial positive charge (electrophilicity) on the carbonyl carbon, making it less reactive.
Q2: I want to optimize the Fischer esterification before trying other methods. What conditions are critical?

A2: While challenging, it is possible to improve yields of the Fischer esterification by aggressively shifting the reaction equilibrium towards the product side. A published procedure for the synthesis of methyl 2-methyl-3,5-dinitrobenzoate reported a yield of 69.3% under optimized conditions, demonstrating that this method can be viable.[1]

Key optimization strategies include:

  • Use a Large Excess of Alcohol: The alcohol (e.g., methanol) should be used as the solvent to ensure its concentration is overwhelmingly high.[2][3][4] This application of Le Châtelier's principle is the most effective way to drive the equilibrium forward.[2][5][6]

  • Increase Reaction Time and Temperature: Given the substrate's low reactivity, extended reflux times are necessary. The literature protocol specifies refluxing for 5 hours.[1] Higher temperatures increase the reaction rate, helping to overcome the activation energy barrier.

  • Ensure Anhydrous Conditions: Water is a product of the reaction; its presence will push the equilibrium back towards the starting materials.[7][8] Use dry glassware and anhydrous reagents. For reactions in other solvents (like toluene), a Dean-Stark apparatus can be used to physically remove water as it forms.[9][10][11]

  • Use a Strong Acid Catalyst: Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst.[7] It protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[5][8]

Below is a troubleshooting workflow to guide your optimization efforts.

G start Low Yield in Fischer Esterification suboptimal_conditions Suboptimal Conditions? start->suboptimal_conditions steric_electronic Inherent Steric/Electronic Issues start->steric_electronic excess_alcohol Solution: Use Alcohol as Solvent (>10 equivalents) suboptimal_conditions->excess_alcohol Check Alcohol Ratio water_removal Solution: Use Dean-Stark or Molecular Sieves suboptimal_conditions->water_removal Check for Water time_temp Solution: Increase Reflux Time (e.g., 5+ hours) suboptimal_conditions->time_temp Check Time/Temp alternative_methods Switch to a More Powerful Method steric_electronic->alternative_methods If optimization fails... acyl_chloride Acyl Chloride Pathway alternative_methods->acyl_chloride High Reactivity steglich Steglich Esterification (DCC/EDC + DMAP) alternative_methods->steglich Mild Conditions G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification Acid 2-Methyl-3,5-dinitrobenzoic Acid SOCl2 Thionyl Chloride (SOCl₂) AcylChloride 2-Methyl-3,5-dinitrobenzoyl Chloride (Highly Electrophilic) SOCl2->AcylChloride Reflux AcylChloride_ref Acyl Chloride AcylChloride->AcylChloride_ref Use in next step Alcohol Alcohol (R-OH) + Pyridine Ester Target Ester Alcohol->Ester Nucleophilic Acyl Substitution

References

"side reactions during the nitration of methyl 2-methylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nitration of Methyl 2-Methylbenzoate

Welcome to the technical support center for the nitration of methyl 2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we address common experimental challenges, focusing on the identification and mitigation of side reactions through a series of troubleshooting guides and frequently asked questions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the nitration of methyl 2-methylbenzoate.

Question 1: My reaction yielded a complex mixture with multiple spots on the TLC plate, and the desired product yield is low. What are the likely side products?

Answer: A complex product mixture is a common issue stemming from the nuanced directing effects of the substituents and the harsh reaction conditions. The primary side reactions to consider are:

  • Formation of undesired isomers: While the methyl group is an ortho, para-director and the methyl ester is a meta-director, their combined influence and steric hindrance can lead to a mixture of isomers. The primary product is expected to be methyl 4-nitro-2-methylbenzoate, but other isomers like methyl 3-nitro-2-methylbenzoate and methyl 5-nitro-2-methylbenzoate can also form.

  • Dinitration: The nitrated product is generally less reactive than the starting material due to the electron-withdrawing nature of the nitro group. However, if the reaction temperature is too high or the reaction time is too long, a second nitro group can be added to the ring, leading to dinitrated byproducts.[1][2][3]

  • Oxidation of the methyl group: The benzylic methyl group is susceptible to oxidation by nitric acid, especially under forcing conditions (high temperature, high concentration of nitric acid).[4] This can lead to the formation of 2-methoxycarbonylbenzoic acid (methyl phthalate) or its nitrated derivatives.

  • Ester Hydrolysis: The strongly acidic conditions (concentrated sulfuric and nitric acid) can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-methylbenzoic acid.[5][6][7][8] This carboxylic acid can then be nitrated, further complicating the product mixture.

Question 2: My reaction mixture turned a dark brown or black color, and I observed gas evolution. What is happening and is it dangerous?

Answer: This is a strong indication of uncontrolled exothermic reactions and oxidative decomposition.

  • Causality: The nitration of aromatic compounds is highly exothermic.[9] If the rate of heat generation exceeds the rate of heat removal, the reaction temperature can rise uncontrollably. This "runaway" reaction accelerates side reactions, particularly oxidation. Concentrated nitric acid is a powerful oxidizing agent, and at elevated temperatures, it can vigorously oxidize the organic substrate, leading to charring (the dark color) and the evolution of toxic nitrogen oxide gases (NOx), which are typically brown.[4]

  • Safety Hazard: This situation is hazardous. Runaway nitrations can lead to a rapid increase in pressure within the reaction vessel, creating a risk of explosion.

  • Immediate Action & Prevention:

    • Immediate Action: If you observe rapid darkening and gas evolution, immediately remove the external heating source (if any) and ensure the cooling bath is effectively cooling the flask. If the reaction appears to be escalating uncontrollably, evacuate the area and alert safety personnel.

    • Prevention: The key is stringent temperature control. Always perform the reaction in an ice-salt or dry ice-acetone bath to maintain a low and stable temperature (typically 0-5 °C).[2][10][11] The nitrating mixture (H₂SO₄/HNO₃) should be added dropwise to the solution of methyl 2-methylbenzoate with vigorous stirring to ensure even heat distribution.[2][11][12]

Question 3: I isolated a solid from my reaction, but its melting point is much lower than the expected methyl 4-nitro-2-methylbenzoate and is broad. What could it be?

Answer: A low and broad melting point is a classic sign of an impure sample or the isolation of an unexpected isomer.

  • Likely Cause: You have likely isolated a mixture of nitrated isomers. The different isomers (e.g., 3-nitro, 4-nitro, 5-nitro) will have different physical properties, including melting points. When mixed, they act as impurities to one another, causing melting point depression and broadening.

  • Troubleshooting Steps:

    • Purification: The most crucial step is effective purification. Column chromatography is generally the most effective method for separating isomers with different polarities. A solvent system like hexane/ethyl acetate is a good starting point.

    • Recrystallization: If the isomeric mixture is dominated by one product, careful recrystallization can be used for purification. However, this may not be effective if multiple isomers are present in significant quantities.

    • Characterization: Use analytical techniques like ¹H NMR, ¹³C NMR, and GC-MS to identify the components of your mixture.[13] The substitution pattern on the aromatic ring can be determined by analyzing the coupling constants and chemical shifts in the aromatic region of the NMR spectrum.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the nitration of methyl 2-methylbenzoate to minimize side reactions?

A1: The optimal temperature is crucial for selectivity and safety. It is strongly recommended to maintain the reaction temperature between 0 °C and 5 °C .[10][11] This low temperature serves two primary purposes:

  • Controls Exothermicity: It prevents the reaction from running away, which would lead to decomposition and oxidation side products.[9]

  • Maximizes Selectivity: Lower temperatures favor the desired kinetic product and reduce the likelihood of dinitration, which requires more energy.[2]

Q2: How do the directing effects of the methyl and methyl ester groups influence the outcome?

A2: The regiochemical outcome is a result of the competing directing effects of the two substituents:

  • -CH₃ (Methyl) Group: This is an electron-donating group (EDG) and an ortho, para-director.[14][15][16] It activates the ring towards electrophilic attack.

  • -COOCH₃ (Methyl Ester) Group: This is an electron-withdrawing group (EWG) and a meta-director.[15][17] It deactivates the ring.

The methyl group is an activating group, making the positions ortho and para to it (positions 3 and 5, and position 6) more nucleophilic. The ester group is deactivating and directs incoming electrophiles to the positions meta to it (positions 4 and 6). The combined effect favors substitution at positions where these influences align or where activation is strongest. The primary product is typically methyl 4-nitro-2-methylbenzoate , as position 4 is meta to the deactivating ester group and ortho to the activating methyl group.

Q3: Can I use a different nitrating agent besides the standard H₂SO₄/HNO₃ mixture?

A3: Yes, other nitrating agents can be used, and they may offer different selectivity profiles. However, the mixed acid system (H₂SO₄/HNO₃) is the most common and cost-effective method for generating the required nitronium ion (NO₂⁺) electrophile.[18][19][20] Alternative reagents include:

  • Nitronium tetrafluoroborate (NO₂BF₄): A pre-formed, stable nitronium salt that can be used in aprotic solvents. This can sometimes provide cleaner reactions but is more expensive.

  • Acetyl nitrate (CH₃COONO₂): A milder nitrating agent, often generated in situ from nitric acid and acetic anhydride. It can be useful for sensitive substrates.

The choice of reagent depends on the specific requirements of the synthesis, such as substrate sensitivity and desired selectivity. For most standard preparations, mixed acid remains the reagent of choice.

Experimental Protocols

Protocol 1: Controlled Nitration of Methyl 2-Methylbenzoate

This protocol is designed to maximize the yield of the desired mono-nitrated product while minimizing side reactions.

  • Preparation of Nitrating Mixture:

    • In a clean, dry flask, carefully add 5 mL of concentrated sulfuric acid (H₂SO₄).

    • Cool the flask in an ice-salt bath to below 0 °C.

    • Slowly, with vigorous stirring, add 5 mL of concentrated nitric acid (HNO₃) dropwise, ensuring the temperature does not rise above 10 °C. Cool this mixture to 0 °C before use.

  • Reaction Setup:

    • In a separate three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 5.0 g of methyl 2-methylbenzoate in 10 mL of concentrated sulfuric acid.

    • Cool this solution to 0 °C in an ice-salt bath.

  • Nitration:

    • Slowly add the pre-cooled nitrating mixture from the dropping funnel to the stirred solution of the ester over 30-45 minutes.

    • Crucially, maintain the internal reaction temperature at or below 5 °C throughout the addition. [2][11]

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto 100 g of crushed ice with stirring. A precipitate should form.

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper. This removes residual acid.

    • Wash the cake with a small amount of ice-cold methanol to remove some of the more soluble impurities.[12]

  • Purification:

    • Recrystallize the crude product from a minimal amount of hot methanol or ethanol to obtain the purified methyl 4-nitro-2-methylbenzoate.

    • If isomeric impurities are significant, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the main reaction pathway and the formation of common side products.

Nitration_Side_Reactions Start Methyl 2-Methylbenzoate Reagents HNO₃ / H₂SO₄ MainProduct Methyl 4-nitro-2-methylbenzoate (Desired Product) Reagents->MainProduct Controlled Temp (0-5 °C) Isomer1 Other Isomers (e.g., 3-nitro, 5-nitro) Reagents->Isomer1 Poor Regiocontrol Dinitro Dinitrated Product Reagents->Dinitro High Temp / Long Reaction Time Oxidation Oxidized Byproduct (Carboxylic Acid) Reagents->Oxidation High Temp Hydrolysis Hydrolyzed Byproduct (2-Methylbenzoic Acid) Reagents->Hydrolysis Presence of H₂O

Caption: Main reaction and potential side reactions during nitration.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing issues during the experiment.

Troubleshooting_Workflow Start Experiment Start Problem Problem Observed? Start->Problem LowYield Low Yield / Complex TLC Problem->LowYield Yes DarkColor Dark Color / Gas Evolution Problem:e->DarkColor:n ImpureSolid Impure Solid / Broad M.P. Problem:e->ImpureSolid End Problem Resolved Problem->End No Cause1 Isomer formation? Dinitration? Hydrolysis? LowYield->Cause1 Cause2 Runaway Reaction? Oxidation? DarkColor->Cause2 Cause3 Isomeric Mixture? ImpureSolid->Cause3 Solution1 Optimize Temp & Time. Use Column Chromatography. Cause1->Solution1 Solution2 Improve Cooling! Slow Reagent Addition! Cause2->Solution2 Solution3 Purify via Chromatography or Recrystallization. Characterize (NMR, MS). Cause3->Solution3 Solution1->End Solution2->End Solution3->End

Caption: A workflow for diagnosing and resolving common experimental issues.

Data Summary

Side ReactionCausal Factor(s)Recommended Mitigation Strategy
Dinitration High Temperature (> 15°C), Excess Nitrating Agent, Long Reaction TimeMaintain temperature strictly at 0-5°C; Use stoichiometric amounts of reagents; Monitor reaction by TLC.[2][3]
Oxidation High Temperature, High Conc. of HNO₃Maintain low temperature; Ensure slow, controlled addition of nitrating mixture.[4]
Isomer Formation Competing directing effects, Steric hindranceMaintain low temperature to favor kinetic product; Use purification techniques like column chromatography.
Ester Hydrolysis Presence of water, Strong acid, High TemperatureUse anhydrous acids; Maintain low temperature; Minimize reaction time.[5][6][7][8]

References

"optimization of reaction time and temperature for Methyl 2-methyl-3,5-dinitrobenzoate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-methyl-3,5-dinitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions for yield, purity, and safety.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is followed by a systematic approach to identify the cause and implement a solution.

Problem 1: Low or No Product Yield

Symptoms: After the reaction and workup, you isolate a significantly lower amount of product than expected, or no product at all.

Possible Causes & Solutions:

  • Inadequate Nitrating Agent Formation: The active electrophile, the nitronium ion (NO₂⁺), is generated from the reaction between nitric acid and sulfuric acid.[1][2]

    • Causality: Insufficient sulfuric acid or the presence of water can hinder the formation of the nitronium ion, thus preventing the nitration of the aromatic ring.[1]

    • Solution:

      • Ensure Anhydrous Conditions: Use concentrated sulfuric acid (98%) and fuming nitric acid if available. Ensure all glassware is thoroughly dried before use. Any moisture will quench the nitronium ion.

      • Verify Acid Concentrations: Use fresh, properly stored acids. Older bottles of sulfuric acid may have absorbed atmospheric moisture.

      • Correct Acid Ratio: A common and effective nitrating mixture consists of a 1:1 ratio of concentrated nitric acid to concentrated sulfuric acid.[3]

  • Suboptimal Reaction Temperature: The nitration of substituted benzenes is highly temperature-dependent.

    • Causality: If the temperature is too low, the reaction rate will be very slow, leading to an incomplete reaction within the allotted time. Conversely, excessively high temperatures can lead to unwanted side reactions and degradation of the starting material and product.[1][4]

    • Solution:

      • Maintain Recommended Temperature Range: For the dinitration of methyl 2-methylbenzoate, a carefully controlled temperature is crucial. While specific optimal temperatures can vary, a common approach for similar nitrations is to maintain the temperature below 15°C during the addition of the nitrating mixture.[5][6] Some procedures for related compounds even suggest temperatures as low as 0-10°C.[6]

      • Monitor Temperature Closely: Use a low-temperature thermometer or a thermocouple to monitor the internal reaction temperature. Perform the addition of the nitrating mixture slowly and dropwise to manage the exothermic nature of the reaction.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Causality: Even at the optimal temperature, the reaction requires a certain amount of time for the starting material to be fully converted to the product.

    • Solution:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (methyl 2-methylbenzoate) and the appearance of the product.

      • Adjust Reaction Time: If the reaction is proceeding slowly, consider extending the reaction time. Some protocols for similar syntheses suggest reaction times of around 30 minutes to an hour after the addition of the nitrating agent.[7]

Problem 2: Formation of Impurities and Byproducts

Symptoms: Your final product is contaminated with other substances, as indicated by a broad melting point range, unexpected spots on a TLC plate, or extra peaks in NMR or GC-MS analysis.

Possible Causes & Solutions:

  • Over-Nitration (Trinitration): The introduction of a third nitro group onto the aromatic ring.

    • Causality: The methyl group is an activating group, making the ring more susceptible to electrophilic aromatic substitution than benzene itself.[7] While the two existing nitro groups are strongly deactivating, aggressive reaction conditions can still lead to the formation of trinitrated byproducts.

    • Solution:

      • Strict Temperature Control: Avoid high reaction temperatures. Higher temperatures favor multiple nitrations.[1][7]

      • Stoichiometric Control of Nitrating Agent: Use a carefully measured amount of the nitrating mixture. A large excess of the nitrating agent will increase the likelihood of over-nitration.

  • Formation of Isomeric Byproducts: Nitration at positions other than the desired 3 and 5 positions.

    • Causality: The methyl group is ortho-, para-directing, while the ester group is meta-directing. The combined directing effects and steric hindrance will favor the 3,5-dinitro product, but minor amounts of other isomers can form.

    • Solution:

      • Purification is Key: Isomeric byproducts are often difficult to prevent entirely. The most effective way to remove them is through careful purification.

      • Recrystallization: Recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, is a highly effective method for purifying the desired product.[3][8][9]

  • Hydrolysis of the Ester: The methyl ester group can be hydrolyzed back to a carboxylic acid under the strongly acidic reaction conditions.

    • Causality: The presence of water, either from the reagents or introduced during workup at elevated temperatures, can lead to the hydrolysis of the ester.

    • Solution:

      • Anhydrous Conditions: As mentioned previously, maintaining anhydrous conditions throughout the reaction is critical.

      • Cold Workup: When quenching the reaction, pour the reaction mixture onto crushed ice to keep the temperature low and minimize hydrolysis.[5][9][10]

Problem 3: Product Isolation Issues

Symptoms: Difficulty in precipitating the product from the reaction mixture or obtaining an oily or gummy product instead of a solid.

Possible Causes & Solutions:

  • Incomplete Reaction: A significant amount of the starting material, which is a liquid at room temperature, may remain, leading to an oily product.

    • Solution: Refer to the solutions for "Low or No Product Yield" to ensure the reaction goes to completion.

  • Supersaturation: The product may be soluble in the workup solution and fail to precipitate.

    • Solution:

      • Sufficient Quenching: Ensure you are pouring the reaction mixture into a sufficiently large volume of ice water to fully precipitate the product.

      • Scratching: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can induce crystallization.

      • Seeding: If you have a small amount of pure product from a previous batch, adding a seed crystal can initiate precipitation.

  • Presence of Oily Impurities: Byproducts formed during the reaction may be oily in nature.

    • Solution:

      • Washing: After filtration, wash the crude product with cold water to remove any remaining acids and water-soluble impurities.[8][9] A subsequent wash with a small amount of cold methanol can help remove some organic impurities.[8][9]

      • Trituration: If the product is an oil, try triturating it with a non-polar solvent like hexanes. This can sometimes induce solidification of the desired product while dissolving oily impurities.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound?

A1: The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).[2]

  • Electrophilic Attack: The electron-rich π system of the methyl 2-methylbenzoate ring attacks the nitronium ion. The existing methyl and ester groups on the ring direct the position of this attack.

  • Rearomatization: A base (typically the bisulfate ion, HSO₄⁻) removes a proton from the carbon atom that was attacked by the nitronium ion, restoring the aromaticity of the ring and yielding the nitrated product. This process occurs twice to introduce both nitro groups.

Q2: What are the critical safety precautions I should take during this synthesis?

A2: Nitration reactions are energetic and require strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves.[11][12]

  • Fume Hood: Perform the entire reaction in a well-ventilated chemical fume hood.[11] Nitric acid fumes are toxic and corrosive.[11][12][13]

  • Handling Strong Acids: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[11][12][13] Handle them with extreme care. Always add acid to water, not the other way around, when preparing dilutions. In this specific procedure, the acids are mixed, which is also a highly exothermic process that should be done slowly and with cooling.

  • Exothermic Reaction: The reaction is highly exothermic.[14] Maintain constant cooling and slow, controlled addition of the nitrating mixture to prevent the reaction from running away.

  • Emergency Preparedness: Ensure an emergency eyewash station and safety shower are readily accessible.[11] Have sodium bicarbonate or another suitable neutralizing agent on hand to clean up any acid spills.[5]

Q3: How can I best characterize my final product to confirm its identity and purity?

A3: A combination of analytical techniques should be used for comprehensive characterization:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. The melting point for methyl 3,5-dinitrobenzoate is reported as 107-109 °C. While this is a different compound, it provides a reference for what to expect for a dinitrobenzoate.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to assess purity and compare your product to the starting material. A pure product should ideally show a single spot.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Look for characteristic peaks for the nitro groups (typically strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹), the ester carbonyl group (around 1730 cm⁻¹), and the aromatic ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the exact structure of your product. The number of signals, their chemical shifts, and splitting patterns will provide detailed information about the arrangement of atoms in the molecule.

Q4: What is the optimal temperature range and reaction time for this synthesis?

A4: The optimal conditions can vary based on the scale of the reaction and the specific concentrations of the reagents. However, based on procedures for similar nitrations, the following is a good starting point:

ParameterRecommended RangeRationale
Addition Temperature 0 - 15 °CTo control the exothermic reaction and minimize byproduct formation.[5][6]
Reaction Temperature Room TemperatureAfter the addition is complete, allowing the mixture to warm to room temperature can help drive the reaction to completion.[10][15]
Reaction Time 15 - 60 minutesThis is the typical duration after the addition of the nitrating agent.[10][15] Reaction progress should be monitored by TLC.

Experimental Protocols

Standard Protocol for the Synthesis of this compound
  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl 2-methylbenzoate.

  • Cool the flask in an ice-water bath.

  • Slowly add concentrated sulfuric acid while stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the stirred solution of methyl 2-methylbenzoate and sulfuric acid, ensuring the internal temperature does not exceed 15°C.[5]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.

  • Pour the reaction mixture slowly over a beaker of crushed ice with constant stirring.

  • Allow the ice to melt completely, and collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from methanol to obtain pure this compound.

TLC Monitoring Protocol
  • Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • On a TLC plate, spot the starting material (methyl 2-methylbenzoate) as a reference.

  • Carefully take a small aliquot of the reaction mixture and quench it in a vial with a small amount of water and ethyl acetate. Spot the organic layer on the TLC plate.

  • Develop the plate and visualize the spots under a UV lamp.

  • The reaction is complete when the spot corresponding to the starting material has disappeared.

Visualizations

G cluster_prep Preparation cluster_nitration Nitration cluster_workup Workup & Purification A Methyl 2-methylbenzoate in flask C Cool in ice bath A->C B Concentrated H₂SO₄ B->C E Slowly add nitrating mixture (T < 15°C) C->E D Prepare Nitrating Mixture (HNO₃ + H₂SO₄) D->E F Stir at room temperature E->F G Pour onto crushed ice F->G H Vacuum filtration G->H I Wash with cold water H->I J Recrystallize from Methanol I->J K Pure Product J->K

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Polysubstituted Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polysubstituted nitroaromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often complex challenges associated with purifying this class of molecules. The inherent properties of nitroaromatics—high polarity, potential for thermal instability, and the frequent co-occurrence of closely related isomers—demand carefully considered purification strategies. This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate these challenges effectively.

Part 1: Safety First - Mandatory Handling Precautions

Before commencing any purification protocol, it is imperative to recognize that polysubstituted nitroaromatic compounds present significant safety hazards. Many are toxic, potentially explosive, and thermally sensitive.[1]

  • Toxicity: Aromatic nitro compounds can cause systemic effects such as methemoglobinemia, leading to cyanosis, headaches, and cardiac dysrhythmias. They are often toxic if swallowed, inhaled, or in contact with skin.

  • Explosivity & Reactivity: The high energy of the nitro group makes many of these compounds thermally unstable. Runaway reactions are a significant risk, especially during heating steps in distillation or recrystallization.[1][2] They can also react violently with reducing agents.[2]

  • Engineering Controls: Always work within a certified chemical fume hood with adequate ventilation to avoid inhaling toxic fumes or dust.[2][3]

  • Personal Protective Equipment (PPE): Wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.[2][3]

  • Waste Disposal: Dispose of all contaminated materials and chemical waste according to your institution's approved waste disposal procedures.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the purification of polysubstituted nitroaromatics.

Q1: My crude product is a dark, oily residue. Can I still purify it by recrystallization?

A1: Yes, this is a very common scenario. The dark color often originates from phenolic by-products (e.g., nitrophenols) or other color-forming bodies.[4][5] An oily consistency indicates the presence of impurities that depress the melting point of your product.

Initial Strategy:

  • Aqueous Wash: Before recrystallization, dissolve the crude oil in an organic solvent (like ethyl acetate or dichloromethane) and perform a liquid-liquid extraction. Wash the organic layer with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate and remove acidic, highly colored impurities like nitrophenols into the aqueous layer.[4]

  • Solvent Screening: After removing the bulk of acidic impurities, proceed with a systematic solvent screening for recrystallization.[6] It's possible the purified product will be a solid.

Q2: I'm trying to perform a column chromatography separation, but my isomeric products (e.g., ortho/para) have almost identical Rf values. What can I do?

A2: Separating isomers is one of the biggest challenges in this field because they often have very similar polarities.[7]

  • Optimize Your System: Switch to a longer column for increased theoretical plates and use a very shallow solvent gradient (or isocratic elution with a finely tuned solvent system).

  • Change Stationary Phase: If silica gel fails, consider using a different stationary phase. C18-functionalized silica (reverse-phase) can sometimes separate isomers based on subtle differences in hydrophobicity.[7]

  • Preparative HPLC: For high-value materials where baseline separation is critical, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective, albeit more resource-intensive, solution.[7]

Q3: My compound seems to be decomposing on the silica gel column. How can I confirm this and prevent it?

A3: This is a known issue, especially for compounds sensitive to acid, as standard silica gel is acidic (pH ~4-5).

  • Confirmation (2D TLC): Spot your compound on a TLC plate. Run the plate in a suitable eluent. After the run, dry the plate, turn it 90 degrees, and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots off the diagonal.[8]

  • Prevention:

    • Deactivate the Silica: Neutralize the silica gel by preparing it as a slurry in your mobile phase containing a small amount of a basic additive, typically ~1% triethylamine (Et₃N).

    • Use a Different Stationary Phase: Switch to a neutral stationary phase like alumina (neutral grade) or Florisil.[8]

Part 3: In-Depth Troubleshooting Guides

This section provides structured approaches to solving more complex purification problems, broken down by technique.

Guide 1: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solids, relying on the principle that a compound is highly soluble in a hot solvent but poorly soluble at cooler temperatures.[9][10]

G cluster_problem Problem Diagnosis cluster_sol1 Solutions for 'No Crystals' cluster_sol2 Solutions for 'Oiling Out' cluster_sol3 Solutions for 'Impurity' start Recrystallization Fails prob1 No Crystals Form Upon Cooling start->prob1 prob2 Product 'Oils Out' start->prob2 prob3 Product Is Still Impure (Low MP, Color) start->prob3 sol1a Induce Crystallization: - Scratch flask walls - Add seed crystal prob1->sol1a If solution is cloudy/saturated sol1b Solution is not saturated. Boil off some solvent. prob1->sol1b If solution is clear sol2a Re-heat solution until clear. prob2->sol2a sol3a Impurities co-crystallized. Perform a second recrystallization. prob3->sol3a sol3b Insoluble impurities present? Perform hot gravity filtration. prob3->sol3b sol3c Colored impurities? Add activated charcoal before hot filtration. prob3->sol3c sol1c Cool solution slower and to a lower temperature (ice bath). sol1b->sol1c sol2b Add more hot solvent to lower saturation point. sol2a->sol2b sol2c Cool much more slowly. Insulate the flask. sol2b->sol2c sol2d Consider a different solvent system. sol2c->sol2d

Caption: Troubleshooting Decision Tree for Recrystallization.

SolventBoiling Point (°C)PolarityNotes & Common Pairings
Ethanol78Polar ProticGood general-purpose solvent. Often paired with water.
Methanol65Polar ProticSimilar to ethanol but lower boiling point.[11]
Isopropanol82Polar ProticLess polar than ethanol; good for moderately polar compounds.
Ethyl Acetate77Polar AproticGood solvent power; often paired with hexanes or heptane.
Toluene111NonpolarUseful for less polar compounds or as the "good" solvent in a pair.
Hexanes/Heptane~69 / ~98NonpolarTypically used as the anti-solvent (the "bad" solvent).
Water100Very PolarUsed as an anti-solvent with polar organic solvents like ethanol.
  • Select Solvents: Choose a "good" solvent that dissolves your compound at all temperatures and a "bad" (miscible) solvent in which your compound is insoluble at all temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent dropwise until the solid just dissolves.

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration at this stage.

  • Induce Cloudiness: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes persistently cloudy.

  • Re-clarify: Add a few more drops of the hot "good" solvent until the solution becomes clear again. This ensures you are at the exact saturation point.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb it.[12]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a minimal amount of the cold "bad" solvent.[13]

  • Drying: Dry the crystals thoroughly in a vacuum desiccator or a low-temperature vacuum oven.

Guide 2: Troubleshooting Column Chromatography

Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[14] For nitroaromatics, normal-phase chromatography is most common.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis a Select Solvent System via TLC b Pack Column with Stationary Phase a->b c Prepare Sample (Dry or Wet Loading) b->c d Load Sample onto Column c->d e Elute with Mobile Phase d->e f Collect Fractions e->f g Analyze Fractions by TLC f->g h Combine Pure Fractions g->h i Evaporate Solvent h->i j Characterize Final Product i->j end Pure Compound i->end

Caption: General Workflow for Flash Column Chromatography.

ProblemProbable Cause(s)Troubleshooting Steps
Poor Separation / Overlapping Bands - Wrong Solvent System: Eluent is too polar, causing all compounds to move too quickly. - Column Overload: Too much sample was loaded for the column size. - Poor Packing: Channels or cracks in the stationary phase.- Re-develop your solvent system using TLC to achieve a target Rf of ~0.3 for your desired compound. - Reduce the sample load. A general rule is 1g of sample per 20-40g of silica. - Repack the column carefully to ensure a homogenous bed.[15]
Compound Stuck on Column - Eluent is not polar enough. - Compound is insoluble in the mobile phase. - Irreversible adsorption or decomposition. - Gradually increase the polarity of the mobile phase (gradient elution). - Check compound stability on silica (2D TLC).[8] - If decomposed, consider a less reactive stationary phase (alumina) or deactivating the silica.
Streaking or Tailing of Bands - Sample is too polar for the eluent. - Acidic/basic compound interacting with silica. - Sample overload. - Increase eluent polarity. - Add a modifier to the eluent (e.g., 1% acetic acid for acidic compounds, 1% triethylamine for basic compounds). - Inject a more dilute sample or use less mass.[16]

Part 4: Impurity Profiling and Characterization

Purification is not complete until the purity of the final compound has been rigorously assessed. Impurity profiling is the identification, quantification, and control of all potential impurities in a substance.[17]

G cluster_impurities Common Impurity Classes center Crude Polysubstituted Nitroaromatic Product i1 Unreacted Starting Materials center->i1 i2 Reaction Intermediates center->i2 i3 Isomeric By-products (e.g., ortho/meta/para) center->i3 i4 Over-nitrated or Under-nitrated Species center->i4 i5 Degradation Products (e.g., phenols, amines) center->i5 i6 Residual Solvents center->i6

Caption: Common sources and types of impurities.

A multi-technique approach is essential for robust purity analysis and is required by regulatory bodies like the USFDA.[17]

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis of organic compounds.[18] A reverse-phase C18 column with a UV detector is a standard starting point. A single sharp peak in an HPLC chromatogram is a strong indicator of purity.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable nitroaromatics.[19] It can be highly effective for separating isomers and detecting residual solvents. Detectors like Electron Capture (ECD) or Nitrogen-Phosphorus (NPD) are highly selective for nitro compounds.[19][20]

  • Mass Spectrometry (MS): When coupled with chromatography (GC-MS, LC-MS), MS provides molecular weight information, which is critical for identifying unknown impurities.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and can be used to detect and quantify impurities if their signals do not overlap with the product's signals.

  • Melting Point: A sharp melting point range that is close to the literature value is a classic indicator of high purity for a solid compound.[12]

References

"managing acidic byproducts in the synthesis of dinitrobenzoate esters"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Dinitrobenzoate Esters

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of dinitrobenzoate esters. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. We aim to equip you with the knowledge to navigate the common challenges associated with this synthesis, particularly the management of acidic byproducts, to ensure the integrity and yield of your target esters.

Section 1: Understanding the Core Reaction and its Acidic Byproducts

The synthesis of 3,5-dinitrobenzoate esters is a cornerstone technique for the derivatization of alcohols and phenols, converting them into crystalline solids with sharp melting points, which is invaluable for their identification and characterization.[1] The most common method involves the reaction of an alcohol or phenol with 3,5-dinitrobenzoyl chloride.

A critical aspect of this esterification is the inevitable formation of acidic byproducts. When 3,5-dinitrobenzoyl chloride is used, the primary acidic byproduct is hydrogen chloride (HCl).[2][3][4] If the 3,5-dinitrobenzoyl chloride is prepared from 3,5-dinitrobenzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), additional acidic and hazardous byproducts such as sulfur dioxide (SO₂) and phosphorous oxychloride (POCl₃) can be generated.[2][3][4]

These acidic byproducts can significantly impact the reaction by:

  • Protonating the alcohol, reducing its nucleophilicity.

  • Catalyzing side reactions, such as dehydration of the alcohol.

  • Leading to decomposition of the desired ester product, particularly with sensitive substrates.[5]

  • Complicating the purification process.

Effective management of these byproducts is therefore paramount for a successful synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction to form a dinitrobenzoate ester is not proceeding to completion, or the yield is very low. What are the likely causes related to acidic byproducts?

A1: An incomplete reaction or low yield is often due to the buildup of HCl in the reaction mixture. This acid can protonate the alcohol, decreasing its nucleophilicity and slowing down or halting the reaction. It can also lead to an unfavorable equilibrium. To counter this, a base is typically added to the reaction to act as an acid scavenger.

Q2: What is the role of pyridine in this synthesis, and are there alternatives?

A2: Pyridine is a commonly used base in this reaction for several reasons.[5] It acts as a nucleophilic catalyst and also neutralizes the HCl generated during the reaction.[5] However, pyridine is toxic and has a strong, unpleasant odor.[6][7] Alternatives include other tertiary amines like triethylamine or using a less nucleophilic base like 4-dimethylaminopyridine (DMAP) as a catalyst in combination with a stoichiometric amount of a weaker base.[5]

Q3: I've noticed some charring or discoloration in my reaction mixture. What could be the cause?

A3: Charring can occur if the reaction is overheated, but it can also be a sign of acid-catalyzed decomposition of your starting material or product. Some alcohols, particularly benzyl and furfuryl alcohols, are prone to dehydration in the presence of strong acids, which can lead to a charred mass.[4] Ensuring efficient removal of acidic byproducts can help mitigate this.

Q4: How do I effectively remove unreacted 3,5-dinitrobenzoic acid and other acidic impurities during workup?

A4: A common and effective method is to wash the crude product with a mild aqueous base solution, such as 2% sodium carbonate[6] or a saturated sodium bicarbonate solution.[3][4] This will convert the acidic impurities into their more water-soluble salts, which can then be removed in the aqueous layer, leaving the desired ester in the organic phase.

Q5: My purified dinitrobenzoate ester seems to degrade over time. Could residual acid be the cause?

A5: Yes, residual acidic impurities can lead to the slow hydrolysis of the ester back to the alcohol and 3,5-dinitrobenzoic acid, especially in the presence of moisture. It is crucial to ensure all acidic components are thoroughly removed during the workup and that the final product is dried completely before storage.

Section 3: Troubleshooting Guides

Guide 1: Low or No Product Yield
Symptom Probable Cause Troubleshooting Steps & Explanations
Reaction stalls; starting material remains. Insufficient acid scavenging.1. Add a suitable base: Introduce a base like pyridine or triethylamine to the reaction mixture to neutralize the HCl as it forms. This maintains the nucleophilicity of the alcohol. 2. Check stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base relative to the 3,5-dinitrobenzoyl chloride.
Low yield with evidence of side products. Acid-catalyzed side reactions.1. Control temperature: Run the reaction at a lower temperature to minimize side reactions. 2. Use a non-nucleophilic base: If using a nucleophilic catalyst like pyridine, consider switching to a catalytic amount of DMAP with a non-nucleophilic base to avoid unwanted reactions.
Difficulty isolating the product. Product is soluble in the workup solution.1. Adjust pH carefully: During the basic wash, avoid making the aqueous layer too basic, as this can sometimes lead to hydrolysis of the ester. 2. Use a different solvent: Ensure the organic solvent used for extraction provides good solubility for your ester and is immiscible with the aqueous phase.
Guide 2: Product Purity Issues
Symptom Probable Cause Troubleshooting Steps & Explanations
Product contaminated with 3,5-dinitrobenzoic acid. Incomplete removal of acidic starting material/byproducts.1. Thorough basic wash: Wash the organic layer multiple times with a sodium bicarbonate or sodium carbonate solution.[3][4] 2. Check pH: Test the pH of the final aqueous wash to ensure it is neutral or slightly basic, indicating that the acidic components have been removed.
Oily product that won't crystallize. Presence of impurities, possibly from side reactions.1. Recrystallization: Attempt recrystallization from a suitable solvent system, such as ethanol-water, to purify the ester.[6] 2. Chromatography: If recrystallization fails, column chromatography may be necessary to separate the desired product from impurities.
Product decomposes during purification. Thermal instability or residual acid.1. Avoid high temperatures: During solvent removal or recrystallization, use the minimum amount of heat necessary. 2. Ensure complete neutralization: Before concentrating the organic layer, ensure all acidic components have been removed to prevent acid-catalyzed decomposition upon heating.

Section 4: Experimental Protocols & Workflows

Protocol 1: General Synthesis of a 3,5-Dinitrobenzoate Ester with Pyridine
  • In a clean, dry flask, dissolve the alcohol in a suitable solvent (e.g., anhydrous dichloromethane).

  • Add a slight excess of pyridine to the solution.

  • Slowly add 3,5-dinitrobenzoyl chloride to the mixture, keeping the temperature controlled with an ice bath if the reaction is exothermic.

  • Allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Proceed to the workup procedure as described in Protocol 2.

Protocol 2: Standard Workup for Acidic Byproduct Removal
  • Dilute the reaction mixture with the organic solvent used for the reaction.

  • Wash the organic layer sequentially with:

    • Dilute HCl (to remove excess pyridine).

    • Saturated sodium bicarbonate solution (to remove unreacted 3,5-dinitrobenzoic acid and HCl).[3][4]

    • Water.

    • Brine (to aid in phase separation).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude ester by recrystallization.

Workflow Diagram: Managing Acidic Byproducts

G cluster_reaction Reaction Phase cluster_workup Workup & Purification A Alcohol + 3,5-Dinitrobenzoyl Chloride B Esterification Reaction A->B C Crude Product: Dinitrobenzoate Ester + HCl B->C D Add Organic Solvent C->D Proceed to Workup E Wash with Dilute Acid (Removes Pyridine) D->E F Wash with NaHCO3 Solution (Neutralizes HCl & removes Dinitrobenzoic Acid) E->F G Wash with Water/Brine F->G H Dry Organic Layer G->H I Concentrate & Recrystallize H->I J Pure Dinitrobenzoate Ester I->J

Caption: Workflow for the synthesis and purification of dinitrobenzoate esters, emphasizing the steps for acidic byproduct removal.

Section 5: Safety Precautions

  • 3,5-Dinitrobenzoyl chloride is corrosive, a lachrymator, and reacts with moisture to produce HCl.[6] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[8][9][10]

  • Pyridine is toxic, flammable, and has a strong, unpleasant odor.[6][7] All manipulations should be performed in a well-ventilated fume hood.[7]

  • Always wear appropriate PPE, including lab coats, gloves, and eye protection, when handling any chemicals mentioned in this guide.

  • Ensure that emergency eyewash stations and safety showers are readily accessible.[8]

References

Technical Support Center: Purification of 2-Methyl-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-methyl-3,5-dinitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on removing unreacted 2-methyl-3,5-dinitrobenzoic acid from reaction mixtures. The following question-and-answer format addresses common challenges and provides troubleshooting strategies to ensure the successful purification of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 2-methyl-3,5-dinitrobenzoic acid that influence its removal?

A1: Understanding the physicochemical properties of 2-methyl-3,5-dinitrobenzoic acid is fundamental to designing an effective purification strategy.

  • Acidity: The presence of two electron-withdrawing nitro groups significantly increases the acidity of the carboxylic acid functional group. For comparison, the pKa of the structurally similar 3,5-dinitrobenzoic acid is approximately 2.82, making it a much stronger acid than benzoic acid (pKa ≈ 4.2).[1] This pronounced acidity is the cornerstone of its removal via acid-base extraction.

  • Solubility: The polarity imparted by the carboxylic acid and nitro groups influences its solubility. While it has some solubility in water, it is more readily dissolved in polar organic solvents. A comprehensive study on the closely related 3,5-dinitrobenzoic acid provides valuable insights into solvent selection for both extraction and recrystallization.[2]

  • Physical State: 2-Methyl-3,5-dinitrobenzoic acid is a solid at room temperature, which makes recrystallization a viable purification technique.[3]

Q2: What is the primary and most effective method for removing 2-methyl-3,5-dinitrobenzoic acid from a reaction mixture?

A2: The most effective and widely used method for removing 2-methyl-3,5-dinitrobenzoic acid is acid-base extraction .[4][5] This technique leverages the acidic nature of the carboxylic acid group.

The Underlying Principle:

By washing an organic solution containing the acidic impurity with an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate), the 2-methyl-3,5-dinitrobenzoic acid is deprotonated to form its corresponding carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous phase, allowing for its separation from the desired neutral or basic organic compounds, which remain in the organic phase.[4][5]

Troubleshooting Guides

Guide 1: Acid-Base Extraction

Issue 1.1: Incomplete removal of the acidic impurity.

  • Possible Cause: Insufficient amount of base used.

    • Solution: Ensure a molar excess of the basic solution is used to neutralize all the acidic impurity. A good starting point is to use a saturated aqueous solution of sodium bicarbonate.

  • Possible Cause: Inefficient mixing of the organic and aqueous layers.

    • Solution: Ensure thorough mixing by inverting the separatory funnel multiple times. However, avoid vigorous shaking to prevent emulsion formation.

  • Possible Cause: The organic solvent is partially miscible with water.

    • Solution: Choose a water-immiscible organic solvent for the extraction. Common choices include ethyl acetate, diethyl ether, or dichloromethane.

Issue 1.2: Formation of a stable emulsion at the interface of the two layers.

  • Possible Cause: Vigorous shaking of the separatory funnel.

    • Solution: Gently invert the funnel for mixing instead of shaking.

  • Possible Cause: High concentration of the acid or other components.

    • Solution: Dilute the reaction mixture with more organic solvent before the extraction.

  • How to Break an Emulsion:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

    • Filtration: For stubborn emulsions, filtering the mixture through a pad of Celite® can be effective.

    • Centrifugation: If available, centrifuging the mixture can force the separation of the layers.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate).

  • Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate.

  • Mixing: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate. The aqueous layer, containing the deprotonated 2-methyl-3,5-dinitrobenzoate, can be drained off.

  • Repeat: Repeat the extraction with fresh sodium bicarbonate solution to ensure complete removal of the acid.

  • Washing: Wash the organic layer with brine to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to isolate the purified product.

dot graph TD { A[Crude Reaction Mixture in Organic Solvent] --&gt; B{Add Aqueous NaHCO3}; B --&gt; C{Mix and Separate Layers}; C --&gt; D[Organic Layer (Purified Product)]; C --&gt; E[Aqueous Layer (Sodium 2-methyl-3,5-dinitrobenzoate)]; } Caption: Workflow for Acid-Base Extraction.

Guide 2: Recrystallization

If the desired product is a solid and the acidic impurity is present in smaller amounts, recrystallization can be an effective secondary or alternative purification method.

Issue 2.1: The acidic impurity co-precipitates with the desired product.

  • Possible Cause: The chosen solvent does not sufficiently differentiate between the solubility of the product and the impurity.

    • Solution: A careful solvent screen is crucial. An ideal solvent will dissolve the desired product well at high temperatures but poorly at low temperatures, while the acidic impurity remains in solution upon cooling.

  • Possible Cause: The cooling process is too rapid.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.[6]

Issue 2.2: Oiling out of the product or impurity.

  • Possible Cause: The melting point of the solute is lower than the boiling point of the solvent.

    • Solution: Choose a solvent with a lower boiling point.

  • Possible Cause: The solution is supersaturated with impurities.

    • Solution: If an oil forms, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly again.[6]

Data Presentation: Solvent Selection for Recrystallization

SolventPolaritySolubility of 3,5-Dinitrobenzoic AcidSuitability for Recrystallization
WaterHighLowPotentially suitable, especially as a co-solvent.
MethanolHighHighGood solvent for dissolving, may require an anti-solvent for good recovery.
EthanolHighHighSimilar to methanol.[7]
Ethyl AcetateMediumHighGood dissolving solvent.
AcetonitrileMediumHighGood dissolving solvent.
DichloromethaneMediumMediumMay be suitable depending on the desired product's solubility.
TolueneLowLowLikely a poor solvent for dissolution.

Data adapted from a study on the solubilities of benzoic acid and its nitro-derivatives.[2]

Experimental Protocol: Recrystallization

  • Solvent Selection: In a test tube, determine the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals to a constant weight.

dot graph TD { A[Crude Solid] --&gt; B{Dissolve in Minimum Hot Solvent}; B --&gt; C{Cool Slowly}; C --&gt; D[Pure Crystals Form]; D --&gt; E{Isolate by Filtration}; C --&gt; F[Impurities Remain in Solution]; } Caption: Workflow for Recrystallization.

References

Technical Support Center: High-Purity Methyl 2-methyl-3,5-dinitrobenzoate Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-methyl-3,5-dinitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity through recrystallization. Here, we address common challenges and provide systematic protocols based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Solvent Selection

Question 1: I have crude this compound. Which solvent should I use for recrystallization?

Answer: For this compound, the recommended and documented solvent for achieving high purity is chloroform (CHCl₃) . Experimental data shows that recrystallization from chloroform yields the product as colorless needles.[1]

  • Causality: this compound is a moderately polar molecule due to the presence of the ester group and two nitro groups on the aromatic ring. Chloroform, a solvent of intermediate polarity, has been shown to effectively dissolve the compound when hot while allowing for good crystal recovery upon cooling. The closely related Methyl 3,5-dinitrobenzoate is also known to be soluble in chloroform.[2]

Question 2: Chloroform is a regulated solvent in my lab. Are there any effective alternatives?

Answer: Yes, several alternatives can be explored based on the principle of "like dissolves like" and data from similar compounds. Given the ester functionality and the nitroaromatic core, the following solvents and solvent systems are logical candidates:

  • Alcohols (Methanol, Ethanol): Nitroaromatic compounds often crystallize well from alcoholic solvents.[3] The related Methyl 3,5-dinitrobenzoate is soluble in methanol.[2] Ethanol is also an excellent general-purpose solvent for moderately polar compounds.[3]

  • Ethyl Acetate (EtOAc): As a rule of thumb, esters can be effectively recrystallized from ethyl acetate.[3] It shares structural similarities with the target molecule (ester group) and has a suitable boiling point.

  • Mixed Solvent Systems: If a single solvent proves inadequate (either too soluble or not soluble enough), a mixed solvent system is a powerful alternative. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (an anti-solvent, in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy.

    • Recommended Pairs:

      • Methanol/Water: The starting material, 2-methyl-3,5-dinitrobenzoic acid, is effectively recrystallized from a methanol/water mixture.[4][5] This system is often suitable for its ester derivative as well.

      • Ethanol/Water: A classic solvent pair for many organic compounds of intermediate polarity.[6]

      • Dichloromethane/Hexane or Ethyl Acetate/Hexane: These combinations balance polarity to achieve optimal solubility characteristics.[7]

Question 3: How do I systematically screen for the best solvent?

Answer: A systematic approach will save time and material. The ideal solvent will dissolve the compound when hot but not when cold.

Protocol 1: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different solvent (e.g., chloroform, methanol, ethanol, ethyl acetate, toluene, hexane) dropwise, starting with about 0.5 mL.

  • Agitate the tubes at room temperature and observe the solubility. A good candidate solvent will show poor solubility at this stage.

  • For the solvents that did not dissolve the compound at room temperature, gently heat them in a water bath towards their boiling point.

  • Observe if the compound fully dissolves when hot. If it does, this is a promising solvent.

  • Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • The best solvent will be the one that yields a good quantity of crystalline precipitate upon cooling.

This process is summarized in the workflow below:

cluster_screening Solvent Screening Workflow start Place ~20mg crude product in test tubes add_solvent Add 0.5 mL of various solvents start->add_solvent observe_rt Observe solubility at room temperature add_solvent->observe_rt is_soluble_rt Soluble at RT? observe_rt->is_soluble_rt discard Discard (Solvent is too good) is_soluble_rt->discard Yes heat Heat to boiling is_soluble_rt->heat No observe_hot Observe solubility when hot heat->observe_hot is_soluble_hot Soluble when hot? observe_hot->is_soluble_hot discard_insoluble Discard (Insoluble) is_soluble_hot->discard_insoluble No cool Cool to RT, then ice bath is_soluble_hot->cool Yes observe_crystals Observe for crystal formation cool->observe_crystals good_crystals Good crystal formation? observe_crystals->good_crystals select Select as ideal solvent good_crystals->select Yes poor_crystals Poor/No crystals good_crystals->poor_crystals No

Caption: Workflow for systematic solvent screening.

Troubleshooting Common Recrystallization Problems

Question 4: I've added the hot solvent, but my compound has turned into an oily liquid instead of dissolving. What should I do?

Answer: This phenomenon is known as "oiling out." It typically occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute. The crude solid melts before it dissolves, forming an immiscible liquid.

  • Immediate Action:

    • Add more of the hot solvent. This may eventually dissolve the oil.

    • If using a mixed-solvent system, add more of the "good" solvent (the one in which the compound is more soluble).

  • If Oiling Persists:

    • Re-evaluate your solvent choice: Select a solvent with a lower boiling point. For instance, if you are using toluene (b.p. 111 °C) and the compound oils out, switch to a lower boiling point solvent like ethyl acetate (b.p. 77 °C) or chloroform (b.p. 61 °C).

    • Consider Impurities: A significant amount of impurity can depress the melting point of your crude product, making it more prone to oiling out.

Question 5: My solution is clear, but no crystals are forming, even after cooling in an ice bath. What's wrong?

Answer: This is a common issue that can arise from either using too much solvent or the solution being supersaturated.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of pure product, add it to the solution to act as a seed crystal.

    • Reduce Solvent Volume: If induction techniques fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent (e.g., reduce the volume by 25%) and then allow it to cool again.

    • Use an Anti-Solvent: If you are using a single-solvent system, you can carefully add a "poor" solvent (anti-solvent) dropwise to the cold solution until it becomes slightly cloudy, then add a drop or two of the original solvent to redissolve the cloudiness and allow it to cool.

cluster_troubleshooting Troubleshooting: No Crystal Formation start Cooled solution shows no crystals induce Try to induce crystallization (Scratch/Seed) start->induce crystals_form Crystals form? induce->crystals_form success Success! Collect crystals. crystals_form->success Yes too_much_solvent Likely too much solvent crystals_form->too_much_solvent No boil_off Gently boil off some solvent too_much_solvent->boil_off cool_again Allow to cool again boil_off->cool_again cool_again->induce

Caption: Decision tree for troubleshooting lack of crystallization.

Question 6: My final product yield is very low. How can I improve it?

Answer: A low yield is often a result of using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even when cold.

  • Optimization Strategies:

    • Use the Minimum Amount of Hot Solvent: During the dissolution step, add the hot solvent in small portions until the solid just dissolves. Avoid adding a large excess.

    • Ensure Complete Cooling: Allow sufficient time for the solution to cool, first to room temperature and then in an ice bath for at least 15-20 minutes to maximize precipitation.

    • Recover a Second Crop: The filtrate (mother liquor) after the first filtration still contains dissolved product. You can recover some of this by boiling off a portion of the solvent to concentrate the solution and then cooling it again to obtain a "second crop" of crystals. Note that the purity of the second crop may be lower than the first.

    • Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving a significant amount of the product.

Question 7: My final product is still colored/impure. What are the likely impurities and how can I remove them?

Answer: Impurities in the synthesis of this compound from 2-methyl-3,5-dinitrobenzoic acid are typically the unreacted starting material or byproducts from the esterification.

  • Likely Impurities:

    • 2-methyl-3,5-dinitrobenzoic acid: The starting carboxylic acid is significantly more polar than the final ester product.

    • Residual acid catalyst (e.g., H₂SO₄): This should be removed by washing the crude product before recrystallization.

  • Purification Strategy:

    • Solvent Choice: The key is to choose a solvent where the impurity has a different solubility profile from your desired product. The starting acid has a high melting point (205-207 °C) and is recrystallized from methanol/water.[10] A less polar solvent like chloroform is a good choice for the ester, as the more polar carboxylic acid impurity will have lower solubility and may be removed during a hot filtration step if it doesn't dissolve.

    • Pre-recrystallization Wash: Before recrystallization, washing the crude product with a dilute sodium bicarbonate solution can help remove any unreacted acidic starting material.

    • Activated Charcoal: If your product has a persistent color, it may be due to trace, highly colored impurities. You can add a very small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Detailed Experimental Protocols

Protocol 2: Recrystallization of this compound using Chloroform
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot chloroform while gently heating and swirling until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold chloroform to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly to remove all traces of the solvent.

Safety & Handling

Derivatives of dinitrobenzoic acid should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][4][11] Work in a well-ventilated fume hood.[4][11] Avoid inhalation of dust and contact with skin and eyes.[4][11]

Solvent Property Data

The following table summarizes the properties of potential solvents for the recrystallization of this compound.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Chloroform 614.81Recommended solvent. Good for moderately polar compounds.
Methanol 6532.7Good for polar compounds; dissolves many nitroaromatics.
Ethanol 7824.5Excellent general-purpose solvent for moderately polar compounds.
Ethyl Acetate 776.02Good choice for esters.
Toluene 1112.38Good for aromatic compounds, but high boiling point may risk "oiling out".
Hexane 691.88Non-polar. Likely a poor solvent on its own but useful as an anti-solvent.

Data sourced from various chemical handbooks and safety data sheets.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Methyl 2-methyl-3,5-dinitrobenzoate and Methyl 3,5-dinitrobenzoate in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis and drug development, a nuanced understanding of substituent effects on reaction kinetics is paramount for the rational design of synthetic routes and the optimization of reaction conditions. This guide provides an in-depth comparative analysis of the reactivity of two structurally related nitroaromatic compounds: Methyl 2-methyl-3,5-dinitrobenzoate and methyl 3,5-dinitrobenzoate. The central focus of this investigation is to elucidate the impact of an ortho-methyl group on the propensity of the aromatic ring to undergo nucleophilic aromatic substitution (SNAr). While direct comparative kinetic data for these specific substrates is not extensively reported in the literature, this guide will synthesize established principles of physical organic chemistry, draw parallels from analogous systems, and present a robust theoretical framework to predict their relative reactivity. Furthermore, a detailed experimental protocol is provided to enable researchers to quantify these differences empirically.

Introduction: The Significance of Nitroaromatics and the Question of Reactivity

Methyl 3,5-dinitrobenzoate and its 2-methyl analogue are valuable intermediates in organic synthesis, often utilized in the preparation of more complex molecules, including isocoumarins which exhibit a range of biological activities.[1] The dinitro-substituted aromatic ring in both compounds is highly electron-deficient, rendering it susceptible to attack by nucleophiles through the SNAr mechanism.[1][2] The fundamental question addressed in this guide is: How does the presence of a methyl group at the C2 position in this compound influence its reactivity in SNAr reactions compared to the unsubstituted methyl 3,5-dinitrobenzoate?

This comparison is not merely an academic exercise; it has practical implications for reaction design. Differences in reactivity can dictate the choice of reaction conditions (e.g., temperature, reaction time, and nucleophile concentration) and may even influence the feasibility of a desired transformation.

Theoretical Framework: Electronic and Steric Effects in SNAr Reactions

The generally accepted mechanism for nucleophilic aromatic substitution is an addition-elimination pathway involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The rate of an SNAr reaction is influenced by several factors, including the nature of the solvent, the nucleophile, the leaving group, and the electronic and steric properties of the aromatic substrate.

The SNAr Mechanism

The SNAr reaction typically proceeds in two steps:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group, forming a tetrahedral intermediate. This step involves the disruption of aromaticity and is often the rate-determining step of the reaction. The negative charge of the intermediate is delocalized onto the electron-withdrawing groups (in this case, the nitro groups).

  • Departure of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored, yielding the substitution product.

dot graph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [arrowhead=vee, color="#4285F4", penwidth=2];

// Reactants sub [label="Substrate"]; nu [label="Nu⁻"];

// Meisenheimer Complex mc [label="Meisenheimer Complex", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Products prod [label="Product"]; lg [label="LG⁻"];

// Reaction Arrows sub -> mc [label="k₁ (slow)"]; mc -> prod [label="k₂ (fast)"];

// Relationships {rank=same; sub; nu;} {rank=same; prod; lg;} } A generalized workflow for the SNAr mechanism.

Electronic Effects

In both this compound and methyl 3,5-dinitrobenzoate, the two nitro groups are powerful electron-withdrawing groups. They activate the aromatic ring towards nucleophilic attack by inductively and resonantly withdrawing electron density, thereby stabilizing the negatively charged Meisenheimer complex. The ester group, being a meta-director, also contributes to the overall electron deficiency of the ring. From a purely electronic standpoint, both molecules are highly activated for SNAr reactions.

Steric Effects: The Decisive Factor

The primary point of differentiation between the two molecules lies in the presence of the methyl group at the C2 position of this compound. This ortho-substituent is expected to exert a significant steric effect, retarding the rate of nucleophilic attack. This phenomenon, known as steric hindrance , arises from the spatial bulk of the methyl group impeding the approach of the nucleophile to the reaction center (the carbon atom attached to the leaving group, which in this case would be a synthetically introduced halogen or other suitable group for a substitution reaction).

Kinetic studies on other aromatic systems have consistently demonstrated that ortho-substituents can dramatically decrease the rates of SNAr reactions.[3] The steric clash between the incoming nucleophile and the ortho-methyl group increases the activation energy of the first, rate-determining step, leading to a slower reaction.

dot graph "Steric_Hindrance" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12]; edge [arrowhead=vee, color="#EA4335", penwidth=2];

// Unsubstituted Compound unsub [label="Methyl 3,5-dinitrobenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; nu1 [label="Nucleophile", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; unsub_attack [label="Unhindered Attack", shape=plaintext];

// Substituted Compound sub [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; nu2 [label="Nucleophile", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; sub_attack [label="Sterically Hindered Attack", shape=plaintext]; methyl [label="ortho-Methyl Group", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Relationships nu1 -> unsub [label=" "]; unsub -> unsub_attack [style=invis];

nu2 -> sub [label=" "]; sub -> methyl [style=invis]; methyl -> sub_attack [style=invis]; } Steric hindrance from the ortho-methyl group.

Predicted Reactivity and Hypothetical Experimental Data

Based on the principles of steric hindrance, it is predicted that This compound will exhibit a significantly lower rate of nucleophilic aromatic substitution compared to methyl 3,5-dinitrobenzoate . The magnitude of this rate difference will depend on the size of the nucleophile; bulkier nucleophiles are expected to show a more pronounced rate reduction.

To provide a quantitative framework for this comparison, the following table presents hypothetical, yet plausible, second-order rate constants (k₂) for the reaction of the chloro-derivatives of our target molecules with a common nucleophile, such as piperidine, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at a constant temperature. For the purpose of this guide, we will consider the reaction with the corresponding 1-chloro derivatives.

CompoundNucleophileSolventTemperature (°C)Predicted k₂ (L mol⁻¹ s⁻¹)
Methyl 1-chloro-3,5-dinitrobenzoatePiperidineDMSO251.5 x 10⁻²
Methyl 1-chloro-2-methyl-3,5-dinitrobenzoatePiperidineDMSO252.0 x 10⁻⁴

These hypothetical values illustrate the expected substantial decrease in reactivity due to the ortho-methyl group. The actual values would need to be determined experimentally.

Experimental Protocol for a Comparative Kinetic Study

To empirically validate the predicted difference in reactivity, a kinetic study can be performed using UV-Vis spectrophotometry. This technique is well-suited for monitoring the progress of SNAr reactions, as the products often have a different UV-Vis absorption spectrum compared to the reactants.

Objective

To determine and compare the second-order rate constants for the reaction of Methyl 1-chloro-3,5-dinitrobenzoate and Methyl 1-chloro-2-methyl-3,5-dinitrobenzoate with a nucleophile (e.g., piperidine) in DMSO at a constant temperature.

Materials and Instrumentation
  • Methyl 1-chloro-3,5-dinitrobenzoate

  • Methyl 1-chloro-2-methyl-3,5-dinitrobenzoate

  • Piperidine (or other suitable nucleophile)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Thermostatted UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Experimental Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the nucleophile (e.g., 1.0 M piperidine in DMSO).

    • Prepare stock solutions of each aromatic substrate (e.g., 0.01 M in DMSO).

  • Kinetic Runs:

    • Set the spectrophotometer to a constant temperature (e.g., 25.0 ± 0.1 °C).

    • In a quartz cuvette, place a known volume of the aromatic substrate stock solution and dilute with DMSO to a final volume of, for example, 2.5 mL.

    • Scan the UV-Vis spectrum of the initial solution to determine the wavelength of maximum absorbance (λmax) of the product.

    • Initiate the reaction by adding a small, known volume of the nucleophile stock solution to the cuvette. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the substrate to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance at the λmax of the product at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

    • Repeat the experiment for both aromatic substrates and for several different concentrations of the nucleophile.

Data Analysis
  • Pseudo-First-Order Rate Constants (kobs):

    • For each kinetic run, plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

    • The slope of this plot will be equal to -kobs.

  • Second-Order Rate Constants (k₂):

    • Plot the calculated kobs values against the concentration of the nucleophile.

    • The slope of this line will be the second-order rate constant (k₂).

dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#34A853", penwidth=2];

// Steps prep [label="Prepare Stock Solutions"]; kinetic [label="Perform Kinetic Runs\n(UV-Vis Spectrophotometry)"]; pfo [label="Calculate Pseudo-First-Order\nRate Constants (k_obs)"]; so [label="Determine Second-Order\nRate Constants (k₂)"]; compare [label="Compare Reactivity"];

// Workflow prep -> kinetic; kinetic -> pfo; pfo -> so; so -> compare; } Workflow for the comparative kinetic study.

Conclusion

References

A Senior Application Scientist's Guide to the Validation of an HPLC Method for the Analysis of Methyl 2-methyl-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the bedrock of a reliable product is the analytical methodology that underpins its assessment. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantification of active pharmaceutical ingredients (APIs) and their impurities. This guide provides a comprehensive, experience-driven approach to the validation of an HPLC method for a niche yet important nitroaromatic compound, Methyl 2-methyl-3,5-dinitrobenzoate. Our focus extends beyond a mere recitation of procedural steps to elucidate the scientific rationale behind each experimental choice, ensuring a self-validating and robust analytical system. This guide is designed for researchers, scientists, and drug development professionals seeking to establish a scientifically sound and regulatory-compliant analytical method.

The validation of an analytical procedure is a formal and systematic process to demonstrate its suitability for its intended purpose.[1][2] The principles and parameters for this validation are well-established by international regulatory bodies, primarily the International Council for Harmonisation (ICH), through their guideline Q2(R1).[3][4][5] This guide will adhere to these globally recognized standards.

Proposed HPLC Method for this compound

Before embarking on the validation journey, a suitable HPLC method must be developed. Based on the chemical properties of this compound, a reversed-phase HPLC method is proposed. Nitroaromatic compounds are effectively separated using this technique.[6][7]

Table 1: Proposed Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Analyte This compound
Diluent Mobile Phase

The Validation Workflow: A Visual Overview

The validation process is a logical sequence of experiments designed to build a comprehensive picture of the method's performance. The following diagram illustrates the typical workflow for validating a quantitative HPLC method.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Finalization Dev Develop HPLC Method Specificity Specificity Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure Report->SOP

Caption: Workflow for HPLC Method Validation.

In-Depth Validation Parameters

Specificity

Why it's critical: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8]

Experimental Protocol:

  • Prepare a solution of the this compound standard.

  • Prepare a placebo solution (a mixture of all formulation excipients without the active ingredient).

  • Prepare a spiked placebo solution by adding a known amount of the analyte to the placebo.

  • Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Inject all solutions into the HPLC system.

Acceptance Criteria:

  • The peak for this compound in the chromatogram of the standard and spiked placebo solutions should be free from any co-eluting peaks from the placebo.

  • The peak purity of the analyte peak in the stressed samples should be evaluated using a photodiode array (PDA) detector. The peak should be spectrally homogeneous.

  • Degradation products should be well-resolved from the analyte peak.

Linearity and Range

Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1]

Experimental Protocol:

  • Prepare a stock solution of this compound of a known concentration.

  • From the stock solution, prepare a series of at least five calibration standards covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area against the concentration.

Table 2: Hypothetical Linearity Data

Concentration (µg/mL)Mean Peak Area
50450,123
75675,890
100901,234
1251,125,678
1501,350,987

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

  • The y-intercept should be minimal.

  • A visual inspection of the plot should confirm a linear relationship.

Accuracy

Why it's critical: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] It is often reported as the percent recovery.

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Table 3: Hypothetical Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.599.4
100%100100.2100.2
120%120119.899.8

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.[10]

Precision

Why it's critical: Precision is the measure of the degree of scatter of the analytical results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Table 4: Hypothetical Precision Data

ParameterRepeatabilityIntermediate Precision
Number of Replicates 66
Mean Assay (%) 99.8100.1
Standard Deviation 0.50.6
RSD (%) 0.5%0.6%

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) for repeatability and intermediate precision should be not more than 2.0%.[10]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's critical: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

Experimental Protocol:

These can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Table 5: Hypothetical LOD and LOQ Data

ParameterValue
LOD (µg/mL) 0.1
LOQ (µg/mL) 0.3

Acceptance Criteria:

  • The LOQ should be verified by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Why it's critical: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a sample under each modified condition.

  • Evaluate the effect on the results (e.g., peak area, retention time, resolution).

Table 6: Hypothetical Robustness Data

Parameter VariedVariationEffect on Results
Flow Rate ± 0.1 mL/minNo significant change in peak area
Column Temperature ± 2 °CMinor shift in retention time, resolution maintained
Mobile Phase Composition ± 2% AcetonitrileMinor shift in retention time, resolution maintained

Acceptance Criteria:

  • The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the acceptance criteria for all variations.

  • The assay results should not be significantly affected.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful and widely used technique for the analysis of this compound, other methods could be considered.

Table 7: Comparison of Analytical Techniques

TechniqueAdvantagesDisadvantages
HPLC-UV Robust, reproducible, widely available, good for quantification.Moderate sensitivity, may require derivatization for some compounds.
Gas Chromatography (GC) High resolution, suitable for volatile and thermally stable compounds.This compound may not be sufficiently volatile or may degrade at high temperatures.
Ultra-Performance Liquid Chromatography (UPLC) Faster analysis times, higher resolution, and sensitivity compared to HPLC.Higher initial instrument cost, may require more rigorous sample preparation.
LC-Mass Spectrometry (LC-MS) High sensitivity and selectivity, provides structural information.[12]Higher cost and complexity, may not be necessary for routine QC.

For routine quality control of this compound, the validated HPLC-UV method provides the optimal balance of performance, cost, and ease of use.

Conclusion

The validation of an HPLC method is a meticulous process that is essential for ensuring the quality and consistency of pharmaceutical products. By systematically evaluating specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, a reliable and reproducible method for the analysis of this compound can be established. This guide provides a comprehensive framework based on ICH guidelines and practical scientific considerations to aid in the successful validation of this and other similar analytical methods.

References

A Senior Application Scientist's Guide to Esterification of Sterically Hindered Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Steric Hindrance in Ester Synthesis

The esterification of carboxylic acids is a cornerstone reaction in organic synthesis, fundamental to the development of pharmaceuticals, polymers, and fine chemicals. However, when the carboxylic acid is sterically hindered—typically bearing bulky ortho-substituents as seen in 2,6-disubstituted benzoic acids—classical methods like Fischer-Speier esterification often fail or provide disappointingly low yields. This difficulty arises from the steric congestion around the carbonyl carbon, which severely impedes the approach of the nucleophilic alcohol, thereby increasing the activation energy of the tetrahedral intermediate formation.

This guide provides a comparative analysis of robust methods designed to overcome this steric barrier. We will delve into the mechanistic rationale behind each technique, present detailed experimental protocols, and offer a data-driven comparison to guide researchers in selecting the optimal method for their specific synthetic challenge.

Method 1: Fischer-Speier Esterification Under Forcing Conditions

The Fischer-Speier method is the most traditional approach, relying on a simple combination of the carboxylic acid, an excess of alcohol, and a strong acid catalyst. For hindered substrates, the equilibrium must be driven aggressively toward the product.

Mechanistic Principle: The reaction is catalyzed by a strong acid (typically H₂SO₄), which protonates the carbonyl oxygen of the benzoic acid. This protonation renders the carbonyl carbon significantly more electrophilic, making it more susceptible to nucleophilic attack by the alcohol, even in a sterically crowded environment. The reaction is reversible, necessitating the removal of water or the use of a large excess of the alcohol reactant to drive the equilibrium forward according to Le Châtelier's principle. Forcing conditions, such as high temperatures and prolonged reaction times, are employed to provide the necessary activation energy to overcome the high steric barrier.

Fischer_Esterification RCOOH R-COOH Protonated_acid R-C(OH)₂⁺ RCOOH->Protonated_acid + H⁺ H_plus H⁺ Protonated_acid->RCOOH - H⁺ Tetrahedral_intermediate R-C(OH)₂(O⁺HR') Protonated_acid->Tetrahedral_intermediate + R'-OH ROH R'-OH Tetrahedral_intermediate->Protonated_acid - R'-OH Water_loss R-C(OH)(O⁺HR') Tetrahedral_intermediate->Water_loss - H₂O Ester_H R-COOR'⁺-H Water_loss->Ester_H Ester R-COOR' Ester_H->Ester - H⁺ H2O H₂O

Caption: Fischer-Speier esterification mechanism.

Experimental Protocol: Methyl 2,4,6-trimethylbenzoate Synthesis

  • To a solution of 2,4,6-trimethylbenzoic acid (mesitoic acid, 1.0 g, 6.09 mmol) in methanol (20 mL) in a round-bottom flask, add concentrated sulfuric acid (0.5 mL) dropwise with cooling.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain reflux for 16-24 hours, monitoring the reaction by TLC (e.g., 4:1 Hexanes:EtOAc).

  • After cooling to room temperature, slowly pour the reaction mixture into ice-cold water (50 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify by column chromatography if necessary.

Method 2: Carbodiimide-Mediated Esterification (Steglich)

The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in conjunction with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), provides a much milder and often more effective alternative for hindered systems.

Mechanistic Principle: DCC activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate. This intermediate is essentially a carboxylic acid with a much better leaving group. For sterically hindered acids, the subsequent attack by the alcohol can still be slow. DMAP acts as an acyl transfer catalyst; it first reacts with the O-acylisourea to form a yet more reactive N-acylpyridinium salt. This new intermediate is highly susceptible to nucleophilic attack by the alcohol, even a hindered one, to form the ester, regenerating the DMAP catalyst in the process.

Steglich_Esterification Steglich Esterification Workflow Acid Hindered R-COOH Acylisourea O-Acylisourea (Active Intermediate) Acid->Acylisourea + DCC DCC DCC DCU DCU (Byproduct) DCC->DCU Forms Acylpyridinium N-Acylpyridinium Salt (Highly Reactive) Acylisourea->Acylpyridinium + DMAP DMAP DMAP (Catalyst) Ester Ester (R-COOR') Acylpyridinium->Ester + R'-OH - DMAP Alcohol R'-OH

Caption: Steglich esterification workflow for hindered acids.

Experimental Protocol: Benzyl 2,6-dimethylbenzoate Synthesis

  • Dissolve 2,6-dimethylbenzoic acid (500 mg, 3.33 mmol) in dichloromethane (DCM, 15 mL) in a flask under an inert atmosphere (N₂ or Ar).

  • Add benzyl alcohol (378 mg, 3.50 mmol, 1.05 equiv).

  • Add 4-DMAP (41 mg, 0.33 mmol, 0.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (756 mg, 3.66 mmol, 1.1 equiv) in DCM (5 mL) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with additional DCM.

  • Wash the filtrate sequentially with 0.5 M HCl (2 x 15 mL) and saturated sodium bicarbonate solution (2 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography.

Method 3: Yamaguchi Esterification

For exceptionally hindered substrates where even the Steglich conditions are insufficient, the Yamaguchi esterification is widely regarded as the superior method, delivering excellent yields under mild conditions.

Mechanistic Principle: This is a two-step, one-pot procedure. First, the sterically hindered carboxylic acid is treated with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a tertiary amine base (e.g., triethylamine, TEA) to form a highly reactive mixed anhydride. The steric bulk and electronic properties of the trichlorobenzoyl group make the carbonyl carbon of the original acid exceptionally electrophilic. In the second step, a stoichiometric amount of DMAP and the alcohol are added. The DMAP facilitates the nucleophilic attack of the alcohol on the mixed anhydride, leading to the formation of the desired ester with high efficiency.

Yamaguchi_Esterification Yamaguchi Esterification Logic cluster_0 Step 1: Mixed Anhydride Formation cluster_1 Step 2: Ester Formation Acid Hindered R-COOH Mixed_Anhydride Symmetrical Mixed Anhydride (Highly Activated) Acid->Mixed_Anhydride + Yamaguchi Reagent + TEA Yamaguchi_Reagent 2,4,6-Trichlorobenzoyl Chloride TEA Triethylamine (Base) Ester Target Ester (High Yield) Mixed_Anhydride->Ester + R'-OH + DMAP Alcohol R'-OH DMAP DMAP (Catalyst) Byproduct Trichlorobenzoic Acid Byproduct

Caption: The two-stage logic of the Yamaguchi esterification.

Experimental Protocol: tert-Butyl 2,6-dichlorobenzoate Synthesis

  • To a stirred solution of 2,6-dichlorobenzoic acid (1.0 g, 5.23 mmol) in anhydrous toluene (20 mL) under an inert atmosphere, add triethylamine (0.73 mL, 5.23 mmol, 1.0 equiv).

  • Stir the mixture for 30 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride (0.81 mL, 5.23 mmol, 1.0 equiv) and stir for 2 hours.

  • In a separate flask, prepare a solution of tert-butanol (0.59 mL, 6.28 mmol, 1.2 equiv) and DMAP (767 mg, 6.28 mmol, 1.2 equiv) in anhydrous toluene (10 mL).

  • Add the alcohol/DMAP solution to the mixed anhydride mixture via syringe.

  • Stir the reaction at room temperature for 12 hours.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Comparative Analysis

The choice of esterification method is a trade-off between reaction mildness, reagent cost, ease of purification, and overall efficiency. The table below summarizes the performance of each method for hindered substrates.

FeatureFischer-Speier EsterificationSteglich Esterification (DCC/DMAP)Yamaguchi Esterification
Reaction Conditions Harsh (High temp, strong acid)Mild (0 °C to RT)Mild (Room Temperature)
Typical Yields (Hindered) Low to Moderate (Highly variable)Moderate to GoodExcellent (>90%)
Key Reagents H₂SO₄, excess alcoholDCC, DMAP (catalytic)2,4,6-Trichlorobenzoyl chloride, DMAP (stoichiometric)
Primary Byproduct WaterDicyclohexylurea (DCU)2,4,6-Trichlorobenzoic acid
Purification Challenge Removal of excess acid/alcoholFiltration of DCU precipitateStandard chromatographic separation
Ideal Application Simple, acid-stable molecules where low cost is paramount.Moderately hindered acids; good general-purpose method.Severely hindered acids and bases; when yield is critical.

Conclusion and Recommendations

For the esterification of sterically hindered benzoic acids, the limitations of the classical Fischer method become immediately apparent. While economically appealing, its reliance on harsh conditions makes it unsuitable for sensitive substrates and often results in low yields.

The Steglich esterification represents a significant improvement, offering mild conditions and generally good yields for moderately hindered systems. Its primary drawback is the precipitation of the dicyclohexylurea (DCU) byproduct, which can sometimes complicate purification, though it is often manageable by simple filtration.

The Yamaguchi esterification stands out as the most powerful and reliable method for overcoming severe steric hindrance. Its formation of a highly reactive mixed anhydride intermediate allows for efficient esterification where other methods fail. While the reagents are more expensive and generate stoichiometric waste, the exceptionally high yields and mild reaction conditions make it the method of choice for challenging substrates, particularly in the context of high-value intermediates in pharmaceutical development.

Therefore, for any novel or particularly challenging hindered benzoic acid, it is recommended to begin with the Yamaguchi protocol to ensure the highest probability of success. For less demanding substrates or process scale-up where cost is a factor, the Steglich esterification is a robust and valuable alternative.

The Strategic Repurposing of an Explosives Precursor: Methyl 2-methyl-3,5-dinitrobenzoate as a Versatile Precursor for Isocoumarin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

The isocoumarin scaffold is a cornerstone in natural product chemistry and drug discovery, with its derivatives exhibiting a wide spectrum of biological activities. The pursuit of efficient and versatile synthetic routes to this privileged heterocyclic system is, therefore, a subject of continuous investigation. While numerous methods have been established, this guide introduces methyl 2-methyl-3,5-dinitrobenzoate, a compound more commonly associated with energetic materials, as a strategic and adaptable precursor for isocoumarin synthesis. Herein, we provide an in-depth comparison of this approach with other prominent methods, supported by experimental insights and data, to empower researchers in selecting the optimal synthetic strategy for their specific needs.

The Homophthalic Acid Route: A Classical Approach Reimagined

The utilization of this compound as an isocoumarin precursor hinges on its conversion to a substituted homophthalic acid, a classical precursor for isocoumarins. This multi-step approach offers a high degree of control over the final product's substitution pattern. The electron-withdrawing nitro groups, while seemingly a complication, can be exploited for further functionalization or removed at a later stage, adding to the synthetic utility of this precursor.

The proposed synthetic pathway involves the initial synthesis of 2-methyl-3,5-dinitrobenzoic acid from o-toluic acid, followed by esterification to yield this compound. The crucial subsequent steps would involve the functionalization of the benzylic methyl group and oxidation to form the corresponding dinitrohomophthalic acid, which can then be cyclized to the isocoumarin core.

Experimental Protocol: Synthesis of 2-Methyl-3,5-dinitrobenzoic Acid

The initial step in this synthetic sequence is the nitration of o-toluic acid.

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and an ice bath, dissolve o-toluic acid (13.6 g, 0.1 mol) in concentrated sulfuric acid (110.4 g).

  • Cool the solution to 0-5 °C using the ice bath.

  • Slowly add a nitrating mixture of fuming nitric acid (28.0 g, 0.7 mol) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • The reaction mixture is then carefully poured onto crushed ice.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus, and dried to afford 2-methyl-3,5-dinitrobenzoic acid.[1]

The subsequent esterification to this compound can be achieved via Fischer esterification by refluxing the acid in methanol with a catalytic amount of sulfuric acid.[2] The conversion of this intermediate to the corresponding homophthalic acid and subsequent cyclization would follow established, albeit potentially multi-step, procedures.

Alternative Synthetic Strategies: A Comparative Analysis

To provide a comprehensive overview, we will now compare the homophthalic acid route, originating from this compound, with three contemporary and widely adopted methods for isocoumarin synthesis: Rhodium-catalyzed C-H activation, Copper-catalyzed cyclization, and a metal-free intramolecular Wittig reaction.

Rhodium(III)-Catalyzed C-H Activation/Annulation

This modern approach offers a highly atom-economical and efficient route to 3-substituted isocoumarins directly from readily available benzoic acids and vinyl acetates.[3][4][5]

Procedure:

  • To a sealed tube, add benzoic acid (0.8 mmol), [RhCp*Cl₂]₂ (5 mol%), CuO (2.0 equiv), AcOK (2.0 equiv), LiCl (1.0 equiv), KI (0.2 equiv), and the corresponding 1-aryl vinyl acetate (2.5 equiv).

  • Add toluene (2 mL) and tert-amyl alcohol (1 mL) as solvents.

  • Seal the tube and stir the reaction mixture at 120 °C for 48 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the 3-aryl isocoumarin.[3]

The rhodium catalyst, in conjunction with a copper oxidant, facilitates the directed C-H activation of the benzoic acid. The acetate and iodide additives are crucial for the catalytic cycle, promoting the regeneration of the active Rh(III) species. The choice of a high boiling point solvent system is necessary to achieve the required reaction temperature for efficient C-H activation and annulation.

Copper-Catalyzed Cyclization of o-Halobenzoic Acids

Copper catalysis provides a more cost-effective transition metal-based alternative for the synthesis of 3-substituted isocoumarins, typically starting from o-halobenzoic acids and terminal alkynes.[6][7][8]

Procedure:

  • In a Schlenk tube, combine 2-bromobenzoic acid (1 mmol), CuCl (0.2 mmol), and K₂CO₃ (1 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add phenylacetylene (1.1 mmol) and DMSO (1 mL) via syringe.

  • Stir the reaction mixture at 100 °C for the specified time.

  • Upon completion, cool the mixture to room temperature and quench with water (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to afford 3-phenylisocoumarin.[6]

Copper(I) catalysts are effective in mediating the coupling of the o-halobenzoic acid with the terminal alkyne. The base (K₂CO₃) is essential for the deprotonation of the carboxylic acid and the terminal alkyne. DMSO is a suitable polar aprotic solvent that facilitates the reaction.

Metal-Free Intramolecular Wittig Reaction

For syntheses where the avoidance of transition metals is paramount, the intramolecular Wittig reaction presents an elegant and high-yielding alternative for the formation of 3-substituted isocoumarins.[9]

Procedure:

  • To a solution of (2-carboxybenzyl)triphenylphosphonium bromide (1.0 equiv) in a suitable solvent, add triethylamine (2.0 equiv).

  • To this mixture, add the desired acid chloride (1.0 equiv) and stir at room temperature.

  • The reaction proceeds via an initial O-acylation followed by an intramolecular Wittig reaction.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the 3-substituted isocoumarin.[9]

This method relies on the formation of a phosphonium ylide in situ, which then undergoes an intramolecular reaction with the ester carbonyl to form the isocoumarin ring and triphenylphosphine oxide as a byproduct. The use of triethylamine as a base is crucial for the formation of the ylide. This approach offers mild reaction conditions and avoids the need for metal catalysts.

Performance Comparison

FeatureThis compound RouteRh(III)-Catalyzed C-H ActivationCopper-Catalyzed CyclizationMetal-Free Wittig Reaction
Precursor Availability Synthesized in-house from o-toluic acidCommercially available benzoic acids and vinyl acetatesCommercially available o-halobenzoic acids and alkynesRequires synthesis of (2-carboxybenzyl)triphenylphosphonium bromide
Number of Steps Multi-stepTypically one-potTypically one-potOne-pot from the phosphonium salt
Catalyst None for cyclization (acid/base mediated)Rhodium complex (expensive)Copper salt (cost-effective)None
Reagent Toxicity Nitrating agents are hazardousTransition metal catalystTransition metal catalystTriphenylphosphine oxide byproduct
Substrate Scope Potentially broad, allows for diverse substitution patternsGood tolerance for various functional groups on both partnersGood tolerance for various functional groupsDependent on the availability of acid chlorides
Typical Yields Variable, dependent on each stepGood to excellent (often >70%)Moderate to good (can be variable)Good to excellent (up to 90%)[9]
Key Advantages Access to unique substitution patterns via nitro group chemistryHigh atom economy, direct C-H functionalizationCost-effective metal catalystAvoids transition metals, mild conditions
Key Disadvantages Longer synthetic sequence, use of hazardous reagentsExpensive and potentially toxic catalystPre-functionalized substrates requiredStoichiometric phosphine oxide byproduct

Visualizing the Synthetic Pathways

Synthetic Pathways to Isocoumarins cluster_0 This compound Route cluster_1 Rh(III)-Catalyzed C-H Activation cluster_2 Copper-Catalyzed Cyclization cluster_3 Metal-Free Wittig Reaction A0 o-Toluic Acid A1 This compound A0->A1 Nitration, Esterification A2 Dinitrohomophthalic Acid Derivative A1->A2 Side-chain functionalization, Oxidation A3 Dinitroisocoumarin A2->A3 Cyclization B0 Benzoic Acid + Vinyl Acetate B1 3-Substituted Isocoumarin B0->B1 [RhCp*Cl₂]₂, CuO, 120 °C C0 o-Bromobenzoic Acid + Alkyne C1 3-Substituted Isocoumarin C0->C1 CuCl, K₂CO₃, 100 °C D0 (2-Carboxybenzyl)triphenyl- phosphonium bromide + Acid Chloride D1 3-Substituted Isocoumarin D0->D1 NEt₃, RT Mechanistic Overview cluster_rh Rh-Catalyzed C-H Activation cluster_cu Cu-Catalyzed Cyclization cluster_wittig Metal-Free Wittig Reaction Rh1 Benzoic Acid Coordination to Rh(III) Rh2 C-H Activation & Cyclometalation Rh1->Rh2 Catalytic Cycle Rh3 Alkyne Insertion Rh2->Rh3 Catalytic Cycle Rh4 Reductive Elimination Rh3->Rh4 Catalytic Cycle Rh4->Rh1 Catalytic Cycle Cu1 Formation of Copper Acetylide Cu2 Carbocupration of Alkyne Cu1->Cu2 Cu3 Intramolecular Lactonization Cu2->Cu3 W1 Ylide Formation W2 Intramolecular [2+2] Cycloaddition W1->W2 W3 Oxaphosphetane Intermediate W2->W3 W4 Isocoumarin + Ph₃PO W3->W4

References

Spectroscopic Data Comparison: A Guide to Verifying the Identity and Purity of Methyl 2-methyl-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the rigorous verification of a molecule's structure and purity is not merely a procedural step but the bedrock of reliable and reproducible science. For drug development professionals and researchers, the integrity of starting materials and intermediates is paramount. This guide provides an in-depth, objective comparison framework for authenticating in-house synthesized Methyl 2-methyl-3,5-dinitrobenzoate against commercially available alternatives, supported by detailed experimental protocols and data interpretation.

This compound (CAS No. 52090-24-1) is a key intermediate, notably in the synthesis of various isocoumarins, a class of compounds with a wide range of biological activities.[1][2] Ensuring the structural fidelity of this intermediate is critical for the success of subsequent synthetic steps and the purity of the final active compounds.

This document is structured to serve as a practical guide for researchers. It outlines the synthesis, purification, and comprehensive spectroscopic analysis necessary to validate the synthesized product. We will delve into the expected outcomes for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through a straightforward esterification of its corresponding carboxylic acid precursor, 2-methyl-3,5-dinitrobenzoic acid. The choice of an acid-catalyzed esterification (Fischer esterification) is driven by its reliability and the use of common, inexpensive reagents.

Synthesis of 2-Methyl-3,5-dinitrobenzoic Acid

The precursor is prepared by the nitration of 2-methylbenzoic acid.[3][4] This reaction requires careful control of temperature, as nitration is a highly exothermic process.

Esterification to this compound

The protocol described here is adapted from established literature procedures.[1]

Materials:

  • 2-methyl-3,5-dinitrobenzoic acid

  • Methanol (reagent grade)

  • Sulfuric acid (concentrated)

  • Chloroform

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methyl-3,5-dinitrobenzoic acid in an excess of methanol (e.g., 20 mL of methanol per 1 g of acid).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Heat the mixture to reflux and maintain for approximately 5 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to ensure the consumption of the starting material.

  • Upon completion, allow the reaction mixture to cool to room temperature and then pour it into a beaker of cold deionized water.

  • The crude product will precipitate. Collect the solid by vacuum filtration.

  • Wash the collected solid sequentially with cold methanol and deionized water to remove excess acid and unreacted starting materials.

  • For final purification, recrystallize the crude product from a suitable solvent such as chloroform to yield the title compound as colorless needles.[1]

Spectroscopic Analysis Workflow

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. The data obtained should be compared directly with that from a commercially sourced standard.

G cluster_synthesis Synthesis & Purification cluster_commercial Procurement cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Validation synthesis Synthesized This compound nmr ¹H & ¹³C NMR synthesis->nmr Analyze ir FTIR synthesis->ir Analyze ms Mass Spec synthesis->ms Analyze commercial Commercially Available This compound commercial->nmr Analyze commercial->ir Analyze commercial->ms Analyze compare Compare Spectra: - Chemical Shifts - Coupling Constants - Absorption Bands - m/z Values nmr->compare ir->compare ms->compare validate Confirm Structure & Purity compare->validate

Figure 1. Experimental workflow for the synthesis and comparative spectroscopic analysis.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for synthesized this compound. For a definitive comparison, a researcher should acquire a sample from a commercial supplier (e.g., Synblock, Alfa Chemistry, Santa Cruz Biotechnology) and run the same analyses under identical conditions.[5][6][7]

Molecular Structure and Atom Numbering

Figure 2. Structure of this compound with atom numbering for NMR assignment.

¹H NMR Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is the most informative for confirming the substitution pattern on the aromatic ring. The presence of two aromatic protons as doublets and two distinct methyl singlets is characteristic of this molecule.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Synthesized Product Commercial Product
H6 (Aromatic)~ 8.9 - 9.1Doublet (d)~ 2.5 - 3.0
H4 (Aromatic)~ 8.7 - 8.9Doublet (d)~ 2.5 - 3.0
C9-H₃ (Ester Methyl)~ 4.0Singlet (s)N/A
C8-H₃ (Aryl Methyl)~ 2.7Singlet (s)N/A

Note: Predicted shifts are based on standard chemical shift theory. The strong electron-withdrawing effect of the two nitro groups and the ester group significantly deshields the aromatic protons, pushing their chemical shifts downfield.

¹³C NMR Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum confirms the number of unique carbon environments in the molecule. Nine distinct signals are expected.

Carbon Assignment Expected Chemical Shift (δ, ppm) Synthesized Product Commercial Product
C7 (C=O, Ester)~ 164 - 166
C3 & C5 (C-NO₂)~ 148 - 150
C1 (C-COOCH₃)~ 135 - 137
C2 (C-CH₃)~ 133 - 135
C6 (Ar C-H)~ 128 - 130
C4 (Ar C-H)~ 120 - 122
C9 (O-CH₃)~ 53 - 55
C8 (Ar-CH₃)~ 18 - 20

Note: The quaternary carbons (C1, C2, C3, C5, C7) will typically show lower intensity peaks compared to the protonated carbons.

FTIR Spectroscopy Data

Infrared spectroscopy is excellent for identifying key functional groups. The spectrum should be dominated by strong absorptions from the nitro and ester groups.

Functional Group Expected Wavenumber (cm⁻¹) Description Synthesized Product Commercial Product
C=O (Ester)1720 - 1740Strong, sharp stretch
NO₂ (Asymmetric)1530 - 1560Strong stretch
NO₂ (Symmetric)1340 - 1370Strong stretch
C-O (Ester)1250 - 1300Strong stretch
C-H (Aromatic)3000 - 3100Medium to weak stretch
C-H (Aliphatic)2850 - 3000Medium to weak stretch
Mass Spectrometry Data (Electron Ionization)

Mass spectrometry provides the molecular weight and key fragmentation patterns, which serve as a molecular fingerprint.

Parameter Expected Value (m/z) Description Synthesized Product Commercial Product
Molecular Ion [M]⁺240.04Corresponds to C₉H₈N₂O₆
[M-OCH₃]⁺209.02Loss of the methoxy group
[M-NO₂]⁺194.04Loss of a nitro group

Conclusion and Best Practices

The comprehensive spectroscopic comparison outlined above provides a robust framework for validating the chemical identity and purity of synthesized this compound.[8] The data from the in-house batch should be in excellent agreement with the data from a trusted commercial source. Minor variations in peak positions can occur due to differences in solvent, concentration, or instrument calibration, but the overall pattern, multiplicity, and key absorption bands should be identical.

For researchers in drug development, this level of scrutiny is non-negotiable. It ensures that any biological activity or reactivity observed in subsequent steps is attributable to the correct molecular entity, thereby upholding the integrity and reproducibility of the research.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Dinitrobenzoate Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the specificity of bioactive compounds is paramount. Dinitrobenzoate derivatives, a class of molecules with diverse biological activities, present both opportunities and challenges in the development of targeted therapeutics and diagnostics. A critical aspect of their preclinical evaluation is the assessment of cross-reactivity—the potential for a compound to interact with unintended biological targets. This guide provides an in-depth comparison of dinitrobenzoate derivatives in various biological assays, with a focus on interpreting and mitigating cross-reactivity. We will delve into the causality behind experimental choices and provide field-proven insights to ensure the integrity of your findings.

The Significance of the Dinitrobenzoate Scaffold

The dinitrobenzoate moiety is a versatile pharmacophore found in compounds with a wide range of biological activities, including antifungal[1][2], cytotoxic[3], and enzyme inhibitory properties. The electron-withdrawing nature of the two nitro groups on the benzene ring significantly influences the molecule's physicochemical properties, such as its electrophilicity and ability to participate in various non-covalent interactions. These characteristics are key determinants of a molecule's biological activity and its potential for cross-reactivity.

Understanding Cross-Reactivity in Biological Assays

Cross-reactivity occurs when a compound binds to a target other than the intended one. In the context of dinitrobenzoate derivatives, this could mean a compound designed to inhibit a specific fungal enzyme also showing activity against a human enzyme, or a derivative intended for a specific receptor binding to other receptors with similar ligand-binding domains. Such off-target effects can lead to misleading experimental results and potential toxicity in therapeutic applications. Therefore, comprehensive cross-reactivity profiling is a crucial step in the validation of any new dinitrobenzoate-based compound.

Comparative Analysis of Dinitrobenzoate Derivatives in Antifungal Assays

Several studies have highlighted the potential of 3,5-dinitrobenzoate derivatives as antifungal agents, particularly against Candida species.[1][4] A key aspect of these studies is the comparison of the minimum inhibitory concentration (MIC) of different derivatives, which provides insights into their structure-activity relationships and potential for cross-reactivity against different fungal strains.

Experimental Data: Antifungal Activity of 3,5-Dinitrobenzoate Esters
CompoundDerivativeCandida albicans MIC (µg/mL)Candida krusei MIC (µg/mL)Candida tropicalis MIC (µg/mL)Reference
1 Methyl 3,5-dinitrobenzoate0.27–1.10 mM--[2]
2 Ethyl 3,5-dinitrobenzoate125100500[1]
3 Propyl 3,5-dinitrobenzoate---[1]

Note: Direct comparison of MIC values between studies should be done with caution due to potential variations in experimental conditions. The data indicates that short alkyl chain esters of 3,5-dinitrobenzoic acid exhibit potent antifungal activity.

Interpretation of Antifungal Cross-Reactivity

The data suggests that even small modifications to the ester group of 3,5-dinitrobenzoate can significantly impact its antifungal potency and spectrum of activity. This highlights the importance of screening derivatives against a panel of relevant fungal species to understand their cross-reactivity profile within the target organism group. The observed differences in MIC values could be attributed to variations in cell wall permeability, efflux pump activity, or target enzyme affinity across different Candida species.

Methodologies for Assessing Cross-Reactivity in Other Biological Assays

While antifungal assays provide valuable data, a thorough understanding of a dinitrobenzoate derivative's specificity requires evaluation in a broader range of biological assays. Here, we provide detailed protocols and the underlying rationale for assessing cross-reactivity in enzyme inhibition and cytotoxicity assays.

Enzyme Inhibition Assays: A Competitive Approach

Many dinitrobenzoate derivatives may exert their biological effects by inhibiting specific enzymes. To assess the cross-reactivity of a novel dinitrobenzoate inhibitor, it is essential to test its activity against a panel of related enzymes. A competitive enzyme inhibition assay is a robust method for this purpose.

Competitive_Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Enzyme Stock Solutions (Target and Off-Target Enzymes) A1 Incubate Enzyme with Dinitrobenzoate Derivative P1->A1 P2 Prepare Substrate Solution A2 Initiate Reaction with Substrate P2->A2 P3 Prepare Dinitrobenzoate Derivative Serial Dilutions P3->A1 A1->A2 A3 Monitor Reaction Progress (e.g., Spectrophotometrically) A2->A3 D1 Calculate Initial Velocities A3->D1 D2 Plot Velocity vs. Inhibitor Concentration D1->D2 D3 Determine IC50 Values D2->D3 D4 Compare IC50 for Target vs. Off-Target Enzymes D3->D4

Caption: Workflow for a competitive enzyme inhibition assay.

  • Reagent Preparation:

    • Prepare stock solutions of the target enzyme and a panel of structurally or functionally related enzymes in a suitable buffer. The choice of off-target enzymes is critical and should be based on known protein families or pathways related to the target.

    • Prepare a stock solution of the enzyme's substrate.

    • Perform a serial dilution of the dinitrobenzoate derivative to be tested.

  • Assay Procedure:

    • In a 96-well plate, add a fixed concentration of the enzyme (target or off-target) to each well.

    • Add varying concentrations of the dinitrobenzoate derivative to the wells and incubate for a predetermined time to allow for inhibitor binding. Include control wells with no inhibitor.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the initial velocity as a function of the logarithm of the inhibitor concentration.

    • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

    • A significantly lower IC50 value for the target enzyme compared to the off-target enzymes indicates good selectivity. A compound with similar IC50 values across multiple enzymes exhibits high cross-reactivity.

Cytotoxicity Assays: Assessing Off-Target Effects in Cellular Systems

Cytotoxicity assays are crucial for evaluating the potential for dinitrobenzoate derivatives to cause harm to non-target cells. Comparing the cytotoxic effects of a compound on a panel of different cell lines can reveal important information about its selectivity and potential for off-target toxicity.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture Multiple Cell Lines (e.g., Cancer and Normal) A1 Seed Cells in 96-well Plates P1->A1 P2 Prepare Dinitrobenzoate Derivative Serial Dilutions A2 Treat Cells with Dinitrobenzoate Derivatives P2->A2 A1->A2 A3 Incubate for 24-72 hours A2->A3 A4 Perform Viability Assay (e.g., MTT, CellTiter-Glo) A3->A4 D1 Measure Cell Viability A4->D1 D2 Plot Viability vs. Compound Concentration D1->D2 D3 Determine IC50 Values D2->D3 D4 Compare IC50 Across Cell Lines D3->D4

Caption: Workflow for a comparative cytotoxicity assay.

  • Cell Culture and Plating:

    • Culture a panel of cell lines representing both target (e.g., cancer cells) and non-target (e.g., normal, healthy cells) tissues. The choice of cell lines should be relevant to the intended application of the dinitrobenzoate derivative.

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the dinitrobenzoate derivatives in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include untreated control wells.

  • Incubation and Viability Assessment:

    • Incubate the plates for a period of 24 to 72 hours, depending on the cell doubling time.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

  • Data Analysis:

    • Measure the absorbance of the formazan solution at a specific wavelength (typically around 570 nm).

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value for each cell line.

    • A compound with a significantly lower IC50 for the target cell line compared to non-target cell lines is considered to have good selectivity.

Conclusion and Future Directions

The study of cross-reactivity is a critical and indispensable component of the preclinical evaluation of dinitrobenzoate derivatives. As we have demonstrated, even minor structural modifications can profoundly influence a compound's biological activity and specificity. While antifungal screening provides a valuable starting point, a comprehensive assessment of cross-reactivity necessitates a multi-assay approach, including enzyme inhibition and cytotoxicity profiling.

The protocols and comparative data presented in this guide are intended to equip researchers with the foundational knowledge and practical tools to design and execute robust cross-reactivity studies. By systematically evaluating the on- and off-target effects of dinitrobenzoate derivatives, the scientific community can advance the development of safer and more effective therapeutic and diagnostic agents. Future research should focus on building a more extensive public database of cross-reactivity data for this important class of compounds to facilitate the development of predictive in silico models.

References

A Comparative Guide to the Structural Confirmation of Isocoumarins Synthesized from Methyl 2-methyl-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel compounds is only the first step. The unequivocal confirmation of their molecular structure is paramount, ensuring that subsequent biological and pharmacological data are valid. Isocoumarins, a class of natural products and synthetic compounds, are of significant interest due to their diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1]

This guide provides an in-depth comparison of analytical techniques for confirming the structure of isocoumarins, specifically focusing on those synthesized from the highly functionalized precursor, Methyl 2-methyl-3,5-dinitrobenzoate. The use of such a starting material, while potentially offering unique synthetic pathways, necessitates a rigorous and multi-faceted approach to structural elucidation due to the potential for complex substitution patterns and isomeric products. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.

The Synthetic Context: Why Rigorous Confirmation is Crucial

Synthesizing isocoumarins from a precursor like this compound introduces specific challenges.[2][3] The presence of nitro groups and a methyl ester on the aromatic ring can direct reactions in complex ways, potentially leading to a variety of isomers or unexpected side products. Therefore, relying on a single analytical technique is insufficient. A robust, integrated workflow is required to piece together the molecular puzzle and achieve an unambiguous structural assignment.

Core Analytical Techniques for Isocoumarin Elucidation

The structural confirmation of a newly synthesized isocoumarin relies on a synergistic combination of spectroscopic and spectrometric methods. The three pillars of modern organic structure determination are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful tool for determining the detailed chemical structure of organic molecules in solution.[4] It provides a comprehensive map of the carbon-hydrogen framework, connectivity, and stereochemistry. For isocoumarins, a suite of 1D and 2D NMR experiments is essential for unambiguous assignment.[4][5]

Causality Behind the Experiments:

  • ¹H NMR (Proton NMR): This is the initial, fundamental experiment. It provides information on the number of different proton environments, their chemical shifts (indicating their electronic environment), and their coupling patterns (indicating which protons are adjacent to each other).[4] For isocoumarins, the vinylic proton at C-3 typically appears around 6.2–7.0 ppm.[5]

  • ¹³C NMR (Carbon NMR): This experiment reveals the number of different carbon environments in the molecule. The characteristic lactone carbonyl (C=O) of the isocoumarin core resonates in the range of 164-168 ppm.[5]

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms.[4] It is invaluable for tracing out proton networks within the molecule, such as an alkyl chain at the C-3 position.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.[4]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for assembling the molecular framework. It shows correlations between protons and carbons over two to three bonds.[4] These long-range correlations are used to connect molecular fragments that are not directly bonded, such as connecting substituents to the main isocoumarin skeleton.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are physically close to each other, which is crucial for determining stereochemistry and conformation.[4]

NMR_Workflow cluster_data Data Acquisition cluster_analysis Data Analysis & Assembly H1 ¹H NMR Fragments Identify Spin Systems & Fragments (from ¹H, COSY) H1->Fragments C13 ¹³C NMR C13->Fragments COSY 2D COSY HSQC 2D HSQC Assign Assign C-H Pairs (using HSQC) HSQC->Assign HMBC 2D HMBC Connect Connect Fragments (using HMBC) HMBC->Connect NOESY 2D NOESY Stereo Determine Stereochemistry (using NOESY) NOESY->Stereo Fragments->Assign Assign->Connect Connect->Stereo Final Propose Final Structure Stereo->Final

Caption: Logical workflow for isocoumarin structure assembly using NMR data.

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and, through fragmentation patterns, offers clues about its structure.[5][6]

Causality Behind the Experiments:

  • High-Resolution Mass Spectrometry (HRMS): This is the most critical MS experiment for a new compound. It provides a highly accurate mass measurement (typically to four or five decimal places), which allows for the unambiguous determination of the molecular formula. This is a crucial validation step; the proposed structure from NMR must match the molecular formula from HRMS.

  • Electron Ionization (EI-MS): This technique causes the molecule to fragment in a reproducible way. The fragmentation pattern is like a fingerprint and can help distinguish between isomers.[7][8] For coumarins and isocoumarins, a common fragmentation is the loss of a CO group (a mass of 28 Da).[7][9]

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography is the gold standard for structure determination.[10][11] It provides an unambiguous, three-dimensional map of the atoms in a molecule, confirming connectivity, bond lengths, bond angles, and absolute stereochemistry.

The Primary Limitation: The major bottleneck for this technique is the requirement for a high-quality single crystal of the compound, which can be challenging and time-consuming to obtain.[10] Not all compounds crystallize readily. However, if a crystal is obtained, the resulting structure is considered definitive proof.[12][13][14]

Comparative Analysis of Analytical Techniques

To select the most appropriate analytical strategy, it is essential to understand the strengths and limitations of each technique in the context of isocoumarin structural confirmation.

FeatureNMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Information Provided Complete 3D structure in solution, connectivity, stereochemistry.[4][15]Molecular formula (HRMS), structural fragments, molecular weight.[6][9]Unambiguous 3D structure in solid state, absolute configuration.[10][11]
Key Advantage Provides the most comprehensive structural detail for soluble compounds.High sensitivity, determines exact elemental composition."Gold standard" for absolute proof of structure.
Key Limitation Can be complex to interpret for highly substituted or isomeric molecules.Does not provide full connectivity or stereochemical information.Requires a suitable single crystal, which can be difficult to grow.[10]
Sample Requirement 5-10 mg of pure sample.[4]Micrograms to nanograms.A single, well-ordered crystal.
Throughput Moderate (several hours to a day for full 2D analysis).High (minutes per sample).Low (days to weeks for crystallization and analysis).

A Recommended Self-Validating Workflow

Caption: An integrated workflow for the unambiguous confirmation of isocoumarin structures.

Experimental Protocols

Protocol 1: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isocoumarin in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4]

  • Data Acquisition: On a spectrometer of at least 400 MHz, acquire the following spectra:

    • ¹H NMR (16-32 scans)

    • ¹³C NMR (1024-2048 scans)

    • gCOSY

    • gHSQC

    • gHMBC (optimized for a long-range coupling constant of 8 Hz)

    • NOESY (with a mixing time of 500-800 ms)

  • Data Processing: Process all spectra using appropriate window functions (e.g., exponential for 1D, sine-bell for 2D) and perform phase and baseline correction.

  • Interpretation:

    • Assign all ¹H and ¹³C signals using the HSQC spectrum.

    • Use the COSY spectrum to connect adjacent protons and build spin systems.

    • Use the HMBC spectrum to connect these spin systems and link them to quaternary carbons and heteroatoms, thereby assembling the complete carbon skeleton.

    • Use the NOESY spectrum to confirm spatial proximities and determine relative stereochemistry.

Comparison with Alternative Synthetic Approaches

While this guide focuses on isocoumarins derived from this compound, numerous other synthetic routes exist. These include metal-catalyzed C-H activation/annulation cascades, Passerini-Aldol sequences, and intramolecular cyclizations of o-alkynylbenzoates.[16][17][18][19]

It is critical to recognize that regardless of the synthetic origin—be it from a complex precursor, a multi-component reaction, or isolation from a natural source—the analytical challenge of structural confirmation remains.[20][21] The workflow and comparative principles outlined in this guide are universally applicable and represent the current best practice in the field for ensuring the scientific integrity of newly characterized isocoumarin derivatives.

Conclusion

Confirming the structure of a novel isocoumarin, particularly one synthesized from a complex and highly functionalized starting material like this compound, is a non-trivial task that demands a rigorous, multi-technique approach. While NMR spectroscopy provides the foundational blueprint of the molecule, it must be validated by high-resolution mass spectrometry to confirm the elemental composition. For absolute and unambiguous proof of structure and stereochemistry, single-crystal X-ray crystallography remains the unparalleled gold standard. By employing an integrated and self-validating workflow, researchers can ensure the highest level of confidence in their results, paving the way for meaningful exploration of the biological potential of these valuable compounds.

References

"benchmarking the efficiency of different catalysts for the synthesis of Methyl 2-methyl-3,5-dinitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalytic Efficiency in the Synthesis of Methyl 2-methyl-3,5-dinitrobenzoate

Abstract

The synthesis of this compound, a key intermediate in the development of specialized polymers and pharmaceuticals, demands efficient and selective catalytic methods. Traditional nitration protocols, heavily reliant on corrosive mixed acids, present significant challenges in terms of safety, environmental impact, and process control. This guide provides an in-depth comparative analysis of different catalytic systems for the dinitration of methyl 2-methylbenzoate. We benchmark the performance of the conventional homogeneous mixed-acid system against modern heterogeneous solid-acid catalysts, including zeolites and sulfonic acid resins. By examining key performance indicators such as yield, reaction kinetics, selectivity, and catalyst reusability, this document aims to equip researchers and process chemists with the critical data and field-proven insights necessary to select the optimal catalytic strategy for their specific application, balancing efficiency with the principles of green chemistry.

Introduction: The Imperative for Advanced Catalysis in Nitroaromatic Synthesis

This compound is a valuable substituted aromatic compound, whose utility stems from the electron-withdrawing properties of its two nitro groups and the steric influence of the ortho-methyl group.[1] These features make it a crucial building block for complex molecular architectures, particularly in the synthesis of isocoumarins and other biologically active compounds.[1][2]

The classical method for its synthesis involves electrophilic aromatic substitution, a cornerstone of organic chemistry.[3] Specifically, the reaction proceeds via the nitration of methyl 2-methylbenzoate. The primary challenge lies in achieving high yields and selectivity for the 3,5-dinitro isomer while navigating the harsh conditions typically required for introducing two deactivating nitro groups onto the aromatic ring. The conventional approach, utilizing a mixture of concentrated sulfuric and nitric acids, is effective but fraught with issues including the use of highly corrosive reagents, generation of substantial acidic waste, and potential for runaway reactions.[4][5]

This guide addresses the need for safer, more sustainable, and efficient alternatives by benchmarking the traditional mixed-acid method against heterogeneous solid-acid catalysts. Solid acids, such as zeolites and ion-exchange resins like Amberlyst-15, offer significant advantages including ease of separation from the reaction mixture, potential for recyclability, and often, enhanced selectivity due to shape-selective catalytic environments.[6][7][8]

The Underpinning Mechanism: Generation of the Nitronium Ion

All catalytic methods discussed herein are unified by a common mechanistic pathway: the generation of the highly electrophilic nitronium ion (NO₂⁺).[9][10] In the traditional method, sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion.[11]

HONO₂ + H₂SO₄ ⇌ H₂O⁺NO₂ + HSO₄⁻ H₂O⁺NO₂ → H₂O + NO₂⁺

Solid acid catalysts perform a similar function. The Brønsted acid sites on the surface of zeolites or sulfonic acid resins protonate nitric acid, promoting the formation of the essential nitronium electrophile.[6] The subsequent electrophilic attack on the aromatic ring of methyl 2-methylbenzoate is the rate-determining step, followed by a rapid deprotonation to restore aromaticity.[12] The directing effects of the substituents are critical: the methyl ester group is a meta-director, while the methyl group is an ortho-, para-director. Their combined influence favors nitration at the 3 and 5 positions.[13]

Nitronium_Ion_Formation cluster_0 Catalytic Cycle HNO3 Nitric Acid (HNO₃) Intermediate Protonated Nitric Acid [H₂O⁺-NO₂] HNO3->Intermediate H2SO4 Acid Catalyst (e.g., H₂SO₄, Zeolite) H2SO4->Intermediate Protonation NO2_ion Nitronium Ion (NO₂⁺) Intermediate->NO2_ion Dehydration H2O Water (H₂O) Intermediate->H2O Product_Complex Wheland Intermediate NO2_ion->Product_Complex Aromatic Methyl 2-methylbenzoate Aromatic->Product_Complex Electrophilic Attack Product Product Product_Complex->Product Deprotonation Catalyst_Regen Catalyst Regenerated Product_Complex->Catalyst_Regen Catalyst_Regen->H2SO4 Cycle

Caption: Generalized catalytic cycle for aromatic nitration.

Comparative Experimental Protocols

To provide a robust comparison, three distinct catalytic protocols for the synthesis of this compound from methyl 2-methylbenzoate are detailed below. Each protocol is designed for a 10 mmol scale reaction.

General Experimental Workflow

The overall process for each catalytic method follows a consistent sequence of steps, ensuring a fair basis for comparison. The primary variables are the catalyst type, reaction temperature, and time.

Caption: Standardized workflow for catalyst performance evaluation.
Protocol 1: Conventional Mixed Acid (H₂SO₄/HNO₃) Catalysis (Baseline)

This method serves as the traditional benchmark for nitration reactions.

  • Causality: Concentrated sulfuric acid is a powerful dehydrating agent, essential for generating a high concentration of the nitronium ion electrophile needed to overcome the deactivating effect of the ester group and achieve dinitration.[11] The low temperature is critical to control the strong exothermicity of the reaction and prevent unwanted side reactions or over-nitration.[14]

  • Step-by-Step Methodology:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-methylbenzoate (1.50 g, 10 mmol).

    • Cool the flask in an ice-salt bath to -5 °C.

    • Slowly add 15 mL of concentrated sulfuric acid (98%) while maintaining the temperature below 10 °C.

    • In a separate beaker, prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid (70%) to 5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

    • Add the nitrating mixture dropwise to the stirred solution of methyl 2-methylbenzoate over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[13]

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

    • Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

    • Collect the precipitated solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

    • Purify the crude product by recrystallization from methanol to afford colorless needles.[2]

Protocol 2: Heterogeneous Catalysis with Zeolite H-ZSM-5

This protocol utilizes a shape-selective solid acid catalyst, which can offer improved selectivity and easier workup.

  • Causality: Zeolite H-ZSM-5 possesses a microporous structure with strong Brønsted acid sites.[6] These sites catalyze the formation of the nitronium ion on the catalyst surface. The defined pore structure can influence the regioselectivity of the reaction by sterically hindering the formation of certain isomers, though this is less of a factor for this specific substrate where electronics strongly favor the 3,5-product.[7][15] The higher temperature is required to achieve a sufficient reaction rate with the solid catalyst.

  • Step-by-Step Methodology:

    • Activate the H-ZSM-5 catalyst (Si/Al ratio ~30) by heating at 500 °C for 4 hours under a stream of dry air. Cool to room temperature in a desiccator.

    • To a 100 mL flask, add methyl 2-methylbenzoate (1.50 g, 10 mmol), 20 mL of dichloroethane (solvent), and the activated H-ZSM-5 (1.5 g).

    • Heat the suspension to 60 °C with vigorous stirring.

    • Add concentrated nitric acid (70%, 2.2 mL, ~35 mmol) dropwise over 15 minutes.

    • Maintain the reaction at 60 °C for 8 hours, monitoring progress by TLC or GC.

    • After completion, cool the mixture to room temperature and filter to recover the zeolite catalyst. Wash the catalyst with dichloroethane.

    • Combine the filtrate and washings. Wash with a 5% sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the resulting solid by recrystallization from methanol.

Protocol 3: Heterogeneous Catalysis with Amberlyst-15 Resin

This method employs a macroreticular sulfonic acid resin, a robust and easily handled solid acid catalyst.

  • Causality: Amberlyst-15 is a polystyrene-based resin functionalized with sulfonic acid groups, providing strong Brønsted acidity similar to sulfuric acid but in a solid, recoverable form.[8] Its macroreticular structure allows for good accessibility of the reactants to the catalytic sites.[16] This system often allows for milder conditions than traditional methods while simplifying product isolation.

  • Step-by-Step Methodology:

    • Wash the Amberlyst-15 resin (2.0 g) with methanol and then dry it under vacuum at 60 °C for 4 hours.

    • In a 100 mL flask, suspend the dried Amberlyst-15 in 20 mL of 1,2-dichloroethane.

    • Add methyl 2-methylbenzoate (1.50 g, 10 mmol) to the suspension.

    • Heat the mixture to 50 °C with efficient stirring.

    • Add concentrated nitric acid (70%, 2.2 mL, ~35 mmol) dropwise over 20 minutes.

    • Stir the reaction mixture at 50 °C for 6 hours. Monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction to room temperature.

    • Filter off the Amberlyst-15 resin. The resin can be washed with dichloroethane, dried, and stored for potential reuse.

    • Process the filtrate as described in Protocol 2 (steps 7-9) to isolate and purify the product.

Results: A Head-to-Head Performance Comparison

The efficiency of each catalytic system was evaluated based on product yield, purity, reaction conditions, and qualitative green chemistry metrics. The data presented in the table below represents typical outcomes for these established catalytic systems under optimized conditions.

Performance Metric Catalyst System 1: H₂SO₄/HNO₃ Catalyst System 2: Zeolite H-ZSM-5 Catalyst System 3: Amberlyst-15
Catalyst Type Homogeneous Liquid AcidHeterogeneous Solid AcidHeterogeneous Solid Acid
Temperature (°C) 0 to Room Temp.6050
Reaction Time (h) 386
Isolated Yield (%) ~85%~70%~78%
Purity (by HPLC, >%) >98%>97%>98%
Catalyst Recyclability NoYes (with regeneration)Yes (with washing/drying)
Waste Generation High (acidic aqueous waste)Low (solvent waste)Low (solvent waste)
Safety Concerns High (corrosive, exothermic)Moderate (solvent, heating)Moderate (solvent, heating)

Discussion: Interpreting the Data for Practical Application

Conventional Mixed Acid: The traditional H₂SO₄/HNO₃ method provides the highest yield in the shortest reaction time.[17][18] This is due to the high concentration and activity of the nitronium ion in the strongly acidic and dehydrating medium. However, this efficiency comes at a significant cost. The process generates a large volume of corrosive acidic waste, posing a serious environmental and disposal challenge. Furthermore, the highly exothermic nature of the reaction requires careful temperature control to ensure safety and prevent byproduct formation.[19] For large-scale production, these drawbacks can be prohibitive.

Zeolite H-ZSM-5: The zeolite-catalyzed reaction demonstrates the feasibility of using a solid acid, completely eliminating corrosive liquid acid waste.[6] The observed lower yield and longer reaction time are characteristic of many heterogeneous systems, where mass transfer limitations can play a role. The primary advantage lies in catalyst recyclability, although this requires a high-temperature regeneration step to remove adsorbed species. Zeolites are particularly noted for their ability to impart regioselectivity in other nitration reactions, an advantage that is less pronounced here but remains a key feature of the catalyst family.[15][20]

Amberlyst-15: The Amberlyst-15 resin strikes an effective balance between the high reactivity of the homogeneous system and the practical benefits of a heterogeneous catalyst.[8][16] It delivers a good yield under relatively mild conditions. Its key advantage is the ease of recovery and reuse, often requiring only a simple wash and dry cycle. This makes it an attractive option for both lab-scale synthesis and industrial processes aiming to adopt greener chemical practices.[21] While it does not match the sheer speed and yield of mixed acid, its overall profile, considering environmental impact and operational simplicity, is highly compelling.

Conclusion and Recommendations

The choice of catalyst for the synthesis of this compound is a critical decision that balances reaction efficiency with safety, cost, and environmental responsibility.

  • For maximum yield and rapid, small-scale synthesis where waste disposal is manageable, the conventional mixed-acid method remains a viable, albeit environmentally taxing, option.

  • For applications prioritizing green chemistry, catalyst reusability, and simplified workup , Amberlyst-15 emerges as the superior choice. It offers a robust and efficient process with a significantly reduced environmental footprint.

  • Zeolite H-ZSM-5 is a valuable alternative, particularly in research contexts exploring shape-selective catalysis or when extreme thermal and chemical stability is required.

For drug development professionals and researchers moving towards sustainable chemistry, solid-acid catalysts, particularly sulfonic acid resins like Amberlyst-15, represent the most promising path forward for the synthesis of this compound and other nitroaromatic compounds.

References

A Comparative Guide to the Synthetic Utility of Methyl 2-methyl-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern organic chemist, the quest for efficient and selective reagents is a perpetual endeavor. In the realm of nucleophilic aromatic substitution (SNAr), the strategic activation of an aromatic ring is paramount. This guide provides an in-depth technical analysis of Methyl 2-methyl-3,5-dinitrobenzoate, a highly activated aromatic ester, and evaluates its synthetic utility in comparison to other established electrophilic arylating agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic campaigns.

Introduction: The Power of Dinitro-Activation

This compound belongs to a class of dinitroaromatic compounds renowned for their susceptibility to nucleophilic attack. The two electron-withdrawing nitro groups significantly lower the electron density of the benzene ring, facilitating the addition of nucleophiles.[1] This activation is crucial for the formation of carbon-heteroatom and carbon-carbon bonds, which are fundamental transformations in the synthesis of complex organic molecules, including pharmaceuticals and materials.

The reactivity of this compound is further modulated by the presence of a methyl group ortho to the ester functionality. This substituent can introduce steric effects that influence the regioselectivity and rate of nucleophilic attack compared to its unmethylated counterpart, methyl 3,5-dinitrobenzoate.[1] Understanding these electronic and steric factors is key to exploiting the full synthetic potential of this reagent.

Core Synthetic Application: A Gateway to Isocoumarins

The most prominently documented application of this compound is its role as a key intermediate in the synthesis of isocoumarins.[2][3] Isocoumarins are a class of natural products and privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of these compounds often relies on the construction of a substituted homophthalic acid precursor, for which this compound serves as a valuable starting material.[2]

The synthetic pathway typically involves the transformation of the dinitrobenzoate into a more elaborate structure that can then be cyclized to form the isocoumarin core. The specific substitution pattern of the starting material is crucial for achieving the desired final product.

Broader Synthetic Utility: Beyond Isocoumarins

While its role in isocoumarin synthesis is well-established, the high electrophilicity of the aromatic ring in this compound makes it a promising reagent for a variety of other nucleophilic aromatic substitution reactions. The electron-deficient nature of the ring system renders it susceptible to attack by a wide range of nucleophiles, including amines, alkoxides, and thiolates.

Reactions with Amine Nucleophiles

The reaction of activated aryl electrophiles with amines is a cornerstone of organic synthesis for the formation of diaryl amines and related structures. While specific examples with this compound are not extensively documented in readily available literature, its reactivity can be inferred from closely related analogues. For instance, the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with piperidine demonstrates the feasibility of such transformations.

Conceptual Reaction Scheme:

sn_ar_amine reagent This compound intermediate Meisenheimer Complex reagent->intermediate + R₂NH nucleophile R₂NH (Amine) nucleophile->intermediate product Arylated Amine intermediate->product - MeO⁻, -H⁺

Caption: Generalized workflow for the SNAr reaction with an amine.

Reactions with Oxygen Nucleophiles

Similarly, phenols and alcohols can act as nucleophiles to displace a suitable leaving group on the activated aromatic ring, leading to the formation of diaryl ethers. These motifs are prevalent in many biologically active molecules.

Comparative Analysis: this compound vs. Alternative Reagents

To provide a clear perspective on its synthetic utility, it is essential to compare this compound with other commonly used electrophilic arylating agents.

Sanger's Reagent (2,4-Dinitrofluorobenzene)

Sanger's reagent is a classic tool for the derivatization of the N-terminus of peptides and for the arylation of amines and phenols.[4]

Table 1: Comparison with Sanger's Reagent

FeatureThis compoundSanger's Reagent (2,4-Dinitrofluorobenzene)
Leaving Group Methoxide (MeO⁻)Fluoride (F⁻)
Reactivity Generally high due to dinitro activation. The methoxy group is a moderately good leaving group in SNAr.Very high. Fluoride is an excellent leaving group in SNAr reactions due to the high electronegativity of fluorine, which polarizes the C-F bond.[5]
Steric Hindrance The ortho-methyl group can influence the approach of the nucleophile, potentially offering regioselectivity.Less sterically hindered at the position of attack compared to the methylated analogue.
Typical Applications Intermediate for isocoumarins, potential for general arylation.N-terminal peptide sequencing, derivatization of amines and phenols.
Other Activated Aryl Halides

Other dinitro-activated aryl halides, such as 2,4-dinitrochlorobenzene, are also frequently employed in SNAr reactions.

Table 2: Comparison with 2,4-Dinitrochlorobenzene

FeatureThis compound2,4-Dinitrochlorobenzene
Leaving Group Methoxide (MeO⁻)Chloride (Cl⁻)
Reactivity Reactivity is influenced by the leaving group ability of methoxide.Chloride is a good leaving group in SNAr reactions. The relative reactivity would depend on the specific nucleophile and reaction conditions.
Substitution Pattern 3,5-Dinitro substitution pattern.2,4-Dinitro substitution pattern.
Potential for Further Functionalization The ester group can be hydrolyzed or converted to other functional groups.The aromatic ring can be further functionalized.

Mechanistic Insights: The SNAr Pathway

The reaction of this compound with nucleophiles proceeds via a well-established two-step addition-elimination mechanism, also known as the SNAr mechanism.

  • Nucleophilic Addition: The nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (or another activated position), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6] The negative charge is delocalized onto the nitro groups.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, in this case, the methoxide ion.

meisenheimer_mechanism start This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Step 1: Addition product Substituted Product + MeO⁻ intermediate->product Step 2: Elimination

Caption: The two-step SNAr mechanism.

The presence of the ortho-methyl group in this compound can sterically hinder the approach of the nucleophile to the ipso-carbon, potentially slowing down the rate of reaction compared to an unmethylated analogue. However, it may also influence the conformation of the ester group and the nitro groups, which could have more subtle electronic effects on reactivity.

Experimental Protocols

Synthesis of this compound[3]

Materials:

  • 2-methyl-3,5-dinitrobenzoic acid

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄), concentrated

  • Chloroform (CHCl₃)

Procedure:

  • To a stirred solution of 2-methyl-3,5-dinitrobenzoic acid (1 g, 4.4 mmol) in methanol (20 ml), add concentrated sulfuric acid (5 ml) as a catalyst.

  • Reflux the mixture for 5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool gradually. Pour the mixture into a beaker.

  • Filter the crude product and wash consecutively with methanol and water to afford impure crystals.

  • Recrystallize the crude product from chloroform to yield colorless needles of this compound (yield: 69.3%).

synthesis_workflow start Start: 2-methyl-3,5-dinitrobenzoic acid in MeOH step1 Add H₂SO₄ (catalyst) start->step1 step2 Reflux for 5h step1->step2 step3 Cool and precipitate step2->step3 step4 Filter and wash (MeOH, H₂O) step3->step4 step5 Recrystallize from CHCl₃ step4->step5 end Product: this compound step5->end

Caption: Synthesis workflow for this compound.

Conclusion and Future Outlook

This compound is a valuable and highly activated reagent for organic synthesis. Its primary application as a precursor to isocoumarins is well-documented, but its potential for broader use in nucleophilic aromatic substitution reactions warrants further exploration. The interplay of the strong electron-withdrawing nitro groups and the ortho-methyl substituent provides a unique reactivity profile that can be harnessed for the synthesis of complex molecular architectures.

Future research should focus on expanding the scope of its applications beyond isocoumarin synthesis and on conducting detailed kinetic and mechanistic studies to fully elucidate the role of the ortho-methyl group. Direct comparative studies with other electrophilic arylating agents under standardized conditions would be invaluable for guiding synthetic chemists in their choice of reagents. As the demand for novel and efficient synthetic methodologies continues to grow, reagents like this compound will undoubtedly play an increasingly important role in the advancement of organic chemistry and drug discovery.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-methyl-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of methyl 2-methyl-3,5-dinitrobenzoate and its close structural analogs, grounded in established safety principles. Our focus extends beyond simple instruction to explain the chemical reasoning behind these essential procedures, ensuring a culture of safety through understanding.

While specific data for this compound is limited, we will leverage the comprehensive safety data available for its close analog, methyl 3,5-dinitrobenzoate (CAS No. 2702-58-1), to establish a robust and conservative safety protocol. The presence of the dinitroaromatic functional group is the primary driver of the handling and disposal requirements.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a compound is the first step in managing its lifecycle safely. Dinitroaromatic compounds as a class are energetically potent and warrant careful handling.

Core Hazards:

  • Acute Toxicity: The primary documented hazard for the analog methyl 3,5-dinitrobenzoate is acute oral toxicity. It is classified as "Harmful if swallowed" (GHS Category 4).[1][2]

  • Potential Reactivity: Nitroaromatic compounds are known "explosophores," meaning the nitro group can make a molecule explosive.[3] While not specifically classified as an explosive under normal transport regulations, the potential for rapid, exothermic decomposition under stimuli like heat, shock, or friction must be respected. Thermal decomposition can release toxic nitrogen oxides (NOx) and carbon oxides.[4]

  • Inhalation Hazard: As a solid powder, dust generation during handling poses an inhalation risk.[4]

Hazard Summary Table: | Hazard Classification | GHS Category | Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | Category 4 |

alt text
| Warning | H302: Harmful if swallowed[2] |

Immediate Safety Protocols: Spills and Exposures

In the event of an accidental release or exposure, a swift and correct response is critical.

Personnel Exposure:

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison control center or physician for guidance.[1][5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6]

Small-Scale Spill Response:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. For larger spills, evacuate non-essential personnel.[1]

  • Don PPE: At a minimum, wear safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat. If dust is present, respiratory protection is required.[1]

  • Contain and Collect: Gently sweep or scoop the dry powder. CRITICAL: Avoid generating dust.[7] Do not use a standard vacuum cleaner as this can create a dust explosion hazard.

  • Package for Disposal: Place the collected material into a clearly labeled, sealable container designated for hazardous chemical waste.[4][7]

  • Decontaminate: Clean the spill area with a cloth dampened with a soap and water solution, followed by a water rinse. All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

On-site chemical neutralization of dinitroaromatic compounds by laboratory personnel is not recommended without specific, validated procedures and a thorough understanding of the potential reactions.[8] The risk of initiating an uncontrolled or dangerous reaction is significant. The safest and most compliant method is to dispose of the material as hazardous chemical waste via a licensed disposal service.

Workflow for Proper Disposal:

G cluster_0 Waste Generation & Segregation cluster_1 Labeling & Documentation cluster_2 Storage & Collection A 1. Identify Waste (Unused reagent, contaminated labware, spill cleanup debris) B 2. Select Waste Container (Original container or a compatible, sealable, non-reactive container) A->B Ensure compatibility C 3. Package Waste Place solid waste directly into container. AVOID mixing with other waste streams. B->C Transfer carefully D 4. Label Container Clearly - 'Hazardous Waste' - 'this compound' - Hazard: 'Toxic' - Accumulation Start Date C->D Immediately after sealing E 5. Store in Designated Area (Satellite Accumulation Area) Keep container closed. Store away from heat/ignition sources. D->E Place in secure storage F 6. Arrange for Pickup Contact institution's Environmental Health & Safety (EHS) for collection by a licensed disposal contractor. E->F When container is full or time limit is reached

Caption: Waste Disposal Workflow for this compound.

Protocol Steps:

  • Waste Identification: This protocol applies to pure, unused this compound, reaction residues containing the compound, and any materials contaminated with it (e.g., gloves, weigh boats, paper towels, spill cleanup debris).

  • Container Selection: The best practice is to leave residual chemicals in their original containers. If transferring is necessary, use a new, clean, chemically compatible container with a secure, tight-fitting lid.

  • Segregation: Do not mix this waste with other chemical waste streams, especially solvents or reactive chemicals. Mixing can create unknown and potentially dangerous reactions.

  • Labeling: Affix a hazardous waste label to the container immediately. The label must include the full chemical name, the associated hazards (e.g., "Toxic"), and the date you started accumulating waste in that container.

  • Interim Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's main hazardous waste storage area. This location should be secure, away from heat sources, and separate from incompatible materials.

  • Final Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the waste. Disposal must be carried out by a licensed hazardous waste management company, typically via high-temperature incineration.[9] Handle uncleaned, empty containers as you would the product itself.

Regulatory Context and Best Practices

Disposal of chemical waste is governed by strict local and national regulations (e.g., EPA's Resource Conservation and Recovery Act [RCRA] in the United States).[6][9] It is the responsibility of the waste generator (the laboratory) to ensure complete and accurate classification and compliant disposal.[4][10] Always consult your institution's specific waste management plan and EHS professionals to ensure full compliance.

By adhering to these procedures, you not only protect yourself and your colleagues but also ensure the integrity of our shared environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methyl-3,5-dinitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methyl-3,5-dinitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.